molecular formula C86H129N15O24 B13919816 GAD65 (206-220)

GAD65 (206-220)

货号: B13919816
分子量: 1757.0 g/mol
InChI 键: OFOCKFGJFKKSKN-UOSQTKIHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

GAD65 (206-220) is a useful research compound. Its molecular formula is C86H129N15O24 and its molecular weight is 1757.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality GAD65 (206-220) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GAD65 (206-220) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C86H129N15O24

分子量

1757.0 g/mol

IUPAC 名称

(4S)-4-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C86H129N15O24/c1-16-47(12)70(99-73(111)57(33-35-65(108)109)90-76(114)60(93-80(118)66(87)49(14)102)40-52-24-28-54(104)29-25-52)84(122)88-48(13)85(123)101-36-20-23-63(101)79(117)98-68(45(8)9)82(120)95-62(39-51-21-18-17-19-22-51)78(116)96-67(44(6)7)81(119)94-59(38-43(4)5)75(113)91-58(37-42(2)3)74(112)89-56(32-34-64(106)107)72(110)92-61(41-53-26-30-55(105)31-27-53)77(115)97-69(46(10)11)83(121)100-71(50(15)103)86(124)125/h17-19,21-22,24-31,42-50,56-63,66-71,102-105H,16,20,23,32-41,87H2,1-15H3,(H,88,122)(H,89,112)(H,90,114)(H,91,113)(H,92,110)(H,93,118)(H,94,119)(H,95,120)(H,96,116)(H,97,115)(H,98,117)(H,99,111)(H,100,121)(H,106,107)(H,108,109)(H,124,125)/t47-,48-,49+,50+,56-,57-,58-,59-,60-,61-,62-,63-,66-,67-,68-,69-,70-,71-/m0/s1

InChI 键

OFOCKFGJFKKSKN-UOSQTKIHSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)N

规范 SMILES

CCC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)N

产品来源

United States

Foundational & Exploratory

The Immunoregulatory Role of GAD65 (206-220) Peptide in Autoimmune Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells. Specific epitopes of GAD65 are recognized by autoreactive T cells, initiating a cascade of inflammation. However, emerging evidence suggests that not all T-cell responses to GAD65 are pathogenic. The GAD65 peptide spanning amino acids 206-220 (GAD65 p206-220) has garnered significant interest for its potential immunomodulatory and even protective properties in the context of autoimmune diabetes. This technical guide provides an in-depth analysis of the role of the GAD65 (206-220) peptide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying immunological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of autoimmune diabetes and immunotherapy development.

Introduction: GAD65 and the Dichotomy of Immune Responses in T1D

Autoimmune diabetes is a T-cell-mediated disease where the immune system mistakenly targets and destroys the body's own pancreatic β-cells. Glutamic acid decarboxylase 65 (GAD65) is a key enzyme expressed in these cells and a major target of the autoimmune response. Both CD4+ and CD8+ T cells specific for GAD65 epitopes have been identified in patients with T1D and in the non-obese diabetic (NOD) mouse model, which spontaneously develops a similar autoimmune condition.

While many GAD65-specific T-cell responses are pro-inflammatory and contribute to β-cell destruction, studies have revealed a more complex picture. Certain GAD65 epitopes, when presented to the immune system in a specific context, can induce regulatory T-cell responses that may suppress the autoimmune attack. The GAD65 (206-220) peptide has emerged as a key candidate in this regard, with research in NOD mice demonstrating its capacity to delay or even prevent the onset of diabetes.[1][2][3][4][5] This paradoxical role highlights the potential for antigen-specific immunotherapies that aim to shift the balance from a pathogenic to a regulatory immune response.

Quantitative Analysis of GAD65 (206-220) Peptide's Immunomodulatory Effects

The immunoregulatory effects of the GAD65 (206-220) peptide have been quantified in various studies, primarily in the NOD mouse model. These studies typically measure T-cell proliferation and cytokine production in response to peptide stimulation. The data consistently points towards a non-pathogenic, and potentially protective, phenotype of T cells specific for this peptide.

Table 1: T-Cell Proliferative Responses to GAD65 Peptides in NOD Mice

PeptideT-Cell SourceAssayOutcomeReference
GAD65 (206-220)Splenocytes from GAD-tg miceIFN-γ ELISpotReduced frequency of IFN-γ-secreting T-cells compared to non-transgenic NOD mice.[6][7]
GAD65 (206-220)Splenocytes from NOD miceProliferation AssayElicits proliferative responses in T-cells from NOD mice.[8]
GAD65 (206-220)T-cell hybridomas from NOD miceN/ARecognized by a large number of GAD65-specific T-cell hybridomas.[9][10]

Table 2: Cytokine Secretion Profile in Response to GAD65 (206-220) Peptide

PeptideCell TypeCytokines MeasuredKey FindingsReference
GAD65 (206-220)T-cells from G206 TCR transgenic NOD miceIFN-γ, IL-10Produce low levels of immunoregulatory cytokines IFN-γ and IL-10 upon activation.[1][4][5]
GAD65 (206-220)Naive NOD spleen cellsIFN-γStimulation with GAD65 (206-214), a sub-peptide, produced IFN-γ.[10]
GAD65 Peptides (general)Splenic T-cells from sulfatide-treated NOD miceIFN-γ, IL-4Significant decrease in the frequency of both IFN-γ and IL-4-secreting T-cells in response to GAD65 (206-220).[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of GAD65 (206-220) peptide research.

T-Cell Proliferation Assay (3H-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to an antigen.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • GAD65 (206-220) peptide

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • 96-well round-bottom plates

  • 3H-thymidine

  • Cell harvester and scintillation counter

Protocol:

  • Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of splenocytes.

  • Wash the cells and resuspend in complete RPMI-1640 medium.

  • Plate 1.5 x 105 cells per well in a 96-well round-bottom plate.[8]

  • Add the GAD65 (206-220) peptide to the wells at a final concentration of 5 µg/ml. Include negative control wells (no peptide) and positive control wells (e.g., tetanus toxoid or anti-CD3 antibody).[8]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 days.

  • Pulse the cells by adding 1 µCi of 3H-thymidine to each well for the final 18-24 hours of incubation.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporation of 3H-thymidine using a scintillation counter.

  • Results are often expressed as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Capture antibody for the cytokine of interest (e.g., anti-IFN-γ)

  • Detection antibody (biotinylated) for the cytokine of interest

  • Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

  • Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • PBMCs or splenocytes

  • GAD65 (206-220) peptide

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

  • Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.

  • Coat the wells with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding with blocking buffer for 2 hours at room temperature.

  • Wash the plate and add 2.5 x 105 cells per well.

  • Add the GAD65 (206-220) peptide to the wells at the desired concentration. Include appropriate controls.

  • Incubate the plate for 15-20 hours at 37°C in a 5% CO2 incubator.

  • Wash away the cells.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate. Allow spots to develop.

  • Stop the reaction by washing with water.

  • Dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Adoptive T-Cell Transfer in NOD Mice

This in vivo assay is used to determine the functional capacity of T-cells to either induce or prevent diabetes.

Materials:

  • Donor NOD mice (e.g., G206 TCR transgenic)

  • Recipient immunodeficient NOD mice (e.g., NOD.scid)

  • Diabetogenic T-cells (from diabetic NOD mice)

  • Cell isolation reagents (e.g., magnetic beads for cell sorting)

  • Sterile PBS or saline for injection

  • Blood glucose monitoring equipment

Protocol:

  • Isolate splenocytes from donor mice.

  • If necessary, enrich for specific T-cell populations (e.g., CD4+ T-cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Activate the GAD65 (206-220)-specific T-cells in vitro with the cognate peptide and antigen-presenting cells (APCs) for a defined period.

  • Co-inject the activated GAD65 (206-220)-specific T-cells along with diabetogenic T-cells into recipient NOD.scid mice via intravenous or intraperitoneal injection. A control group should receive only diabetogenic T-cells.

  • Monitor the recipient mice for the onset of diabetes by regularly measuring their blood glucose levels.

  • Diabetes is typically defined as a blood glucose reading exceeding a certain threshold (e.g., 250 mg/dL) for two consecutive measurements.

  • The delay or prevention of diabetes in the co-transfer group compared to the control group indicates a protective effect of the GAD65 (206-220)-specific T-cells.[1][2][3][4][5]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to the GAD65 (206-220) peptide.

Proposed Signaling Pathway for GAD65 (206-220) Induced Immune Regulation

GAD65_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC APC MHCII MHC Class II APC->MHCII Presents Peptide TCR T-Cell Receptor (TCR) MHCII->TCR Recognition NaiveT Naive CD4+ T-Cell TCR->NaiveT Treg Regulatory T-Cell (Treg) NaiveT->Treg Differentiation Cytokines IL-10, TGF-β Treg->Cytokines Secretes Suppression Suppression of Autoimmune Attack Treg->Suppression Th1 Pathogenic Th1 Cell Proinflammatory_Cytokines IFN-γ, TNF-α Th1->Proinflammatory_Cytokines Secretes GAD65_peptide GAD65 (206-220) Peptide GAD65_peptide->APC Uptake & Processing Cytokines->Th1 Inhibits Beta_Cell_Destruction β-Cell Destruction Proinflammatory_Cytokines->Beta_Cell_Destruction

Caption: Proposed pathway of GAD65 (206-220) induced immune regulation.

Experimental Workflow for ELISpot Assay

ELISpot_Workflow start Start A 1. Coat ELISpot plate with capture antibody start->A end End B 2. Block non-specific binding sites A->B C 3. Add cells and GAD65 (206-220) peptide B->C D 4. Incubate to allow cytokine secretion C->D E 5. Wash away cells D->E F 6. Add biotinylated detection antibody E->F G 7. Add streptavidin-enzyme conjugate F->G H 8. Add substrate to develop spots G->H I 9. Analyze spots H->I I->end

Caption: A generalized workflow for an ELISpot assay.

Conclusion and Future Directions

The GAD65 (206-220) peptide represents a fascinating example of an autoantigenic epitope that can drive a regulatory rather than a pathogenic immune response in the context of autoimmune diabetes. The data from NOD mice strongly suggest a protective role, mediated by the induction of T-cells that produce immunoregulatory cytokines. This has significant implications for the development of antigen-specific immunotherapies for T1D.

Future research should focus on translating these findings to the human form of the disease. This includes:

  • Identifying the human equivalent of the protective T-cell response to GAD65 (206-220).

  • Determining the optimal dose, route of administration, and formulation for inducing immune tolerance.

  • Conducting clinical trials to assess the safety and efficacy of GAD65 (206-220)-based therapies in individuals at risk for or with recent-onset T1D.

A deeper understanding of the mechanisms by which this peptide modulates the immune system will be crucial for designing effective and safe therapies that can halt the progression of autoimmune diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in this important endeavor.

References

GAD65 (206-220): A Major Autoantigen in Type 1 Diabetes - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen implicated in the pathogenesis of Type 1 Diabetes (T1D). T-cell mediated autoimmune responses to GAD65 are detected early in the disease process, particularly in the non-obese diabetic (NOD) mouse model. The peptide region spanning amino acids 206-220 of GAD65 has been identified as an immunodominant epitope for CD4+ T-cells in NOD mice. Interestingly, extensive research in this animal model suggests that T-cells specific for the GAD65 (206-220) epitope may play a protective or regulatory role, often delaying the onset of diabetes upon adoptive transfer. These protective T-cells are characterized by the production of low levels of both interferon-gamma (IFN-γ) and the regulatory cytokine interleukin-10 (IL-10).

In the context of human T1D, the role of the GAD65 (206-220) epitope is less defined and appears to be non-pathogenic. While the peptide can bind with high affinity to the T1D-associated HLA-DQ8 molecule, studies have not consistently demonstrated a significant CD4+ T-cell response to this epitope in T1D patients. Some research indicates that proliferative responses to this peptide are observed in both T1D patients and healthy controls, suggesting a lack of disease-specific pathogenicity. In contrast, autoantibodies against the full-length GAD65 protein are a hallmark of T1D, present in a significant majority of patients and serving as an important diagnostic and predictive marker. This guide provides a comprehensive overview of the current understanding of the GAD65 (206-220) epitope, detailing its immunological characteristics, relevant experimental data, and detailed protocols for its study.

Data Presentation

Table 1: Prevalence of GAD65 Autoantibodies in Type 1 Diabetes Patients
Study CohortNumber of T1D PatientsPercentage of GAD65 Ab+Number of Healthy ControlsPercentage of GAD65 Ab+ in Controls
Beninese Patients5174.5%51Not Specified
Children in Duhok City14847.3%Not SpecifiedNot Specified
European Population (EPIC-InterAct)Not ApplicableNot Applicable15,8022.0%
Table 2: T-Cell Responses to GAD65 Peptides in Human Subjects
GAD65 PeptideT1D Patients with Positive ResponseHealthy Controls with Positive ResponseAssay MethodNotes
GAD65 (206-220) Responses were negative in five T1D subjects examined. [1]Not specifiedTetramer StainingThis peptide bound with strong affinity to HLA-DQ8 but did not elicit a CD4+ T-cell response in this study.[1]
GAD65 (121-140)6 out of 100 out of 9Tetramer Staining
GAD65 (250-266)9 out of 171 out of 11Tetramer Staining
Whole GAD6510 out of 31 (32.3%)Not SpecifiedProliferation AssayIFN-γ secreting cells detected in 22 of 33 patients (66.7%) by ELISpot.[2]

Note: Quantitative data for T-cell responses specifically to the GAD65 (206-220) peptide in human T1D patients versus healthy controls is limited and not consistently reported in the literature, likely due to the low frequency of responding cells.

Experimental Protocols

T-Cell Proliferation Assay (based on [3H]-Thymidine Incorporation)

Objective: To measure the proliferation of T-cells in response to stimulation with the GAD65 (206-220) peptide.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from T1D patients and healthy controls.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • GAD65 (206-220) peptide (and other control peptides).

  • Phytohemagglutinin (PHA) as a positive control.

  • [3H]-Thymidine.

  • 96-well round-bottom cell culture plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

  • Plate 2 x 10^5 PBMCs per well in a 96-well plate.

  • Add the GAD65 (206-220) peptide to the designated wells at a final concentration of 10 µg/mL. Include negative control wells (medium alone) and positive control wells (PHA at 5 µg/mL).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 days.

  • On day 5, pulse each well with 1 µCi of [3H]-Thymidine.

  • Incubate for an additional 18 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [3H]-Thymidine using a liquid scintillation counter.

  • Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of peptide-stimulated wells divided by the mean CPM of unstimulated wells. An SI ≥ 3 is typically considered a positive response.

ELISpot Assay for IFN-γ and IL-10 Secretion

Objective: To enumerate GAD65 (206-220)-specific T-cells based on their cytokine secretion profile at a single-cell level.

Materials:

  • PVDF-membrane 96-well ELISpot plates.

  • Capture and detection antibodies for human IFN-γ and IL-10.

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

  • PBMCs from T1D patients and healthy controls.

  • GAD65 (206-220) peptide.

  • Complete RPMI-1640 medium.

Procedure:

  • Coat the ELISpot plate wells with anti-IFN-γ or anti-IL-10 capture antibody overnight at 4°C.

  • Wash the wells three times with sterile PBS.

  • Block the wells with RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.

  • Add 2-4 x 10^5 PBMCs to each well.

  • Add the GAD65 (206-220) peptide (10 µg/mL) to the stimulation wells. Include negative (medium alone) and positive (PHA) controls.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST).

  • Add the biotinylated anti-IFN-γ or anti-IL-10 detection antibody and incubate for 2 hours at room temperature.

  • Wash the wells with PBST.

  • Add streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

  • Wash the wells with PBST and then PBS.

  • Add the substrate and incubate until distinct spots emerge.

  • Stop the reaction by washing with distilled water.

  • Air-dry the plate and count the spots using an ELISpot reader. Results are expressed as spot-forming units (SFU) per 10^6 PBMCs.

Adoptive Transfer of GAD65 (206-220)-Specific T-Cells in NOD Mice

Objective: To assess the in vivo function (pathogenic or regulatory) of GAD65 (206-220)-specific T-cells.

Materials:

  • NOD mice (donor and recipient).

  • NOD-scid mice (recipient).

  • GAD65 (206-220) peptide.

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).

  • Diabetogenic splenocytes from a diabetic NOD mouse.

  • Cell isolation reagents and flow cytometry antibodies (e.g., anti-CD4, anti-CD8, anti-CD25).

  • Sterile PBS.

Procedure:

  • Generation of GAD65 (206-220)-specific T-cells:

    • Immunize donor NOD mice with GAD65 (206-220) peptide emulsified in CFA or IFA.

    • After 7-10 days, harvest spleens and lymph nodes.

    • Prepare a single-cell suspension.

    • Restimulate the cells in vitro with the GAD65 (206-220) peptide for 3-4 days.

    • Isolate CD4+ T-cells using magnetic bead separation or flow cytometry sorting.

  • Adoptive Transfer:

    • For co-transfer experiments, mix the isolated GAD65 (206-220)-specific CD4+ T-cells with diabetogenic splenocytes from a recently diabetic NOD mouse.

    • Inject the cell mixture intravenously (i.v.) into the tail vein of recipient NOD-scid mice. A typical dose is 1-5 x 10^6 GAD65-specific T-cells and 10-20 x 10^6 diabetogenic splenocytes per mouse.

    • Include control groups receiving only diabetogenic splenocytes or only GAD65-specific T-cells.

  • Monitoring:

    • Monitor the recipient mice for the development of diabetes by measuring blood glucose levels twice weekly.

    • Diabetes is typically diagnosed after two consecutive blood glucose readings >250 mg/dL.

    • At the end of the experiment, pancreata can be harvested for histological analysis of insulitis.

Visualizations

Antigen_Presentation_Pathway Antigen Presentation of GAD65 to a CD4+ T-Cell cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell GAD65 GAD65 Protein Endosome Endosome GAD65->Endosome Endocytosis Peptide GAD65 (206-220) Peptide Endosome->Peptide Proteolytic Processing MHC_II MHC Class II Peptide->MHC_II Peptide Loading MHC_Peptide Peptide-MHC-II Complex TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD4 CD4 MHC_Peptide->CD4 Signaling Downstream Signaling Cascade TCR->Signaling Activation

Caption: Antigen presentation pathway of a GAD65 epitope to a CD4+ T-cell.

ELISpot_Workflow Experimental Workflow for ELISpot Assay Start Start: Isolate PBMCs Coat_Plate 1. Coat PVDF plate with capture antibody (anti-IFN-γ/IL-10) Start->Coat_Plate Block_Plate 2. Block plate Coat_Plate->Block_Plate Add_Cells 3. Add PBMCs and GAD65 (206-220) peptide Block_Plate->Add_Cells Incubate_Cells 4. Incubate (24-48h) Cytokine secretion Add_Cells->Incubate_Cells Wash1 5. Wash Incubate_Cells->Wash1 Add_Detection_Ab 6. Add biotinylated detection antibody Wash1->Add_Detection_Ab Incubate_Ab 7. Incubate Add_Detection_Ab->Incubate_Ab Wash2 8. Wash Incubate_Ab->Wash2 Add_Enzyme 9. Add Streptavidin-Enzyme Wash2->Add_Enzyme Incubate_Enzyme 10. Incubate Add_Enzyme->Incubate_Enzyme Wash3 11. Wash Incubate_Enzyme->Wash3 Add_Substrate 12. Add Substrate (Spot formation) Wash3->Add_Substrate Stop_Reaction 13. Stop reaction (Wash with water) Add_Substrate->Stop_Reaction Analyze End: Analyze spots Stop_Reaction->Analyze

Caption: Workflow for detecting cytokine-secreting T-cells via ELISpot.

TCR_Signaling T-Cell Receptor (TCR) Signaling Cascade pMHC Peptide-MHC Complex (on APC) TCR_CD3 TCR-CD3 Complex pMHC->TCR_CD3 Binding Lck Lck TCR_CD3->Lck Recruits & Activates ZAP70 ZAP70 TCR_CD3->ZAP70 Recruits & Activates Lck->TCR_CD3 Phosphorylates ITAMs LAT_SLP76 LAT & SLP-76 (Adapter Proteins) ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK PI3K PI3K Pathway LAT_SLP76->PI3K Ca_NFAT Ca2+ -> NFAT PLCg1->Ca_NFAT PKC_NFkB PKC -> NF-κB PLCg1->PKC_NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (Cytokines, etc.) Ca_NFAT->Gene_Expression PKC_NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified overview of the TCR signaling pathway upon antigen recognition.

References

Immunogenicity of the GAD65 (206-220) Epitope in Non-Obese Diabetic (NOD) Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmunity in Type 1 Diabetes (T1D) is characterized by the T-cell mediated destruction of pancreatic β-cells. The 65-kDa isoform of glutamic acid decarboxylase (GAD65) is a key autoantigen implicated in the pathogenesis of T1D in both humans and the non-obese diabetic (NOD) mouse model. Within GAD65, specific epitopes are recognized by autoreactive T-cells, initiating an inflammatory cascade. This technical guide provides an in-depth overview of the immunogenicity of the GAD65 (206-220) peptide epitope, a well-documented immunodominant epitope in NOD mice. This document outlines the quantitative aspects of its immunogenicity, detailed experimental protocols for its study, and visual representations of the associated biological pathways and experimental workflows.

Data Presentation: Immunogenicity of GAD65 Epitopes in NOD Mice

The GAD65 (206-220) epitope is consistently identified as a dominant target for T-cells in GAD65-immunized NOD mice. The following tables summarize the quantitative data from studies characterizing the T-cell response to various GAD65 peptides.

Table 1: Frequency of GAD65 Peptide-Specific T-Cell Hybridomas from GAD65-Immunized NOD Mice

GAD65 Peptide EpitopeNumber of Responding T-Cell HybridomasPercentage of Total GAD65-Responding Hybridomas (%)Reference
206-220 3041[1]
221-2352939[1]
286-30079[1]
401-41534[1]
561-57557[1]

Table 2: Dominance of GAD65 (206-220) and (221-235) Epitopes in the T-Cell Response of GAD65-Immunized NOD Mice

GAD65 Peptide EpitopePercentage of GAD65-Responding T-Cell Hybridomas (%)Reference
206-220 63[2]
221-23525[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the immunogenicity of the GAD65 (206-220) epitope. The following protocols are synthesized from multiple sources to provide a comprehensive guide for key experiments.

Peptide Immunization of NOD Mice

This protocol describes the induction of a T-cell response to the GAD65 (206-220) peptide in NOD mice.

Materials:

  • GAD65 (206-220) peptide (amino acid sequence: TYEIAPVFVLLEYVT)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Phosphate-Buffered Saline (PBS), sterile

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation:

    • Reconstitute the lyophilized GAD65 (206-220) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a 1:1 emulsion of the peptide solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock.

    • Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization:

    • Use 8-10 week old female NOD mice.

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail and in the flank. This delivers a total of 100 µg of the peptide per mouse.

    • House the mice under standard specific-pathogen-free conditions.

  • Boosting (Optional):

    • For a more robust response, a booster immunization can be administered 7-10 days after the primary immunization.

    • Prepare the peptide emulsion with Incomplete Freund's Adjuvant (IFA) instead of CFA.

    • Inject 100 µL of the peptide-IFA emulsion subcutaneously.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of GAD65 (206-220)-specific T-cells isolated from immunized NOD mice upon re-stimulation with the peptide.

Materials:

  • Spleens and lymph nodes from immunized NOD mice

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • GAD65 (206-220) peptide

  • [3H]-Thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Single-Cell Suspension Preparation:

    • Aseptically harvest spleens and draining lymph nodes (inguinal, axillary, brachial) from immunized mice 8-10 days after immunization.

    • Prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.

    • Lyse red blood cells from the spleen preparation using ACK lysis buffer.

    • Wash the cells twice with complete RPMI-1640 medium and resuspend to a final concentration of 2 x 106 cells/mL.

  • Cell Culture and Stimulation:

    • Plate 1 x 105 cells (in 50 µL) into each well of a 96-well round-bottom plate.

    • Add 50 µL of complete RPMI-1640 medium containing the GAD65 (206-220) peptide at various concentrations (e.g., 1, 5, 10, and 20 µg/mL). Include a no-peptide control.

    • Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • [3H]-Thymidine Labeling and Harvesting:

    • Pulse each well with 1 µCi of [3H]-Thymidine.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for triplicate wells.

    • Express the results as a Stimulation Index (SI), where SI = (Mean CPM of peptide-stimulated wells) / (Mean CPM of non-stimulated wells). An SI ≥ 3 is typically considered a positive response.

IFN-γ ELISpot Assay

This assay quantifies the number of GAD65 (206-220)-specific T-cells that secrete IFN-γ upon peptide stimulation.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • Sterile PBS and blocking buffer (e.g., PBS with 1% BSA)

  • Single-cell suspension from immunized NOD mice (prepared as in the proliferation assay)

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash five times with sterile water.

    • Coat the wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS (e.g., 15 µg/mL) and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate five times with sterile PBS.

    • Block the wells with 200 µL of complete RPMI-1640 medium containing 10% FBS for at least 30 minutes at room temperature.

  • Cell Plating and Stimulation:

    • Remove the blocking solution and add 2-5 x 105 cells per well.

    • Add the GAD65 (206-220) peptide to the desired final concentration (e.g., 10 µg/mL). Include a no-peptide control and a positive control (e.g., Concanavalin A).

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Wash the plate five times with PBS.

    • Add the biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 0.5% FBS and incubate for 2 hours at room temperature.

    • Wash the plate five times.

    • Add Streptavidin-ALP or -HRP diluted in PBS with 0.5% FBS and incubate for 1 hour at room temperature.

    • Wash the plate five times.

  • Spot Development and Analysis:

    • Add the substrate solution (e.g., BCIP/NBT) and monitor for the development of spots.

    • Stop the reaction by washing extensively with tap water.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million plated cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of GAD65 (206-220) immunogenicity.

Antigen Presentation and T-Cell Activation Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell GAD65 GAD65 Protein Peptide GAD65 (206-220) Peptide GAD65->Peptide Processing MHC_II I-A g7 (MHC-II) Peptide->MHC_II Binding TCR T-Cell Receptor (TCR) MHC_II->TCR Signal 1: Recognition CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2: Co-stimulation Activation T-Cell Activation CD4 CD4 CD4->MHC_II Co-receptor Binding Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IFN-γ, IL-2) Activation->Cytokines

Caption: GAD65 (206-220) peptide presentation by APCs and subsequent CD4+ T-cell activation.

Experimental Workflow for Assessing Immunogenicity

Experimental_Workflow cluster_immunization Immunization cluster_isolation Cell Isolation cluster_assays Functional Assays cluster_analysis Data Analysis Immunize Immunize NOD Mice with GAD65 (206-220) + CFA Isolate Isolate Splenocytes & Lymph Node Cells Immunize->Isolate Proliferation T-Cell Proliferation Assay ([3H]-Thymidine) Isolate->Proliferation ELISpot IFN-γ ELISpot Assay Isolate->ELISpot Analysis Calculate Stimulation Index & Spot Forming Cells Proliferation->Analysis ELISpot->Analysis

Caption: Workflow for evaluating the immunogenicity of GAD65 (206-220) in NOD mice.

Conclusion

The GAD65 (206-220) epitope is a critical target of the autoimmune response in NOD mice, making it a valuable tool for studying the pathogenesis of T1D and for the development of antigen-specific immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. The dominance of the T-cell response to this epitope, coupled with its ability to elicit pro-inflammatory cytokines such as IFN-γ, underscores its importance in the disease process. The detailed experimental procedures and illustrative diagrams provided herein are intended to facilitate the design and execution of robust and reproducible studies into the immunogenicity of this and other autoantigenic epitopes.

References

A Deep Dive into the Immunodominant GAD65 (206-220) Peptide and its Interaction with the MHC Class II Molecule I-A g7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the glutamic acid decarboxylase 65 (GAD65) peptide epitope (amino acids 206-220) and the Major Histocompatibility Complex (MHC) class II molecule I-A g7. This interaction is a focal point in the study of type 1 diabetes (T1D), particularly in the non-obese diabetic (NOD) mouse model, which shares genetic and immunological similarities with human T1D. Understanding the molecular underpinnings of this interaction is crucial for the development of targeted immunotherapies.

The GAD65 (206-220) - I-A g7 Complex: A Key Player in Autoimmunity

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in T1D.[1][2] T-cell-mediated destruction of pancreatic β-cells is a hallmark of the disease, and this process is initiated by the presentation of self-peptides by MHC molecules on antigen-presenting cells (APCs) to autoreactive T-cells. In NOD mice, the I-A g7 MHC class II molecule is strongly associated with susceptibility to diabetes.[3] The GAD65 peptide spanning amino acids 206-220 (sequence: TYEIAPVFVLLEYVT) has been identified as an immunodominant epitope presented by I-A g7.[4][5][6][7][8] This means that T-cells responding to this specific peptide-MHC complex are frequently observed in NOD mice.[7][8]

Binding Affinity and Specificity

The interaction between GAD65 (206-220) and I-A g7 is characterized by high affinity.[6][9] This strong and stable binding is a prerequisite for the efficient activation of GAD65-specific CD4+ T-cells. While precise quantitative binding data (e.g., IC50, Kd) for this specific interaction is not consistently reported across the literature, studies have demonstrated its preferential and, in some contexts, exclusive binding to I-A g7 compared to other MHC class II variants.[10] The structural basis for this high-affinity interaction lies in the specific amino acid residues of the peptide that anchor it into the binding groove of the I-A g7 molecule.[11]

Parameter GAD65 (206-220) binding to I-A g7 References
Binding Affinity High[6][9]
Binding Specificity Preferential and, in some assays, exclusive binding to I-A g7.[10]
Immunogenicity Immunodominant T-cell epitope in NOD mice.[6][7][8][12]
Pathogenicity T-cells specific for GAD65 (206-220) have not been shown to be pathogenic and may even have a protective role.[4][13]

Experimental Protocols for Studying the GAD65 (206-220) - I-A g7 Interaction

Investigating the interaction between GAD65 (206-220) and I-A g7, and the subsequent T-cell response, involves a variety of sophisticated immunological and biochemical assays. Below are detailed methodologies for key experiments.

Peptide-MHC Class II Binding Assay (Competitive ELISA)

This assay quantitatively measures the binding affinity of a test peptide to a purified MHC class II molecule by assessing its ability to compete with a labeled, high-affinity probe peptide.

Objective: To determine the concentration of unlabeled GAD65 (206-220) peptide required to inhibit 50% of the binding of a labeled probe peptide to purified I-A g7 molecules (IC50 value).

Materials:

  • Purified, soluble I-A g7 molecules

  • Biotinylated high-affinity probe peptide for I-A g7 (e.g., a well-characterized HEL or OVA peptide)[14][15]

  • Unlabeled GAD65 (206-220) test peptide[5]

  • 96-well or 384-well high-binding ELISA plates[16][17]

  • Assay buffer (e.g., citrate-phosphate buffer, pH 5.5)[18][19]

  • Protease inhibitor cocktail[20]

  • Streptavidin-Europium conjugate[19]

  • Enhancement solution for time-resolved fluorescence[19]

  • Plate reader capable of time-resolved fluorescence[16]

Procedure:

  • Plate Coating: Coat a high-binding ELISA plate with an anti-MHC class II monoclonal antibody (e.g., anti-I-A) overnight at 4°C.[17][19]

  • Peptide Dilution: Prepare a serial dilution of the unlabeled GAD65 (206-220) peptide in assay buffer.

  • Binding Reaction: In a separate polypropylene (B1209903) plate, incubate a constant concentration of purified I-A g7 molecules with a constant concentration of the biotinylated probe peptide and the various concentrations of the GAD65 (206-220) competitor peptide.[18][20] Include controls with no competitor peptide (maximum binding) and with a large excess of a known high-affinity binder (non-specific binding). Incubate for 48-72 hours at 37°C to allow the binding to reach equilibrium.[18][20]

  • Capture of MHC-Peptide Complexes: Wash the antibody-coated ELISA plate and transfer the binding reaction mixtures to it. Incubate for 2 hours at room temperature to allow the capture of the I-A g7-peptide complexes.[16][19]

  • Detection: Wash the plate thoroughly. Add Streptavidin-Europium conjugate and incubate for 1 hour. After another wash, add enhancement solution.[19]

  • Data Acquisition: Read the plate using a time-resolved fluorometer.

  • Data Analysis: Plot the fluorescence signal against the concentration of the GAD65 (206-220) peptide. The IC50 value is determined from the resulting dose-response curve.[18][20]

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to antigen presentation by APCs.

Objective: To assess the ability of GAD65 (206-220) to stimulate the proliferation of specific T-cells isolated from NOD mice.

Materials:

  • Spleen or lymph nodes from NOD mice[1][21]

  • GAD65 (206-220) peptide[4]

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from a syngeneic mouse[4]

  • Complete RPMI-1640 medium

  • [³H]-thymidine or a non-radioactive alternative (e.g., BrdU, CFSE)

  • 96-well round-bottom cell culture plates

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer/plate reader for alternatives.

Procedure:

  • T-Cell Isolation: Prepare a single-cell suspension from the spleen or lymph nodes of a NOD mouse. T-cells can be enriched if desired.

  • Assay Setup: In a 96-well plate, co-culture the isolated T-cells with APCs.[4]

  • Antigen Stimulation: Add the GAD65 (206-220) peptide at various concentrations to the wells. Include a positive control (e.g., a mitogen like Concanavalin A) and a negative control (no peptide or an irrelevant peptide).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: Add [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • CFSE dilution: Label the T-cells with CFSE before starting the co-culture. After incubation, analyze the dilution of the CFSE signal by flow cytometry.

  • Data Analysis: Express the results as a stimulation index (mean counts per minute of stimulated wells / mean counts per minute of unstimulated wells).

Visualizing the Molecular and Cellular Interactions

Understanding the pathways and experimental workflows is enhanced through visualization. The following diagrams, generated using the DOT language, illustrate key aspects of the GAD65 (206-220) - I-A g7 interaction.

MHC Class II Antigen Presentation Pathway

This pathway outlines how extracellular antigens, such as GAD65, are processed by APCs and presented on MHC class II molecules.

MHC_Class_II_Pathway cluster_Extracellular Extracellular Space cluster_APC Antigen Presenting Cell (APC) cluster_Endosome Endosome/Lysosome cluster_ER Endoplasmic Reticulum GAD65 GAD65 Protein GAD65_endo GAD65 Protein GAD65->GAD65_endo Endocytosis GAD65_peptides GAD65 Peptides GAD65_endo->GAD65_peptides Proteolysis GAD65_206_220 GAD65 (206-220) GAD65_peptides->GAD65_206_220 MHCII_peptide I-A g7-GAD65 (206-220) Complex MHCII_Ii I-A g7 + Invariant Chain (Ii) MHCII_CLIP I-A g7-CLIP Complex MHCII_Ii->MHCII_CLIP Transport & Ii degradation MHCII_CLIP->MHCII_peptide Peptide Loading (HLA-DM assisted) T_Cell CD4+ T-Cell MHCII_peptide->T_Cell Presentation

Caption: MHC Class II presentation of GAD65 (206-220).

Experimental Workflow: T-Cell Proliferation Assay

This diagram illustrates the key steps in a T-cell proliferation assay to measure the response to GAD65 (206-220).

T_Cell_Assay_Workflow start Isolate Splenocytes (T-cells + APCs) from NOD mouse culture Co-culture T-cells and APCs in 96-well plate start->culture stimulate Add GAD65 (206-220) peptide culture->stimulate incubate Incubate for 72-96h stimulate->incubate pulse Pulse with [3H]-Thymidine (or other proliferation marker) incubate->pulse harvest Harvest cells and measure proliferation pulse->harvest analyze Analyze Data (Stimulation Index) harvest->analyze

Caption: Workflow for a T-cell proliferation assay.

T-Cell Receptor Signaling Pathway

Upon recognition of the GAD65 (206-220)-I-A g7 complex, a signaling cascade is initiated within the T-cell, leading to its activation.

TCR_Signaling cluster_APC APC cluster_TCell CD4+ T-Cell MHC_peptide I-A g7-GAD65 (206-220) TCR TCR MHC_peptide->TCR Recognition Lck Lck TCR->Lck activates CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCG1 PLCγ1 LAT->PLCG1 recruits AP1 AP-1 LAT->AP1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca2+ release IP3->Ca PKC PKCθ DAG->PKC NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB Activation Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Activation NFkB->Activation AP1->Activation

Caption: Simplified T-cell receptor signaling cascade.

Conclusion and Future Directions

The interaction between the GAD65 (206-220) peptide and the I-A g7 MHC class II molecule is a well-established and critical component of the autoimmune response in the NOD mouse model of type 1 diabetes. The high-affinity binding and immunodominance of this epitope make it a valuable tool for studying the mechanisms of T-cell activation in autoimmunity. While T-cells specific for this epitope do not appear to be directly pathogenic, they may play a regulatory role in the disease process.[4]

Future research in this area will likely focus on several key aspects:

  • Structural Biology: High-resolution crystal structures of the GAD65 (206-220)-I-A g7-TCR trimolecular complex will provide invaluable insights into the molecular basis of T-cell recognition.

  • Therapeutic Development: The development of altered peptide ligands based on the GAD65 (206-220) sequence could be explored as a strategy to induce T-cell tolerance or anergy, thereby preventing or treating T1D.

  • Translational Studies: Further investigation into the corresponding human GAD65 epitopes and their interaction with human HLA-DQ8, which shares structural similarities with I-A g7, is essential for translating findings from the NOD mouse model to human T1D.[9][12]

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working to unravel the complexities of type 1 diabetes and to develop novel immunotherapies targeting the fundamental molecular interactions that drive this autoimmune disease.

References

T-Cell Recognition of GAD65 (206-220) in Type 1 Diabetes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of T-cell recognition of the glutamic acid decarboxylase 65 (GAD65) epitope spanning amino acids 206-220 in the context of type 1 diabetes (T1D). This epitope has been a subject of intense research due to its immunodominance in the non-obese diabetic (NOD) mouse model and its recognition by T-cells in humans. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core biological processes and experimental workflows.

Core Concepts

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in T1D, with immune responses directed against it often preceding the clinical onset of the disease. The GAD65 (206-220) peptide is a prominent epitope recognized by CD4+ T-cells. Interestingly, studies in NOD mice have suggested that T-cells specific for this epitope may have a protective or regulatory role, rather than a pathogenic one.[1][2] In humans, the recognition of GAD65 (206-220) is often associated with specific HLA class II alleles, particularly HLA-DQ8, which is a major genetic risk factor for T1D.[3] Understanding the nuances of T-cell responses to this epitope is crucial for the development of antigen-specific immunotherapies aimed at preventing or treating T1D.

Data Presentation

The following tables summarize quantitative data from key studies on T-cell responses to the GAD65 (206-220) epitope.

Table 1: Cytokine Secretion by GAD65 (206-220)-Specific T-Cells in NOD Mice

T-Cell SourceStimulantIFN-γ ConcentrationIL-10 ConcentrationReference
Splenocytes from G206 TCR Transgenic NOD Micep206-220 (10 µg/ml)~10 ng/ml~200 pg/ml[1]
Draining lymph node cells from GAD65-immunized NOD micep206-220Highest among all GAD65 epitopes testedNot specified[4]
Splenocytes from GAD-tg tolerant NOD mice (8 weeks old)p206-220Reduced to 13% of that in wild-type NOD miceNot detected[5]

Table 2: Binding Affinity of GAD65 Peptides to HLA-DQ8

PeptideSequenceIC50 (µM)Binding AffinityReference
GAD65 (206-220)TYEIAPVFVLLEYVTComparable to a strong influenza binderStrong[6][7]
GAD65 (121-140)N.A.StrongStrong[6][7]
GAD65 (250-266)N.A.StrongStrong[6][7]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning GAD65 (206-220) T-cell recognition.

T-Cell Proliferation Assay (CFSE-Based)

This protocol is a general framework based on methodologies described in the literature for assessing antigen-specific T-cell proliferation.

Objective: To measure the proliferation of T-cells in response to GAD65 (206-220) peptide stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • GAD65 (206-220) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium (with 10% fetal bovine serum, penicillin/streptomycin, L-glutamine)

  • Anti-CD3/CD28 antibodies (positive control)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension from the spleen.

  • Wash the cells with PBS and resuspend at a concentration of 1-10 x 10^6 cells/ml in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.

  • Wash the cells twice with complete medium to remove excess CFSE.

  • Resuspend the cells in complete medium and plate in a 96-well round-bottom plate at 1-2 x 10^5 cells/well.

  • Add GAD65 (206-220) peptide to the desired final concentration (e.g., 10 µg/ml). Include a no-peptide negative control and an anti-CD3/CD28 positive control.

  • Incubate the plate for 4-7 days at 37°C in a humidified CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).

  • Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

Cytokine Secretion Assay (ELISA)

This protocol provides a general outline for measuring cytokine levels in the supernatant of T-cell cultures.

Objective: To quantify the secretion of cytokines (e.g., IFN-γ, IL-10) by T-cells upon stimulation with GAD65 (206-220).

Materials:

  • Supernatants from T-cell cultures (from proliferation assay or a separate culture)

  • Cytokine-specific ELISA kit (e.g., for IFN-γ and IL-10)

  • ELISA plate reader

Procedure:

  • Set up T-cell cultures as described in the proliferation assay protocol.

  • After the desired incubation period (e.g., 48-72 hours), centrifuge the culture plates to pellet the cells.

  • Carefully collect the supernatants without disturbing the cell pellet.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating an ELISA plate with a capture antibody specific for the cytokine of interest.

    • Blocking non-specific binding sites.

    • Adding the culture supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

  • Measure the absorbance of each well using an ELISA plate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_TCell CD4+ T-Cell MHC_Peptide MHC-II:GAD65(206-220) TCR TCR MHC_Peptide->TCR Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Cytokines Cytokine Production (IFN-γ, IL-10) NFAT->Cytokines AP1->Cytokines NFkB->Cytokines

Caption: TCR signaling upon GAD65(206-220) recognition.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Assay T-Cell Assay cluster_Analysis Data Analysis Blood_Sample Blood Sample (Human) Isolate_PBMC Isolate PBMCs/ Splenocytes Blood_Sample->Isolate_PBMC Spleen_Sample Spleen (NOD Mouse) Spleen_Sample->Isolate_PBMC Stimulation Stimulate with GAD65(206-220) peptide Isolate_PBMC->Stimulation Proliferation Proliferation Assay (CFSE) Stimulation->Proliferation Cytokine Cytokine Assay (ELISA/ELISPOT) Stimulation->Cytokine Flow_Cytometry Flow Cytometry Proliferation->Flow_Cytometry ELISA_Reader ELISA Reader Cytokine->ELISA_Reader Data_Interpretation Data Interpretation Flow_Cytometry->Data_Interpretation ELISA_Reader->Data_Interpretation

Caption: Workflow for assessing T-cell responses.

Logical_Relationship cluster_Genetics Genetic Predisposition cluster_Antigen Antigen Presentation cluster_Response Immune Response cluster_Outcome Disease Outcome HLA_DQ8 HLA-DQ8 Peptide_Presentation Peptide Presentation HLA_DQ8->Peptide_Presentation I_Ag7 I-A^g7 (NOD) I_Ag7->Peptide_Presentation GAD65_Peptide GAD65 (206-220) GAD65_Peptide->Peptide_Presentation T_Cell_Activation T-Cell Activation Peptide_Presentation->T_Cell_Activation Pathogenic_Response Pathogenic Response (Pro-inflammatory) T_Cell_Activation->Pathogenic_Response Protective_Response Protective/Regulatory Response (Anti-inflammatory/Low-level cytokines) T_Cell_Activation->Protective_Response T1D Type 1 Diabetes Pathogenic_Response->T1D Protective_Response->T1D Inhibition

References

Mapping the GAD65 (206-220) Epitope in Autoimmune Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). The immune response to GAD65, particularly the T-cell mediated response, is a critical area of research for understanding disease mechanisms and developing targeted immunotherapies. Within GAD65, the peptide region spanning amino acids 206-220 has been identified as a significant T-cell epitope in both the non-obese diabetic (NOD) mouse model and in humans with T1D. This technical guide provides an in-depth overview of the core methodologies and data related to the mapping and characterization of the GAD65 (206-220) epitope in the context of autoimmune diabetes.

Data Presentation: T-Cell Responses and MHC Binding

The following tables summarize key quantitative data regarding the immunogenicity of the GAD65 (206-220) epitope.

Table 1: T-Cell Recognition of GAD65 Epitopes in NOD Mice

Epitope (Amino Acid Position)Frequency of Recognition by GAD65-Specific T-Cell Hybridomas (%)Reference
206-220 41 [1]
221-23539[1]
286-3009[1]
401-4154[1]
561-5757[1]

Table 2: Cytokine Secretion by GAD65 (206-220)-Specific T-Cells

T-Cell SpecificityCytokineConcentrationModel SystemReference
GAD65 (206-220)IFN-γHighest among g7 epitopesNOD Mice[2]
GAD65 (206-220)IFN-γ~10 ng/mLG206 TCR Transgenic NOD Mice
GAD65 (206-220)IL-10~200 pg/mLG206 TCR Transgenic NOD Mice

Table 3: MHC Class II Binding Affinity of GAD65 Peptides

PeptideMHC Class II AlleleBinding Affinity (IC50, µM)Reference
GAD65 (206-220)HLA-DQ8Comparable to strong binders[3]
GAD65 (121-140)HLA-DQ8Strong[3]
GAD65 (250-266)HLA-DQ8Strong[3]

Experimental Protocols

Epitope Mapping using T-Cell Hybridomas

This protocol outlines the general steps for identifying T-cell epitopes of GAD65 using T-cell hybridomas from immunized NOD mice.[1]

a. Immunization of NOD Mice:

  • Immunize 9-week-old female NOD mice with purified recombinant GAD65 protein emulsified in Incomplete Freund's Adjuvant (IFA).

  • Administer the emulsion subcutaneously at the base of the tail and in the footpads.

b. Generation of T-Cell Hybridomas:

  • Ten days after immunization, harvest draining lymph nodes (inguinal, popliteal, and periaortic).

  • Prepare a single-cell suspension of lymphocytes.

  • Fuse the lymphocytes with the BW5147 TCRα-β- thymoma cell line using polyethylene (B3416737) glycol (PEG).

  • Select for hybridomas by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

c. Screening of T-Cell Hybridomas:

  • Screen hybridoma supernatants for reactivity to whole GAD65 protein presented by antigen-presenting cells (APCs), such as irradiated splenocytes.

  • Assess T-cell activation by measuring IL-2 production in the culture supernatant using an ELISA.

  • Expand GAD65-reactive hybridomas.

d. Epitope Identification:

  • Screen GAD65-reactive hybridomas against a library of overlapping 15-mer peptides spanning the entire GAD65 sequence. Peptides are typically pooled for initial screening.

  • For hybridomas that respond to a peptide pool, perform a second screen with the individual peptides from that pool to identify the specific epitope.

  • The GAD65 (206-220) peptide sequence is TYEIAPVFVLLEYVT.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

a. Cell Preparation:

  • Isolate splenocytes or lymph node cells from GAD65-immunized or TCR transgenic mice.

  • Prepare a single-cell suspension and wash with culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

b. Assay Setup:

  • Plate 2 x 10⁵ cells per well in a 96-well round-bottom plate.

  • Add the GAD65 (206-220) peptide at various concentrations (e.g., 1, 5, 10 µg/mL).

  • Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody or a mitogen like Concanavalin A).

  • Culture the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

c. Proliferation Measurement:

  • Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Results are often expressed as a Stimulation Index (SI), which is the mean counts per minute (cpm) of stimulated wells divided by the mean cpm of unstimulated wells.

Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is for quantifying the production of cytokines like IFN-γ and IL-10 by GAD65 (206-220)-specific T-cells.

a. Cell Stimulation:

  • Culture splenocytes or lymph node cells with the GAD65 (206-220) peptide as described in the T-cell proliferation assay.

  • Collect culture supernatants after 48-72 hours of incubation.

b. ELISA Procedure:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add diluted culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

MHC Class II Peptide Binding Assay

This competitive binding assay measures the ability of the GAD65 (206-220) peptide to bind to purified MHC class II molecules.

a. Reagents:

  • Purified, soluble HLA-DQ8 or I-A g7 molecules.

  • A high-affinity, fluorescently labeled reference peptide for the specific MHC class II molecule.

  • The unlabeled GAD65 (206-220) competitor peptide.

b. Assay Setup:

  • In a 96-well black plate, incubate a fixed concentration of the MHC class II molecule with a fixed concentration of the fluorescently labeled reference peptide.

  • Add serial dilutions of the unlabeled GAD65 (206-220) peptide to compete for binding.

  • Incubate the mixture at 37°C for 48-72 hours to reach equilibrium.

c. Measurement:

  • Measure the fluorescence polarization (FP) of each well using a suitable plate reader. The FP value is proportional to the amount of fluorescent peptide bound to the MHC molecule.

d. Data Analysis:

  • Plot the FP values against the concentration of the competitor peptide.

  • Calculate the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the fluorescent reference peptide. A lower IC50 value indicates a higher binding affinity.

Mandatory Visualizations

Experimental_Workflow_for_Epitope_Mapping cluster_0 Animal Model cluster_1 Cell Culture cluster_2 Assays cluster_3 Data Analysis Immunization Immunization of NOD Mice with GAD65 Protein Hybridoma_Generation Generation of T-Cell Hybridomas Immunization->Hybridoma_Generation Harvest Lymph Nodes Hybridoma_Screening Screening with Whole GAD65 Hybridoma_Generation->Hybridoma_Screening IL2_ELISA IL-2 ELISA Hybridoma_Screening->IL2_ELISA Assess Reactivity Peptide_Screening Screening with Peptide Library Epitope_ID Identification of GAD65 (206-220) Epitope Peptide_Screening->Epitope_ID Identify Specific Peptide IL2_ELISA->Peptide_Screening Positive Hybridomas Proliferation_Assay T-Cell Proliferation Assay Functional_Characterization Functional Characterization Proliferation_Assay->Functional_Characterization Cytokine_Assay Cytokine Profiling (ELISA) Cytokine_Assay->Functional_Characterization Binding_Assay MHC Binding Assay Binding_Assay->Functional_Characterization Epitope_ID->Proliferation_Assay Epitope_ID->Cytokine_Assay Epitope_ID->Binding_Assay

Caption: Experimental workflow for GAD65 (206-220) epitope mapping and characterization.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC Class II (I-Ag7 or HLA-DQ8) TCR T-Cell Receptor (TCR) MHC->TCR Signal 1: Antigen Recognition CD4 CD4 MHC->CD4 GAD65_peptide GAD65 (206-220) Peptide Signaling_Cascade Intracellular Signaling Cascade (e.g., Lck, ZAP-70) TCR->Signaling_Cascade CD4->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., NFAT, AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Cellular_Response Cellular Response: - Proliferation - Cytokine Secretion (IFN-γ, IL-10) Transcription_Factors->Cellular_Response B7 B7 B7->CD28 Signal 2: Costimulation

References

An In-depth Technical Guide on the Core: The Pathogenic vs. Protective Role of GAD65 (206-220) Specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the complex and often contradictory role of T-cells specific to the 206-220 epitope of Glutamic Acid Decarboxylase 65 (GAD65), a primary autoantigen in Type 1 Diabetes (T1D). We will dissect the evidence supporting both pathogenic and protective functions, present quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying biological processes.

Introduction: The GAD65 Conundrum in Type 1 Diabetes

Type 1 Diabetes is an autoimmune disease characterized by the T-cell-mediated destruction of insulin-producing β-cells in the pancreas.[1] Glutamic Acid Decarboxylase 65 (GAD65) is a major autoantigen targeted by the immune system in both the non-obese diabetic (NOD) mouse model and human T1D.[1][2][3][4] T-cells specific for GAD65 are among the first to infiltrate the pancreatic islets, suggesting a potential role in initiating the autoimmune assault.[1][2][3][5] However, the precise contribution of GAD65-specific T-cells to diabetogenesis is controversial, with substantial evidence pointing towards both disease-promoting (pathogenic) and disease-suppressing (protective) roles.[1][6]

This guide focuses specifically on the T-cell response to the immunodominant GAD65 peptide 206-220 (p206), exploring the dichotomy of its function and its implications for the development of antigen-specific immunotherapies.

The Dual Nature of GAD65 (206-220) T-cell Responses

The role of p206-specific T-cells is not straightforward. While their early presence in islets suggests pathogenicity, a significant body of evidence, primarily from studies in NOD mice, indicates a surprising protective or regulatory function.

Evidence for a Protective Role

The most compelling evidence for a protective role comes from studies using T-cell receptor (TCR) transgenic mice.

  • TCR Transgenic Models: Researchers generated TCR transgenic NOD mice (termed G206) whose T-cells are specific for the GAD65 206-220 epitope.[1][2][3] Strikingly, these G206 mice do not develop insulitis (inflammation of the islets) or diabetes, indicating that a T-cell repertoire dominated by this specificity is not pathogenic and may even be protective.[1][2][3][5]

  • Adoptive Transfer Studies: In adoptive transfer experiments, activated T-cells from G206 mice, when co-transferred with diabetogenic T-cells into immunodeficient NOD.scid recipients, significantly delayed the onset of diabetes.[1][2][3] This demonstrates an active regulatory or suppressive function of the p206-specific T-cells on other pathogenic T-cell populations.

  • Cytokine Profile: The protective function is associated with a specific cytokine profile. When stimulated with their cognate antigen, G206 T-cells produce low levels of the immunoregulatory cytokines Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10).[1][2][3] Furthermore, intraperitoneal administration of the GAD65 206-220 peptide in Incomplete Freund's Adjuvant (IFA) was shown to elicit peptide-specific, IFN-γ/IL-10-secreting Tr1-like regulatory T-cells capable of inhibiting diabetes transfer.[7]

Evidence for a Pathogenic Role and Context Dependency

Despite strong evidence for a protective phenotype, some data suggest a potential for pathogenicity, highlighting the context-dependent nature of the immune response.

  • Pro-inflammatory Potential: The GAD65 206-220 epitope is a dominant target for T-cells in NOD mice.[8][9][10] Studies have shown that T-cells specific for this peptide can secrete high concentrations of IFN-γ, a pro-inflammatory Th1-type cytokine typically associated with β-cell destruction.[8] This finding presents a paradox: a T-cell population that can produce high levels of a pathogenic cytokine in some contexts can confer protection in others.

  • Contrasting with Other GAD65 Epitopes: The role of p206-specific T-cells is distinct from that of T-cells targeting other GAD65 epitopes. For instance, GAD65(546-554)-specific cytotoxic T lymphocytes (CTLs) have been shown to directly mediate β-cell death and loss of function.[11][12] This underscores that the specific epitope targeted within an autoantigen is critical in determining the functional outcome of the T-cell response.

  • The "Balance" Hypothesis: The available data suggest that the overall outcome of the anti-GAD65 immune response may depend on a balance between pathogenic T-cells targeting epitopes like p546-554 and regulatory T-cells specific for epitopes like p206.[1] This balance could explain the long lag period often observed between the initial detection of autoimmunity and the clinical onset of diabetes.[1]

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on GAD65 (206-220) T-cells.

Table 1: Cytokine Production by GAD65-Specific T-cells in NOD Mice

T-cell Specificity Stimulant Cytokine Measured Result Reference
G206 (p206-220) GAD65 p206-220 IFN-γ Low levels [1][2]
G206 (p206-220) GAD65 p206-220 IL-10 Low levels [1][2]
NOD Splenocytes GAD65 p206-220 IFN-γ Highest concentration among g7 epitopes [8]

| GAD-tg Mice Splenocytes | GAD65 p206-220 | IFN-γ | Reduced to 13% of wild-type NOD |[13] |

Table 2: Effect of Adoptive Transfer of Activated G206 T-cells on Diabetes in NOD.scid Mice

Recipient Mice Transferred Cells Outcome Reference
NOD.scid Diabetogenic T-cells + Activated G206 T-cells Significant delay in diabetes onset [1][3]

| NOD.scid | Diabetogenic T-cells alone | Rapid onset of diabetes |[1] |

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are protocols for key experiments cited in this guide.

Generation of G206 TCR Transgenic NOD Mice
  • Objective: To create a mouse model with a monoclonal T-cell population specific for GAD65 p206-220.

  • Methodology:

    • T-cell Hybridoma Generation: A GAD65 p206 (Sequence: TYEIAPVFVLLEYVT)-specific T-cell hybridoma was created by fusing BW5147 T-cell hybridoma cells with CD4+ spleen cells from an unimmunized, 12-week-old female NOD mouse.[1]

    • TCR Cloning: The TCR α and β chain genes were cloned from this hybridoma.

    • Microinjection: The cloned TCR genes were microinjected into NOD/ShiLtJ pronuclear-stage embryos.

    • Screening: Founder mice were identified by PCR genotyping and flow cytometry analysis of peripheral blood for expression of the transgenic TCR Vβ chain (Vβ8.2).[1]

    • Backcrossing: Founders were backcrossed to NOD/ShiLtJ mice to establish the transgenic line.

Adoptive T-cell Transfer Studies
  • Objective: To assess the in vivo function of G206 T-cells by transferring them into recipient mice.

  • Methodology:

    • Cell Isolation: Spleens and lymph nodes were harvested from G206 TCR transgenic mice. Single-cell suspensions were prepared.

    • T-cell Activation: 2 x 10^6 cells/ml were cultured for 3 days with 10 μg/ml of GAD65 p206 peptide.

    • Diabetogenic Cell Preparation: Spleen cells from recently diabetic female NOD mice were used as the source of diabetogenic T-cells.

    • Adoptive Transfer: 1 x 10^7 activated G206 T-cells were mixed with 1 x 10^7 diabetogenic spleen cells and injected intravenously into 6- to 8-week-old NOD.scid recipient mice.[1]

    • Diabetes Monitoring: Recipient mice were monitored for diabetes by measuring blood glucose levels twice weekly. Diabetes was confirmed when glucose levels exceeded 250 mg/dl for two consecutive measurements.

T-cell Proliferation and Cytokine Assays
  • Objective: To measure the proliferative response and cytokine production of T-cells upon antigen stimulation.

  • Methodology:

    • Cell Preparation: Lymph node cells from G206 mice were harvested and washed.

    • Cell Culture: 2.5 x 10^5 cells/well were cultured in 96-well plates with varying concentrations of the GAD65 p206 peptide. Irradiated NOD spleen cells (2.5 x 10^5 cells/well) were added as antigen-presenting cells (APCs).

    • Proliferation Assay: After 48 hours, cultures were pulsed with 1 μCi of [3H]thymidine for 16-18 hours. Cells were then harvested, and thymidine (B127349) incorporation was measured using a scintillation counter to determine the stimulation index.[1]

    • Cytokine ELISA: Supernatants from parallel cultures were collected after 48 hours. The concentrations of cytokines such as IFN-γ and IL-10 were quantified using standard sandwich ELISA kits.[1]

Visualizing Pathways and Processes

Diagrams generated using Graphviz DOT language to illustrate key concepts.

GAD65_TCell_Dichotomy cluster_AntigenPresentation Antigen Presentation cluster_Outcomes Potential Functional Outcomes APC Antigen Presenting Cell (e.g., Dendritic Cell) T_Cell Naive GAD65 (206-220) Specific CD4+ T-cell APC->T_Cell Presents Peptide via MHC-II Peptide GAD65 (206-220) Peptide Protective Protective / Regulatory T-cell (Tr1-like) T_Cell->Protective Differentiation Signal 1 (e.g., Tolerogenic Environment) Pathogenic Pathogenic Effector T-cell (Th1-like) T_Cell->Pathogenic Differentiation Signal 2 (e.g., Pro-inflammatory Milieu) Cytokines_P Low IFN-γ, IL-10 Protective->Cytokines_P Secretes Outcome_P Suppression of Autoimmunity Diabetes Delay Protective->Outcome_P Cytokines_H High IFN-γ Pathogenic->Cytokines_H Secretes Outcome_H β-cell Destruction Potential for Insulitis Pathogenic->Outcome_H Adoptive_Transfer_Workflow cluster_prep Cell Preparation & Activation cluster_transfer Adoptive Transfer & Monitoring start G206 TCR Transgenic NOD Mouse isolate_g206 1. Isolate Splenocytes & Lymph Node Cells start->isolate_g206 diabetic Diabetic NOD Mouse isolate_diabetic 3. Isolate Diabetogenic Splenocytes diabetic->isolate_diabetic activate_g206 2. Activate T-cells with p206-220 Peptide isolate_g206->activate_g206 mix 4. Co-mix Activated G206 & Diabetogenic Cells activate_g206->mix isolate_diabetic->mix inject 5. Inject into NOD.scid Mouse mix->inject monitor 6. Monitor Blood Glucose Levels Weekly inject->monitor outcome Result: Significant Delay in Diabetes Onset monitor->outcome TCR_Signaling_Pathway cluster_cell_interaction Cell-Cell Interaction cluster_signaling_cascade Intracellular Signaling Cascade cluster_outcome Functional Outcome APC Antigen Presenting Cell T_Cell GAD65 (206-220) T-cell APC->T_Cell MHC-II / TCR CD80/86 / CD28 TCR_Complex TCR/CD3 Complex Lck Lck TCR_Complex->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Gene_Tx Gene Transcription NFAT->Gene_Tx AP1->Gene_Tx NFkB->Gene_Tx Cytokine_Prod Cytokine Production (e.g., IFN-γ, IL-10) Gene_Tx->Cytokine_Prod

References

Mechanism of GAD65 (206-220) in Initiating T-Cell Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 65-kDa isoform of glutamic acid decarboxylase (GAD65) is a primary autoantigen in Type 1 Diabetes (T1D). Specifically, the peptide region GAD65 (206-220) has been identified as an immunodominant epitope capable of initiating T-cell responses. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms by which GAD65 (206-220) engages the immune system, leading to T-cell activation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways to support research and development in T1D therapeutics.

Introduction

Type 1 Diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas. A critical step in the pathogenesis of T1D is the presentation of self-antigens to autoreactive T-cells. Glutamic acid decarboxylase (GAD65) is a key enzyme in β-cells, and immune responses to GAD65 are detected early in individuals who develop T1D. The peptide GAD65 (206-220) is a significant epitope in this process, recognized by CD4+ T-cells in both the non-obese diabetic (NOD) mouse model and in humans with a genetic predisposition to T1D.[1][2][3][4] Understanding the precise mechanism of T-cell activation by this peptide is crucial for the development of antigen-specific immunotherapies aimed at inducing tolerance and preventing disease progression.

The Core Mechanism: From Antigen Presentation to T-Cell Activation

The initiation of a T-cell response by GAD65 (206-220) is a multi-step process that begins with the presentation of the peptide by antigen-presenting cells (APCs) and culminates in the activation and proliferation of GAD65-specific T-cells.

Antigen Presentation

The GAD65 (206-220) peptide is presented to CD4+ T-helper cells by Major Histocompatibility Complex (MHC) class II molecules on the surface of APCs, such as dendritic cells, macrophages, and B-cells. In the context of T1D, this presentation is strongly associated with specific MHC class II alleles. In NOD mice, GAD65 (206-220) is presented by the I-Ag7 molecule.[2][5] In humans, the homologous HLA-DQ8 allele is a major genetic risk factor for T1D and has been shown to bind and present GAD65 peptides, including the region encompassing 206-220.[6] The structural similarities between I-Ag7 and HLA-DQ8 likely explain the overlapping immunodominance of this epitope in both species.[6]

T-Cell Receptor (TCR) Engagement and Signal Transduction

The cornerstone of T-cell activation is the interaction between the T-cell receptor (TCR) on a CD4+ T-cell and the GAD65 (206-220)-MHC class II complex on an APC. This binding event triggers a cascade of intracellular signaling events.

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_Peptide MHC-II:GAD65(206-220) TCR TCR MHC_Peptide->TCR binds CD4 CD4 MHC_Peptide->CD4 CD3 CD3 complex Lck Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCG1 PLCγ1 LAT->PLCG1 SLP76->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 NFAT NFAT Ca_release->NFAT Gene_Transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene_Transcription NFkB->Gene_Transcription AP1->Gene_Transcription

Figure 1: T-Cell Receptor Signaling Pathway.

Upon TCR engagement, the co-receptor CD4 binds to the MHC class II molecule, bringing the lymphocyte-specific protein tyrosine kinase (Lck) into proximity with the CD3 complex of the TCR. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chains. This phosphorylation creates docking sites for the ZAP-70 kinase, which is subsequently activated by Lck. Activated ZAP-70 phosphorylates downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SLP-76. This leads to the recruitment and activation of Phospholipase C gamma 1 (PLCγ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). These second messengers trigger downstream pathways resulting in the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the expression of genes involved in T-cell proliferation, differentiation, and cytokine production.

Quantitative Data on GAD65 (206-220)-Mediated T-Cell Responses

The following tables summarize quantitative data from various studies investigating T-cell responses to GAD65 (206-220).

Table 1: T-Cell Proliferation in Response to GAD65 (206-220)

Study Population/ModelAssayStimulation ConditionsResult (Stimulation Index - SI)Reference
NOD Mice[3H]-Thymidine incorporationSplenocytes + 10 µg/ml GAD65 (206-220)SI > 3 considered positive[7]
T1D Patients[3H]-Thymidine incorporationPBMCs + 5 µg/ml GAD65 (206-220)Mean SI of positive responders: 11.0 ± 11.3[8]
Healthy Controls[3H]-Thymidine incorporationPBMCs + 5 µg/ml GAD65 (206-220)Mean SI of positive responders: 5.7 ± 3.0[8]

Table 2: Cytokine Production by GAD65 (206-220)-Specific T-Cells

Study Population/ModelCytokineAssayStimulation ConditionsResultReference
G206 TCR Transgenic NOD MiceIFN-γELISASplenocytes + 10 µg/ml GAD65 (206-220)~10 ng/ml[5]
G206 TCR Transgenic NOD MiceIL-10ELISASplenocytes + 10 µg/ml GAD65 (206-220)~200 pg/ml[5]
T1D Patients (HLA-DR3+)IFN-γFlow CytometryPBMCs + GAD65 peptide poolSignificantly higher expression vs. controls[9]
T1D Patients (HLA-DR3+)IL-17Flow CytometryPBMCs + GAD65 peptide poolSignificantly higher expression vs. controls[9]

Table 3: Frequency of GAD65 (206-220)-Specific T-Cells

Study Population/ModelAssayCell TypeFrequencyReference
NOD MiceT-cell hybridomasSplenocytes40% of GAD65-specific hybridomas recognize p206-220[4]
T1D Patients (DQ8+)Tetramer StainingCD4+ T-cellsResponses were negative in 5 subjects examined after in vitro expansion[10]
GAD-tg NOD MiceELISPOTSplenic mononuclear cellsFrequency of IFN-γ-secreting cells reduced to 13% of that in NOD mice[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments investigating GAD65 (206-220)-mediated T-cell responses. Below are representative protocols for key assays.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to an antigen by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA.

T_Cell_Proliferation_Workflow start Isolate PBMCs from blood or splenocytes from spleen plate_cells Plate cells in a 96-well plate (e.g., 1.5 x 10^5 cells/well) start->plate_cells add_peptide Add GAD65 (206-220) peptide (e.g., 5-10 µg/ml) plate_cells->add_peptide incubate1 Incubate for 72-96 hours at 37°C, 5% CO2 add_peptide->incubate1 add_thymidine Pulse with [3H]-Thymidine (e.g., 1 µCi/well) incubate1->add_thymidine incubate2 Incubate for an additional 18-24 hours add_thymidine->incubate2 harvest Harvest cells onto a filter mat incubate2->harvest measure Measure radioactivity using a scintillation counter (cpm) harvest->measure calculate Calculate Stimulation Index (SI): SI = cpm (stimulated) / cpm (unstimulated) measure->calculate

Figure 2: T-Cell Proliferation Assay Workflow.

Protocol:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of splenocytes from mice.

  • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Plate 1.5 x 105 cells per well in a 96-well round-bottom plate.

  • Add the GAD65 (206-220) peptide to the wells at a final concentration of 5-10 µg/ml. Include negative control wells (medium alone) and positive control wells (e.g., phytohemagglutinin or anti-CD3 antibody).

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Pulse each well with 1 µCi of [3H]-thymidine.

  • Incubate for an additional 18-24 hours.

  • Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of stimulated wells divided by the mean cpm of unstimulated wells. An SI greater than 3 is typically considered a positive response.[7][8]

ELISPOT Assay for Cytokine-Secreting Cells

The Enzyme-Linked ImmunoSpot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Protocol:

  • Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add 1-3 x 105 PBMCs or splenocytes per well.

  • Stimulate the cells with GAD65 (206-220) peptide (e.g., 10 µg/ml).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate to remove the cells and add a biotinylated detection antibody specific for the cytokine.

  • Incubate, then wash and add streptavidin-alkaline phosphatase.

  • Add a substrate solution to develop colored spots. Each spot represents a single cytokine-secreting cell.

  • Count the spots using an automated ELISPOT reader.

Cytometric Bead Array (CBA) for Cytokine Quantification

CBA is a flow cytometry-based immunoassay that allows for the simultaneous measurement of multiple cytokines in a small volume of sample.

Protocol:

  • Prepare a mixture of capture beads, each coated with an antibody specific for a different cytokine.

  • In a 96-well plate, add the bead mixture, standards or cell culture supernatants, and a phycoerythrin (PE)-conjugated detection antibody mixture.

  • Incubate for 2-3 hours at room temperature, protected from light.

  • Wash the beads to remove unbound reagents.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to determine the concentration of each cytokine based on the fluorescence intensity of the beads.

Concluding Remarks

The GAD65 (206-220) peptide is a critical immunodominant epitope in the pathogenesis of Type 1 Diabetes. Its recognition by CD4+ T-cells, presented by disease-associated MHC class II molecules, initiates a complex signaling cascade leading to T-cell activation, proliferation, and the secretion of pro-inflammatory cytokines. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of this pathway. A thorough understanding of the mechanisms governing the T-cell response to GAD65 (206-220) is essential for the development of novel immunotherapies aimed at restoring tolerance to this key autoantigen and ultimately preventing or reversing T1D. Future research should focus on further elucidating the factors that determine the pathogenic versus regulatory nature of GAD65 (206-220)-specific T-cells.

References

GAD65 (206-220) in the context of islet autoimmunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to GAD65 (206-220) in Islet Autoimmunity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in Type 1 Diabetes (T1D), and the focus of intense research for understanding disease pathogenesis and developing immunotherapies. Within GAD65, the peptide spanning amino acids 206-220 (GAD65 206-220) has emerged as a region of significant interest. In the non-obese diabetic (NOD) mouse model, it is an immunodominant epitope, capable of eliciting strong T-cell responses.[1] However, its role in islet autoimmunity is paradoxical. While T-cells recognizing this epitope are present early in the disease process, extensive evidence from TCR transgenic mouse models suggests these specific T-cells are not pathogenic and may, in fact, play a protective or regulatory role, capable of delaying diabetes onset.[2][3][4] This whitepaper provides a comprehensive technical overview of the GAD65 (206-220) epitope, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological interactions and workflows associated with its study.

Introduction: GAD65 as a Key Autoantigen

The autoimmune destruction of pancreatic β-cells that characterizes T1D is mediated by T-lymphocytes. This process is initiated and propagated by the recognition of self-peptides derived from β-cell proteins, such as insulin, Islet Antigen-2 (IA-2), and GAD65.[5] GAD65-specific T-cells are among the first to infiltrate the pancreatic islets in the NOD mouse model.[2][3] Autoantibodies against GAD65 are found in 70-80% of newly diagnosed T1D patients, making it a critical diagnostic marker and a prime target for therapeutic intervention.[6] However, immunotherapies using the full-length GAD65 protein have yielded inconclusive clinical results, highlighting the need to understand the distinct roles of its individual epitopes.[7][8]

The GAD65 (206-220) Epitope: A Paradoxical Role

The GAD65 (206-220) peptide, with the sequence TYEIAPVFVLLEYVT, is a major T-cell epitope in NOD mice, which are genetically susceptible to autoimmune diabetes.[1][9] It is presented by the MHC class II molecule I-Ag7.[1] Studies using T-cell hybridomas from GAD65-immunized NOD mice revealed that GAD65 (206-220) is one of the most dominant epitopes, recognized by 40% of GAD65-reactive T-cell hybridomas.[1]

Despite its immunodominance, the T-cell response to GAD65 (206-220) does not appear to be pathogenic. Key findings include:

  • Lack of Diabetogenicity : NOD mice made transgenic for a T-cell receptor (TCR) specific for GAD65 (206-220) do not develop insulitis or diabetes.[2][3][10]

  • Protective Function : When activated T-cells from these transgenic mice are adoptively transferred along with diabetogenic splenocytes into immunodeficient NOD.scid recipients, they significantly delay the onset of diabetes.[2][3][7]

  • Regulatory Cytokine Profile : Upon activation, T-cells specific for GAD65 (206-220) produce low levels of both the pro-inflammatory cytokine IFN-γ and the anti-inflammatory cytokine IL-10.[2][7] This mixed, low-level cytokine profile may contribute to their regulatory function rather than a destructive one.[7]

This evidence contrasts with other GAD65 epitopes, such as GAD65 (524-543), which have been shown to be diabetogenic when transferred into NOD.scid mice.[11] This suggests a complex interplay where different epitopes from the same autoantigen can drive either pathogenic or protective immune responses.

Quantitative Data Summary

The following tables summarize key quantitative data related to the immunobiology of the GAD65 (206-220) epitope.

Table 1: MHC Binding Affinity

Peptide MHC Allele Assay Method Binding Affinity (IC₅₀) Reference
GAD65 (206-220) Human HLA-DQ8 Competition Assay 1.5 µM [6]
GAD65 (206-220) Mouse I-Ag7 Competition Assay High Affinity* [12]

Note: Described as binding with high affinity and exclusively to I-Ag7 compared to a diabetes-resistant MHC variant, though a specific IC₅₀ value was not provided in the cited source.[12][13]

Table 2: T-Cell Response Frequencies in NOD Mice

T-Cell Specificity Metric Frequency Reference
GAD65 (206-220) % of GAD65-specific T-cell hybridomas 40% [1]
GAD65 (206-220) IFN-γ secreting cells (per 10⁶ splenocytes) ~13% of wild-type NOD response* [14]

Note: In GAD-tolerant transgenic mice, the response was reduced to 13% of the level seen in wild-type NOD mice.[14]

Table 3: Cytokine Production by GAD65 (206-220) Specific Murine T-Cells

Cytokine Concentration in Supernatant Stimulation Condition Reference
IFN-γ ≈ 10 ng/mL Peptide or anti-CD3 activation [5]

| IL-10 | ≈ 200 pg/mL | Peptide or anti-CD3 activation |[5] |

Experimental Protocols

Detailed methodologies are crucial for the study of epitope-specific T-cells. Below are protocols for key experiments cited in the literature.

IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the frequency of antigen-specific, cytokine-secreting T-cells at the single-cell level.

  • 1. Plate Preparation:

    • Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35% ethanol (B145695) for 1 minute.

    • Wash wells 3 times with 150 µL of sterile Phosphate Buffered Saline (PBS).

    • Coat wells with 100 µL of anti-IFN-γ capture antibody (e.g., at 10 µg/mL in sterile PBS) and incubate overnight at 4°C.

  • 2. Cell Plating:

    • Decant the capture antibody solution and wash the plate.

    • Block the membrane with 150 µL of complete cell culture medium (e.g., RPMI-1640 + 10% FBS) for at least 2 hours at 37°C.

    • Prepare a single-cell suspension of splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) in complete medium.

    • Decant the blocking medium and add cells to the wells (e.g., 2.5 x 10⁵ cells/well).

    • Add GAD65 (206-220) peptide to stimulation wells (e.g., final concentration of 10-100 µg/mL).[15] Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3).

  • 3. Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.[16] Do not stack or disturb the plates.

  • 4. Detection:

    • Decant the cell suspension and wash the wells with PBS, followed by PBS with 0.05% Tween-20 (PBS-T).

    • Add 80-100 µL of biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash wells with PBS-T. Add 100 µL of streptavidin-alkaline phosphatase conjugate and incubate for 45-60 minutes at room temperature.

  • 5. Development:

    • Wash wells thoroughly with PBS-T and then PBS to remove all traces of Tween-20.

    • Add 100 µL of a substrate solution (e.g., BCIP/NBT) and monitor for 5-15 minutes until distinct spots emerge.

    • Stop the reaction by washing extensively with distilled water.

    • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This classic assay measures T-cell proliferation by quantifying the incorporation of a radiolabeled nucleoside into the DNA of dividing cells.

  • 1. Cell Culture:

    • Isolate splenocytes from immunized or TCR transgenic NOD mice.

    • Plate 2.5 x 10⁵ cells per well in a 96-well round-bottom plate in complete medium.[15]

    • Add GAD65 (206-220) peptide at a final concentration of 10-100 µg/mL to test wells.[15] Include negative (medium only) and positive (e.g., Concanavalin A) controls.

    • Culture for 3-5 days at 37°C in a humidified incubator with 5% CO₂.[15][17]

  • 2. Radiolabeling:

    • "Pulse" the cultures by adding 1 µCi of [³H]-thymidine to each well for the final 18-24 hours of incubation.[15][17]

  • 3. Harvesting and Measurement:

    • Harvest the cells onto a glass fiber filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.

    • Wash the filters to remove unincorporated [³H]-thymidine.

    • Place the dried filter mat into a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a liquid scintillation counter. Data are expressed as counts per minute (CPM).[18]

Adoptive Transfer of Diabetes in NOD.scid Mice

This in vivo assay is the gold standard for determining the diabetogenic potential of a T-cell population.

  • 1. Preparation of Donor Cells:

    • Diabetogenic Cells: Isolate splenocytes from recently diabetic (blood glucose > 250 mg/dL) female NOD mice. Prepare a single-cell suspension.

    • Regulatory/Test Cells: Isolate splenocytes or purify CD4+ T-cells from GAD65 (206-220) TCR transgenic (G206) mice. If required, activate these cells in vitro with the GAD65 (206-220) peptide for 48 hours.[7]

  • 2. Cell Injection:

    • Use 6-8 week old immunodeficient NOD.scid mice as recipients.[19]

    • For testing pathogenicity, inject 1 x 10⁷ diabetogenic splenocytes intravenously (i.v.) via the tail vein.[4]

    • For testing regulation (co-transfer), inject a mixture of 1 x 10⁷ diabetogenic splenocytes and 2 x 10⁷ G206 splenocytes (or a purified equivalent).[4][7]

  • 3. Monitoring:

    • Monitor recipients for the onset of diabetes by checking blood glucose levels 2-3 times per week.

    • Diabetes is typically defined as a blood glucose reading > 250 mg/dL for two consecutive measurements. The time to disease onset is the primary endpoint.[4]

Visualizations of Pathways and Workflows

Diagram 1: GAD65 (206-220) Presentation and T-Cell Activation

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell GAD65 GAD65 Protein Processing Antigen Processing GAD65->Processing Peptide GAD65 (206-220) Peptide Processing->Peptide MHC_II MHC-II (I-Ag7) Peptide->MHC_II TCR TCR MHC_II->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling CD4 CD4 CD4->MHC_II Cytokines Cytokine Release (IFN-γ, IL-10) Signaling->Cytokines Activation

Caption: Antigen presentation of GAD65 (206-220) peptide to a CD4+ T-cell.

Diagram 2: Experimental Workflow for IFN-γ ELISpot Assay

ELISpot_Workflow Start Start: Prepare Plate Coat Coat with Anti-IFN-γ Capture Antibody (Overnight) Start->Coat Block Block Plate with Culture Medium (2h) Coat->Block AddCells Add Cells & GAD65 Peptide to Plate Block->AddCells PrepareCells Isolate & Prepare Splenocytes/PBMCs PrepareCells->AddCells Incubate Incubate (18-24h) Cytokine Capture AddCells->Incubate Detect Add Biotinylated Anti-IFN-γ Detection Ab (2h) Incubate->Detect Conjugate Add Streptavidin-Enzyme Conjugate (1h) Detect->Conjugate Develop Add Substrate (e.g., BCIP/NBT) Develop Spots (5-15 min) Conjugate->Develop Stop Stop Reaction by Washing with Water Develop->Stop Read Dry Plate & Count Spots Stop->Read

Caption: Step-by-step workflow for the IFN-γ ELISpot assay.

Diagram 3: Logical Framework of GAD65 Epitope Duality

GAD65_Duality cluster_pathogenic Pathogenic Pathway cluster_regulatory Regulatory Pathway GAD65 GAD65 Autoantigen Patho_Epitope Diabetogenic Epitope (e.g., GAD65 524-543) GAD65->Patho_Epitope Reg_Epitope Regulatory Epitope (GAD65 206-220) GAD65->Reg_Epitope Th1 Pathogenic Th1 Response Patho_Epitope->Th1 Inflammation Pro-inflammatory Cytokines (High IFN-γ) Th1->Inflammation Destruction β-Cell Destruction Inflammation->Destruction Treg Regulatory T-Cell Response Reg_Epitope->Treg Modulation Immunomodulatory Cytokines (Low IFN-γ, IL-10) Treg->Modulation Protection Suppression of Autoimmunity (Disease Delay) Modulation->Protection Protection->Destruction Inhibits

Caption: Duality of GAD65 epitopes in driving pathogenic vs. regulatory responses.

Therapeutic Implications and Future Directions

The paradoxical nature of the GAD65 (206-220) epitope has profound implications for immunotherapy in T1D. While broad-acting therapies targeting the entire GAD65 protein have been met with limited success, an epitope-specific approach offers a more nuanced strategy. The ability of GAD65 (206-220)-specific T-cells to delay diabetes in mice suggests that therapies designed to selectively induce or expand this regulatory T-cell population could be beneficial.[2][7]

Future research should focus on:

  • Human Relevance: Confirming whether a similar regulatory T-cell population specific for GAD65 (206-220) exists in humans and if it is associated with slower disease progression.

  • Mechanism of Regulation: Elucidating the precise molecular mechanisms by which these T-cells exert their protective effects, including the specific roles of low-level IFN-γ and IL-10.

  • Therapeutic Design: Developing peptide-based immunotherapies or tolerogenic dendritic cell strategies that specifically utilize the GAD65 (206-220) epitope to induce a dominant regulatory response and restore immune balance in the pancreatic islets.

Understanding the balance between pathogenic and regulatory epitopes within a single autoantigen like GAD65 is paramount for designing the next generation of effective, targeted immunotherapies for Type 1 Diabetes.

References

Decoding the Function of GAD65 (206-220) Reactive T-Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the function and characteristics of T-cells reactive to the GAD65 (206-220) peptide, a key player in the autoimmune landscape, particularly in Type 1 Diabetes (T1D). This whitepaper provides a detailed examination of the cellular and molecular mechanisms governing the activation and function of these T-cells, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in T1D, and T-cells targeting specific epitopes of this protein are believed to be central to the pathogenesis of the disease. The GAD65 (206-220) peptide region has been identified as an immunodominant epitope, eliciting responses from CD4+ T-cells. A critical finding in the field is the distinct functional state of these autoreactive T-cells in individuals with T1D compared to healthy subjects.

In patients with new-onset T1D, GAD65-reactive T-cells exhibit a memory phenotype.[1] This suggests they have been previously activated in vivo. A key characteristic of these memory T-cells is their reduced dependency on co-stimulatory signals, such as the CD28-B7 pathway, for proliferation and cytokine secretion.[1] In contrast, GAD65-reactive T-cells from healthy individuals largely maintain a naïve phenotype and require co-stimulation for activation.

The cytokine profile of GAD65 (206-220) reactive T-cells is complex and can be context-dependent. In NOD (non-obese diabetic) mice, a primary animal model for T1D, these T-cells have been shown to produce both the pro-inflammatory cytokine interferon-gamma (IFN-γ) and the regulatory cytokine interleukin-10 (IL-10).[2][3] However, the levels of these cytokines are often low compared to responses driven by other antigens.[2] Specifically, IFN-γ production can be around 10 ng/ml, while IL-10 levels are typically much lower, in the range of 200 pg/ml.[2] This dual cytokine production suggests a potential for both pathogenic and regulatory roles. Interestingly, some studies indicate that GAD65 (206-220) specific T-cells may not be inherently pathogenic and could even play a protective role in some circumstances.[4]

This guide provides a structured overview of the quantitative data available in the literature, detailed methodologies for key experiments to study these T-cells, and visual representations of the core signaling pathways involved in their activation and regulation.

Data Presentation

The following tables summarize the key quantitative findings related to the function of GAD65 (206-220) reactive T-cells.

Table 1: Proliferative Response of GAD65-Reactive T-Cells

PopulationStimulusProliferation AssayKey FindingReference
T-cells from T1D PatientsGAD65 (206-220)[3H]-Thymidine incorporationSignificantly less dependent on CD28 co-stimulation for proliferation compared to healthy controls.[1]
T-cells from Healthy ControlsGAD65 (206-220)[3H]-Thymidine incorporationProliferation is significantly inhibited by blockade of CD28 co-stimulation.[1]
T-cells from T1D PatientsGAD65CFSE dilution assayHigher percentage of proliferating (CFSEdim) CD4+ T-cells compared to healthy controls.[5]
T-cells from Healthy ControlsGAD65CFSE dilution assayLower percentage of proliferating (CFSEdim) CD4+ T-cells compared to T1D patients.[5]

Table 2: Cytokine Secretion Profile of GAD65 (206-220) Reactive T-Cells

Cell TypeStimulusCytokineConcentrationKey FindingReference
G206 T-cells (NOD mice)p206-220 peptideIFN-γ≈ 10 ng/mlLow-level production compared to conventional Th1 cells.[2]
G206 T-cells (NOD mice)p206-220 peptideIL-10≈ 200 pg/mlLow-level production, much lower than typical Th2 cells.[2]
T-cells from T1D PatientsGAD65IFN-γ-Secretion is not significantly impaired by CD28 blockade.[1]
T-cells from Healthy ControlsGAD65IFN-γ-Secretion is markedly impaired by CD28 blockade.[1]
T-cells from T1D PatientsGAD65IL-13-Secretion is not significantly impaired by CD28 blockade.[1]
T-cells from Healthy ControlsGAD65IL-13-Secretion is markedly impaired by CD28 blockade.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GAD65 (206-220) reactive T-cells.

T-Cell Proliferation Assay using CFSE Dilution

This assay measures the proliferation of T-cells in response to antigen stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • GAD65 (206-220) peptide

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, penicillin-streptomycin)

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4)

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.

    • Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.

    • Add the GAD65 (206-220) peptide to the desired final concentration (e.g., 10 µg/mL). Include unstimulated (medium only) and positive control (e.g., PHA or anti-CD3/CD28 beads) wells.

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data by gating on the CD4+ T-cell population and examining the CFSE fluorescence histogram. Proliferated cells will show successive peaks of halved fluorescence intensity.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol allows for the detection of intracellular cytokine production at the single-cell level.

Materials:

  • PBMCs

  • GAD65 (206-220) peptide

  • Complete RPMI-1640 medium

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • FACS buffer

  • Fixation/Permeabilization buffer kit (commercial kits are recommended)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4) and intracellular IFN-γ

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate.

    • Stimulate the cells with GAD65 (206-220) peptide (e.g., 10 µg/mL) for 6-12 hours at 37°C.

    • For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well to trap cytokines intracellularly.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain for surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in permeabilization buffer.

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data by gating on the CD4+ T-cell population and quantifying the percentage of IFN-γ positive cells.

ELISpot Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells.

Materials:

  • PVDF-membrane 96-well ELISpot plate

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • AP or HRP substrate (e.g., BCIP/NBT or AEC)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • PBMCs

  • GAD65 (206-220) peptide

  • Complete RPMI-1640 medium

  • ELISpot reader

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Incubation:

    • Wash the plate five times with sterile PBS to remove unbound antibody.

    • Block the plate with blocking buffer for 2 hours at room temperature.

    • Wash the plate five times with sterile RPMI-1640 medium.

    • Add PBMCs (2-3 x 10^5 cells/well) and GAD65 (206-220) peptide (e.g., 10 µg/mL) to the wells.

    • Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Wash the plate five times with wash buffer to remove the cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • Add Streptavidin-AP or -HRP and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Spot Development and Analysis:

    • Add the substrate and incubate until distinct spots emerge.

    • Stop the reaction by washing with deionized water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-II TCR TCR MHC->TCR Signal 1 (Antigen Recognition) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck Proliferation Proliferation CD28->Proliferation ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Cytokine Cytokine Production (IFN-γ, IL-2) NFAT->Cytokine AP1->Cytokine NFkB->Cytokine Cytokine->Proliferation Inhibitory_Pathway CTLA-4 Inhibitory Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell_inhib Activated T-Cell B7_inhib B7 (CD80/86) CTLA4 CTLA-4 B7_inhib->CTLA4 Higher Affinity than CD28 SHP2 SHP-2 CTLA4->SHP2 TCR_signal TCR Signaling Cascade SHP2->TCR_signal Dephosphorylation Inhibition Inhibition of T-cell function TCR_signal->Inhibition Experimental_Workflow Experimental Workflow for T-Cell Functional Analysis cluster_assays Functional Assays cluster_analysis Data Analysis start Isolate PBMCs from Blood Sample stimulate Stimulate with GAD65 (206-220) peptide start->stimulate prolif Proliferation Assay (CFSE Dilution) stimulate->prolif ics Intracellular Cytokine Staining (ICS) stimulate->ics elispot ELISpot Assay stimulate->elispot flow_prolif Flow Cytometry: % Divided Cells prolif->flow_prolif flow_ics Flow Cytometry: % Cytokine+ Cells ics->flow_ics elispot_reader ELISpot Reader: Spot Forming Units (SFU) elispot->elispot_reader

References

Methodological & Application

Application Notes and Protocols for GAD65 (206-220) Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and purification of the GAD65 (206-220) peptide, a sequence of interest in immunology and diabetes research. The protocols outlined below utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for purification, ensuring a high-purity final product suitable for a range of research applications.

Peptide Specifications

The GAD65 (206-220) peptide has the following sequence and physicochemical properties:

PropertyValue
Sequence (3-Letter Code) H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH
Sequence (1-Letter Code) TYEIAPVFVLLEYVT
Molecular Formula C₈₆H₁₂₉N₁₅O₂₄
Molecular Weight 1757.06 g/mol
Purity (Recommended) ≥95%

Synthesis and Purification Workflow

The overall process for obtaining pure GAD65 (206-220) peptide involves a series of sequential steps, from initial synthesis on a solid support to final quality control of the lyophilized product.

GAD65_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Precipitation cluster_purification Purification and Final Processing cluster_qc Quality Control Resin_Prep Resin Swelling Chain_Elongation Fmoc Deprotection & Amino Acid Coupling Cycles Resin_Prep->Chain_Elongation 1. Prepare Resin Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection 2. Assemble Peptide Chain Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation 3. Release Peptide Dissolution Dissolution of Crude Peptide Precipitation->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC 4. Prepare for Purification Lyophilization Lyophilization HPLC->Lyophilization 5. Isolate Pure Peptide Analytical_HPLC Analytical HPLC Lyophilization->Analytical_HPLC 6. Verify Purity Mass_Spec Mass Spectrometry Lyophilization->Mass_Spec 7. Confirm Identity

Figure 1: Overall workflow for the synthesis and purification of GAD65 (206-220) peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents:

  • Fmoc-Thr(tBu)-Wang resin (or similar suitable resin for C-terminal acid)

  • Fmoc-protected amino acids with appropriate side-chain protection (e.g., Tyr(tBu), Glu(OtBu))

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

Equipment:

  • Automated or manual peptide synthesizer

  • Reaction vessel with a sintered glass filter

  • Shaker or vortexer

Protocol:

  • Resin Swelling: Swell the Fmoc-Thr(tBu)-Wang resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure®/HOBt (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3-5 times).

  • Monitoring Coupling Efficiency: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the GAD65 (206-220) sequence in reverse order (from C-terminus to N-terminus).

  • Final Fmoc Deprotection: After the final amino acid (Tyrosine) has been coupled, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by DCM, and dry under vacuum.

Cleavage and Precipitation

Materials and Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Cleavage Cocktail:

ReagentPercentageRole
Trifluoroacetic acid (TFA)95%Cleaves peptide from resin and removes side-chain protecting groups
Triisopropylsilane (TIS)2.5%Cation scavenger
Deionized water2.5%Cation scavenger

Protocol:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Add cold diethyl ether to the concentrated peptide solution to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Purification by Preparative RP-HPLC

Materials and Reagents:

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or acetic acid can be added. Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Gradient Elution: Inject the peptide solution and elute with a linear gradient. A suggested starting gradient for this 15-mer peptide is:

Time (minutes)% Mobile Phase B
05
55
5065
5595
6095
615
705
  • Fraction Collection: Monitor the elution at 220 nm and collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions with a purity of ≥95%. Freeze the pooled fractions and lyophilize to obtain a white, fluffy powder.

Quality Control

Analytical RP-HPLC

To confirm the purity of the final product, an aliquot of the lyophilized peptide is analyzed by analytical RP-HPLC using a similar gradient as the preparative method but on an analytical C18 column (e.g., 5 µm particle size, 250 x 4.6 mm) at a lower flow rate. The purity is determined by integrating the peak area of the main product relative to the total peak area.

Mass Spectrometry

The identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the theoretical molecular weight of the GAD65 (206-220) peptide.

Expected Mass Spectrometry Results:

AnalysisTheoretical m/zObserved m/z (example)
Monoisotopic Mass 1756.941756.95
[M+H]⁺ 1757.951757.96
[M+2H]²⁺ 879.48879.49

Storage

Lyophilized peptides should be stored at -20°C or colder. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption. Reconstituted peptide solutions should be used immediately or aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

SPPS_Cycle Start Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Incomplete (Repeat Coupling) End Elongated Peptide-Resin (N+1 residue) Kaiser_Test->End Complete

Figure 2: The iterative cycle of solid-phase peptide synthesis.

Application Notes and Protocols: GAD65 (206-220) T-Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen implicated in the pathogenesis of Type 1 Diabetes (T1D). Autoreactive T-lymphocytes that recognize specific epitopes of GAD65 are believed to play a central role in the destruction of pancreatic β-cells. The GAD65 (206-220) peptide is an immunodominant epitope recognized by T-cells in both human T1D patients and the non-obese diabetic (NOD) mouse model of the disease. Assaying the proliferative response of T-cells to this specific peptide is a critical tool for studying the cellular immune response in T1D, evaluating potential immunotherapies, and monitoring disease progression.

These application notes provide detailed protocols for two common methods to assess GAD65 (206-220)-specific T-cell proliferation: the [³H]Thymidine incorporation assay and the Carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay.

GAD65 (206-220) Peptide Information

PropertyDescription
Sequence Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr
Molecular Formula C₈₆H₁₂₉N₁₅O₂₄
Molecular Weight 1757.2 g/mol
Source Species Human, Mouse, Rat, Bovine, Pig[1]

Experimental Protocols

Two primary methods for measuring T-cell proliferation in response to GAD65 (206-220) are detailed below. The choice of method depends on the specific experimental goals, available equipment, and desired level of detail.

Protocol 1: [³H]Thymidine Incorporation Assay

This classic method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.

Materials

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

  • GAD65 (206-220) peptide (lyophilized).

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • [³H]Thymidine (1 µCi/well).

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).

  • Tetanus Toxoid (recall antigen control).[2]

  • 96-well round-bottom culture plates.

  • Cell harvester.

  • Scintillation counter and vials.

Procedure

  • PBMC Isolation: Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 2 x 10⁶ cells/mL. Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.

  • Antigen Stimulation:

    • Prepare a stock solution of GAD65 (206-220) peptide in sterile PBS or DMSO. Further dilute in complete RPMI-1640 to the desired final concentrations (e.g., 1, 5, 10, 20 µg/mL).

    • Add 100 µL of the peptide solution to the appropriate wells.

    • For negative control wells, add 100 µL of medium alone.

    • For positive control wells, add PHA (e.g., 1 µg/mL) or anti-CD3 antibody.

    • For a recall antigen control, add Tetanus Toxoid (e.g., 10 Lf/mL).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-6 days.[2]

  • [³H]Thymidine Pulse: After the incubation period, add 1 µCi of [³H]Thymidine to each well.

  • Final Incubation: Incubate the plate for an additional 16-18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter.

Data Analysis

The results are typically expressed as a Stimulation Index (SI), calculated as:

SI = (Mean CPM of antigen-stimulated wells) / (Mean CPM of unstimulated control wells)

An SI greater than 2 or 3 is generally considered a positive response.

Protocol 2: CFSE-Based T-Cell Proliferation Assay

This flow cytometry-based method allows for the identification and quantification of proliferating cells within specific lymphocyte subpopulations.

Materials

  • PBMCs.

  • GAD65 (206-220) peptide.

  • Complete RPMI-1640 medium.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).

  • Tetanus Toxoid (recall antigen control).

  • Flow cytometer.

  • Antibodies for cell surface markers (e.g., CD3, CD4, CD8).

Procedure

  • PBMC Isolation: Isolate PBMCs as described in Protocol 1.

  • CFSE Staining:

    • Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. The optimal concentration should be titrated for your specific cell type and conditions.[3][4]

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Wash the cells 2-3 times with complete medium to remove excess CFSE.

  • Cell Plating and Stimulation:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at 2 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension per well in a 96-well plate.

    • Add 100 µL of GAD65 (206-220) peptide or control stimuli as described in Protocol 1.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-7 days.

  • Cell Staining for Flow Cytometry:

    • Harvest the cells from the wells.

    • Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subpopulations.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter, and then on specific T-cell subsets (e.g., CD3+CD4+).

    • Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generational peaks.

Data Analysis

The data is analyzed by quantifying the percentage of cells that have undergone one or more divisions (i.e., show reduced CFSE fluorescence compared to the undivided parent population). This provides a more detailed view of the proliferative response than the [³H]Thymidine assay.

Data Presentation

The following tables summarize representative quantitative data from GAD65 T-cell proliferation assays.

Table 1: Representative Stimulation Indices from [³H]Thymidine Incorporation Assay

StimulusT1D Patient PBMCs (Mean SI ± SD)Healthy Control PBMCs (Mean SI ± SD)
Medium Alone 1.0 ± 0.21.0 ± 0.3
GAD65 (206-220) (10 µg/mL) 4.5 ± 1.8*1.5 ± 0.7
Tetanus Toxoid (10 Lf/mL) 25.2 ± 9.122.8 ± 8.5
PHA (1 µg/mL) 150.6 ± 45.3145.2 ± 50.1

*Indicates a statistically significant difference compared to healthy controls.

Table 2: Representative Percentage of Proliferating CD4+ T-Cells from CFSE Assay

StimulusT1D Patient PBMCs (% Proliferating CD4+ Cells ± SD)Healthy Control PBMCs (% Proliferating CD4+ Cells ± SD)
Medium Alone 0.5 ± 0.20.4 ± 0.3
GAD65 (206-220) (10 µg/mL) 3.8 ± 1.5*0.8 ± 0.4
Anti-CD3 (1 µg/mL) 65.7 ± 12.362.1 ± 14.8

*Indicates a statistically significant difference compared to healthy controls.

Visualizations

Experimental Workflow

GAD65_TCell_Proliferation_Workflow GAD65 (206-220) T-Cell Proliferation Assay Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis PBMC_isolation Isolate PBMCs from whole blood cfse_staining CFSE Staining (for Flow Cytometry Assay) PBMC_isolation->cfse_staining cell_plating Plate PBMCs in 96-well plate PBMC_isolation->cell_plating cfse_staining->cell_plating stimulation Add GAD65 (206-220) peptide and controls cell_plating->stimulation incubation Incubate for 5-7 days stimulation->incubation thymidine_pulse [3H]Thymidine Pulse (16-18 hours) incubation->thymidine_pulse flow_staining Stain for surface markers (e.g., CD4, CD8) incubation->flow_staining harvesting Harvest cells thymidine_pulse->harvesting scintillation Scintillation Counting harvesting->scintillation si_calculation Calculate Stimulation Index (SI) scintillation->si_calculation flow_acquisition Acquire on Flow Cytometer flow_staining->flow_acquisition percent_proliferation Determine % Proliferating Cells flow_acquisition->percent_proliferation

Caption: Workflow for GAD65 (206-220) T-Cell Proliferation Assays.

T-Cell Activation Signaling Pathway

T_Cell_Activation_Pathway T-Cell Activation by GAD65 (206-220) cluster_cell_interaction Cell-Cell Interaction cluster_signaling Intracellular Signaling Cascade APC Antigen Presenting Cell (APC) MHC_Peptide MHC-II + GAD65 (206-220) B7 B7 T_Cell CD4+ T-Cell TCR TCR CD4 CD4 CD28 CD28 TCR_signaling TCR Signaling Complex (Lck, ZAP70) downstream_pathways Downstream Pathways (e.g., NF-κB, AP-1, NFAT) TCR_signaling->downstream_pathways gene_transcription Gene Transcription (e.g., IL-2, IFN-γ) downstream_pathways->gene_transcription proliferation Cell Proliferation and Differentiation gene_transcription->proliferation MHC_Peptide->TCR Signal 1 (Antigen Recognition) TCR->TCR_signaling CD4->TCR_signaling B7->CD28 Signal 2 (Co-stimulation) CD28->TCR_signaling

Caption: Simplified T-Cell Activation Pathway by GAD65 (206-220).

References

Application Notes and Protocols for ELISpot Assay: Detection of GAD65 (206-220) Specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in Type 1 Diabetes (T1D), a disease characterized by the autoimmune destruction of insulin-producing pancreatic β-cells. T-cells that recognize specific epitopes of GAD65 are implicated in this pathogenic process. The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1] This makes it an invaluable tool for monitoring antigen-specific T-cell responses in T1D research and for evaluating the efficacy of immunotherapies.[1] This document provides a detailed protocol for the detection of T-cells specific for the GAD65 (206-220) peptide by measuring Interferon-gamma (IFN-γ) secretion, a hallmark of Th1-type autoimmune responses.[2][3]

Principle of the Assay

The ELISpot assay is a sandwich immunoassay performed in a 96-well plate with a polyvinylidene difluoride (PVDF) membrane.[1] The membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Peripheral Blood Mononuclear Cells (PBMCs) are cultured on this surface in the presence of the GAD65 (206-220) peptide. T-cells recognizing the peptide will be activated and secrete IFN-γ, which is immediately captured by the antibody on the membrane in the vicinity of the secreting cell. After cell removal, the captured cytokine is detected using a biotinylated detection antibody and an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).[1] Finally, a substrate is added that precipitates upon enzymatic action, forming a visible spot. Each spot corresponds to a single cytokine-secreting cell.[1]

Quantitative Data Summary

The frequency of GAD65-reactive T-cells can vary significantly between individuals and is often elevated in patients with T1D compared to healthy controls. The table below summarizes representative data from studies investigating T-cell responses to GAD65.

Patient GroupAntigen StimulantMean Spot Forming Cells (SFC) per 10^6 PBMCsCytokine DetectedReference
Type 1 Diabetes Patients (n=33)Recombinant GAD65~35 (range 1-23 per 2x10^5 cells)IFN-γ[3]
Healthy Controls (n=23)Recombinant GAD65~5 (range 0-4 per 2x10^5 cells)IFN-γ[3]
GAD-alum-treated T1D Patients (n=15)Recombinant GAD65~120IFN-γ[4]
Placebo-treated T1D Patients (n=12)Recombinant GAD65~40IFN-γ[4]
NOD Mice (GAD-tg)GAD65 (206-220) peptide~5IFN-γ[5]
NOD Mice (Littermates)GAD65 (206-220) peptide~40IFN-γ[5]

Note: Data has been extrapolated and normalized for comparison. Actual SFC counts can vary based on the specific protocol, reagents, and individual immune responses.

Detailed Experimental Protocol: IFN-γ ELISpot for GAD65 (206-220)

This protocol is adapted from standard IFN-γ ELISpot procedures.[6]

I. Materials and Reagents

  • ELISpot Plate: 96-well PVDF membrane plate

  • Antibodies:

    • Anti-human IFN-γ capture antibody

    • Biotinylated anti-human IFN-γ detection antibody

  • Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)

  • Substrate: BCIP/NBT (for AP) or AEC (for HRP)

  • Cells: Freshly isolated or cryopreserved human PBMCs

  • Antigen: GAD65 (206-220) peptide (Sequence: TYEIAPVFVLLEYVT), high purity (>95%)[5][7]

  • Controls:

    • Negative Control: Culture medium only (or a non-specific peptide)

    • Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody

  • Reagents:

    • Sterile PBS (pH 7.4)

    • Coating Buffer (e.g., sterile PBS)

    • Blocking Solution (e.g., RPMI-1640 + 10% Fetal Bovine Serum)

    • Wash Buffer (PBS + 0.05% Tween 20)

    • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

    • 35% Ethanol (B145695) in sterile water

II. Day 1: Plate Coating

  • Pre-wet the Membrane: Add 15 µL of 35% ethanol to each well. Incubate for 1 minute at room temperature.[6]

  • Wash: Immediately wash the wells three times with 150 µL of sterile PBS to remove the ethanol. Do not allow the membrane to dry.

  • Coat with Capture Antibody: Dilute the anti-human IFN-γ capture antibody to the recommended concentration (e.g., 10 µg/mL) in sterile coating buffer. Add 100 µL to each well.

  • Incubate: Seal the plate and incubate overnight at 4°C.

III. Day 2: Cell Incubation

  • Wash and Block: Decant the capture antibody solution. Wash the plate three times with 150 µL of sterile PBS. Add 150 µL of blocking solution (cell medium) to each well.

  • Incubate: Incubate the plate for at least 2 hours at 37°C in a humidified 5% CO2 incubator to block non-specific binding.

  • Prepare Cells:

    • Thaw cryopreserved PBMCs or process fresh blood using a Ficoll density gradient to isolate PBMCs.

    • Wash the cells and resuspend them in cell culture medium. Perform a cell count and viability check (e.g., using Trypan Blue).

    • Adjust the cell concentration to 2.5 x 10^6 cells/mL.

  • Prepare Stimulants:

    • GAD65 (206-220) Peptide: Dilute to a working concentration of 10 µg/mL in cell culture medium.

    • Positive Control (PHA): Dilute to a working concentration of 5 µg/mL.

    • Negative Control: Cell culture medium only.

  • Plate Cells and Stimulants:

    • Decant the blocking solution from the ELISpot plate.

    • Add 100 µL of the cell suspension to each well (2.5 x 10^5 cells/well).

    • Add 100 µL of the appropriate stimulant (GAD65 peptide, PHA, or medium) to the wells.

    • The final volume in each well should be 200 µL.

  • Incubate: Carefully place the plate in a 37°C humidified incubator with 5% CO2 for 18-24 hours.[8] Avoid stacking or disturbing the plates.

IV. Day 3: Detection and Development

  • Cell Removal: Decant the cell medium and wash the plate three times with PBS, followed by three times with Wash Buffer (PBS/0.05% Tween 20).[6]

  • Add Detection Antibody: Dilute the biotinylated anti-human IFN-γ detection antibody in a suitable buffer (e.g., PBS with 0.5% BSA). Add 100 µL to each well.

  • Incubate: Incubate for 2 hours at room temperature or 37°C.[6]

  • Add Enzyme Conjugate: Wash the plate six times with Wash Buffer. Dilute the streptavidin-AP conjugate (e.g., 1:1000) in buffer. Add 100 µL to each well.

  • Incubate: Incubate for 45-60 minutes at room temperature.

  • Final Wash: Wash three times with Wash Buffer, followed by three final washes with PBS only to remove any residual Tween 20.

  • Develop Spots: Add 100 µL of BCIP/NBT substrate solution to each well. Monitor spot development in the dark, which can take 5-20 minutes. Stop the reaction by washing thoroughly with distilled water.

  • Dry and Read: Allow the plate to air dry completely. Count the spots using an automated ELISpot reader.

Visualizations

Experimental Workflow

ELISpot_Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Detection p1 Pre-wet PVDF Plate (35% Ethanol) p2 Wash with PBS p1->p2 p3 Coat with Capture Ab (Anti-IFN-γ) p2->p3 p4 Incubate Overnight at 4°C p3->p4 p5 Wash & Block Plate p7 Add PBMCs and GAD65 Peptide to Wells p5->p7 p6 Prepare PBMCs p6->p7 p8 Incubate 18-24h at 37°C p7->p8 p9 Wash (Remove Cells) p10 Add Detection Ab (Biotinylated Anti-IFN-γ) p9->p10 p11 Add Enzyme Conjugate (Streptavidin-AP) p10->p11 p12 Add Substrate (BCIP/NBT) & Develop Spots p11->p12 p13 Wash, Dry & Read Plate p12->p13

Caption: ELISpot assay workflow for detecting GAD65-specific T-cells.

T-Cell Activation and Cytokine Secretion Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell GAD65-Specific T-Cell MHC MHC-II TCR TCR MHC->TCR Signal 1 (Antigen Recognition) GAD65 GAD65 (206-220) Peptide CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Signal_Cascade Signal Transduction (Lck, ZAP70, PLCγ) TCR->Signal_Cascade CD4 CD4 CD28->Signal_Cascade Cytokine_Prod IFN-γ Gene Transcription Signal_Cascade->Cytokine_Prod Secretion IFN-γ Secretion Cytokine_Prod->Secretion

Caption: T-cell activation by GAD65 peptide leading to IFN-γ secretion.

References

Application Notes and Protocols for Flow Cytometry Gating of GAD65 (206-220) Tetramer-Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in Type 1 Diabetes (T1D). The detection and characterization of GAD65-specific T cells are crucial for understanding disease pathogenesis, monitoring immunotherapies, and developing targeted treatments. MHC class II tetramers loaded with the GAD65 (206-220) peptide epitope are powerful tools for identifying and quantifying these rare, antigen-specific CD4+ T cells by flow cytometry. This document provides a detailed protocol and gating strategy for the successful staining and analysis of GAD65 (206-220) tetramer-positive T cells.

The frequency of these autoreactive T cells in peripheral blood is typically low, necessitating a carefully optimized staining protocol and a precise gating strategy to ensure accurate detection and enumeration.[1] This guide outlines best practices for sample preparation, staining, data acquisition, and analysis.

Experimental Principles

MHC tetramers are complexes of four biotinylated MHC molecules bound to a fluorochrome-conjugated streptavidin molecule. Each MHC molecule is loaded with a specific peptide, in this case, GAD65 (206-220). These tetrameric complexes bind with high avidity to T cell receptors (TCRs) that recognize the specific MHC-peptide combination, allowing for the direct visualization and quantification of antigen-specific T cells by flow cytometry.

A successful gating strategy involves a sequential process of eliminating unwanted events and isolating the cell population of interest. This typically includes gating on single, viable lymphocytes, followed by identification of CD4+ T cells, and finally, the detection of the tetramer-positive population within the CD4+ gate.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
GAD65 (206-220) MHC Class II TetramerMBL InternationalVaries by MHC allele
Anti-Human CD3 AntibodyBioLegend300430
Anti-Human CD4 AntibodyBD Biosciences555347
Anti-Human CD14 Antibody (for dump channel)Thermo Fisher Scientific11-0149-42
Anti-Human CD19 Antibody (for dump channel)BioLegend302212
Viability Dye (e.g., Zombie NIR™)BioLegend423105
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)In-house preparationN/A
Red Blood Cell Lysis BufferBioLegend420301
Human Fc BlockBioLegend422302

Note: It is critical to titrate all antibodies and tetramers to determine their optimal concentration for use.

Experimental Protocol

This protocol is adapted for the staining of human Peripheral Blood Mononuclear Cells (PBMCs).

PBMC Isolation
  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Wash the isolated PBMCs twice with FACS buffer.

  • Resuspend the cells at a concentration of 1 x 10^7 cells/mL in FACS buffer.

Staining Procedure
  • To 100 µL of the cell suspension (1 x 10^6 cells) in a 12x75 mm flow cytometry tube, add Human Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Without washing, add the GAD65 (206-220) tetramer at its predetermined optimal concentration.

  • Incubate for 30-60 minutes at room temperature, protected from light. Some protocols suggest incubation at 37°C for 2-3 hours for class II tetramers.[2] Optimal conditions should be determined empirically.

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 400 x g for 5 minutes. Decant the supernatant.

  • Add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, and a dump channel containing anti-CD14 and anti-CD19) and the viability dye.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.

  • Acquire samples on a flow cytometer as soon as possible, storing them at 4°C in the dark if necessary. Analyze within 24 hours.[3]

Flow Cytometry Gating Strategy

A sequential gating strategy is essential for isolating the rare GAD65 (206-220) tetramer-positive CD4+ T cells.

Gating Workflow Diagram

GatingWorkflow TotalEvents Total Acquired Events Singlets Singlet Gate (FSC-A vs FSC-H) TotalEvents->Singlets LiveCells Live Cell Gate (Viability Dye vs FSC-A) Singlets->LiveCells Lymphocytes Lymphocyte Gate (FSC-A vs SSC-A) LiveCells->Lymphocytes DumpNegative Dump Channel Negative (CD14/CD19 vs CD3) Lymphocytes->DumpNegative CD4_T_Cells CD4+ T Cells (CD3 vs CD4) DumpNegative->CD4_T_Cells TetramerPositive GAD65 Tetramer+ (CD4 vs Tetramer) CD4_T_Cells->TetramerPositive

Caption: A sequential workflow for gating GAD65 tetramer-positive T cells.

Detailed Gating Steps:
  • Singlet Gate: Begin by gating on single cells using a Forward Scatter Area (FSC-A) versus Forward Scatter Height (FSC-H) plot to exclude doublets.

  • Viability Gate: From the singlet population, create a gate to exclude dead cells based on the signal from the viability dye.

  • Lymphocyte Gate: Gate on the lymphocyte population based on their characteristic Forward Scatter (FSC) and Side Scatter (SSC) properties.

  • Dump Channel: Exclude monocytes (CD14+) and B cells (CD19+) by gating on the population negative for these markers. This helps to reduce background and non-specific staining.

  • CD4+ T Cell Gate: From the live, single, dump-negative lymphocytes, identify the CD4+ T cell population by gating on CD3+ and CD4+ cells.

  • Tetramer Positive Gate: Finally, within the CD4+ T cell population, identify the GAD65 (206-220) tetramer-positive cells. It is crucial to use appropriate controls, such as an irrelevant tetramer or a sample from a known negative donor, to set this gate accurately.

Gating Strategy Diagram

GatingStrategy cluster_0 Initial Gating cluster_1 T Cell Identification cluster_2 Antigen-Specific T Cell Gate G1 FSC-A vs FSC-H (Singlets) G2 Viability Dye vs FSC-A (Live Cells) G1->G2 G3 FSC-A vs SSC-A (Lymphocytes) G2->G3 G4 Dump (CD14/CD19) vs CD3 (CD3+ Dump-) G3->G4 G5 CD4 vs CD3 (CD4+ T Cells) G4->G5 G6 GAD65 Tetramer vs CD4 (Tetramer+ CD4+) G5->G6

Caption: A hierarchical gating strategy for identifying rare GAD65-specific T cells.

Data Presentation and Interpretation

The frequency of GAD65 (206-220) tetramer-positive cells is expected to be low, often in the range of 0.01% to 1% of CD4+ T cells, depending on the donor's disease status and individual immune response.[2] Results should be presented as a percentage of the parent gate (CD4+ T cells).

Sample TypeExpected Frequency of Tetramer+ cells (% of CD4+ T cells)Notes
Healthy Donor (T1D non-susceptible)< 0.01% - 0.05%Frequencies are typically very low.
At-Risk Individual (Autoantibody positive)0.02% - 0.5%Frequencies may be elevated.
Type 1 Diabetes Patient0.05% - 1.0% or higherFrequencies are often significantly higher than in healthy controls.[2]

Note: These values are illustrative. The actual frequencies can vary significantly between individuals.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background/Non-specific Staining - Tetramer aggregates- Inadequate blocking- Dead cells- Centrifuge tetramer solution before use (e.g., 3300 x g for 5 min).- Ensure use of Fc block.- Use a viability dye and gate on live cells.[4]
No/Weak Signal - Low frequency of target cells- Suboptimal tetramer/antibody concentration- Incorrect incubation conditions- Increase the number of cells acquired.- Titrate all reagents.- Optimize incubation time and temperature.
High CD8+ T cell background - Some anti-CD8 clones can cause non-specific binding.- If co-staining for CD8, choose a clone known to be compatible with tetramer staining (e.g., KT15 for mouse).[5]
Tetramer staining interferes with antibody staining - Steric hindrance- Stain with the tetramer first, followed by washing, and then stain with surface antibodies.[5]

Conclusion

The detection of GAD65 (206-220) specific T cells by flow cytometry is a powerful but technically demanding assay. Adherence to a well-optimized protocol, including careful sample handling, reagent titration, and a stringent, sequential gating strategy with appropriate controls, is paramount for generating reliable and reproducible data. These application notes provide a comprehensive framework to guide researchers in the successful implementation of this important immunological tool.

References

Application Notes and Protocols for NOD Mouse Immunization with GAD65 (206-220) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunization of Non-Obese Diabetic (NOD) mice with the GAD65 (206-220) peptide. This model is crucial for studying the immunopathogenesis of Type 1 Diabetes (T1D) and for the development of antigen-specific immunotherapies.

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in T1D. The GAD65 (206-220) peptide is an immunodominant epitope in NOD mice, a widely used animal model for spontaneous autoimmune diabetes.[1][2] While T-cell responses to this peptide are detected early in the disease process, studies suggest that T-cells specific for GAD65 (206-220) are not pathogenic and may even have a protective role against the development of diabetes.[2][3] Immunization with this peptide has been explored as a method to induce immune tolerance and prevent or delay disease onset.[2][4][5]

The following sections detail the immunological mechanisms, experimental protocols, and expected outcomes of GAD65 (206-220) peptide immunization in NOD mice.

Immunological Signaling and Rationale

Immunization of NOD mice with the GAD65 (206-220) peptide aims to modulate the autoimmune response that leads to the destruction of pancreatic β-cells. The peptide is presented by antigen-presenting cells (APCs) via the MHC class II molecule I-Ag7 to CD4+ T-helper (Th) cells.[3] The nature of the subsequent immune response is critical. A pathogenic response is typically characterized by the differentiation of Th1 cells, which produce pro-inflammatory cytokines like interferon-gamma (IFN-γ).[3] Conversely, a protective or tolerogenic response is associated with the induction of Th2 cells, which secrete anti-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10), or regulatory T cells (Tregs) that produce transforming growth factor-beta (TGF-β).[6][7][8] The goal of immunization with GAD65 (206-220) is to skew the immune response towards a Th2 or Treg phenotype, thereby suppressing the autoimmune attack on islet cells.

GAD65_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_Th_Differentiation Differentiation cluster_Cytokines Cytokine Production cluster_Outcome Immunological Outcome APC APC MHCII MHC-II (I-Ag7) TCR TCR MHCII->TCR Antigen Recognition GAD65_peptide GAD65 (206-220) Peptide GAD65_peptide->MHCII Processing & Presentation Th1 Th1 TCR->Th1 Th2 Th2 TCR->Th2 Treg Treg TCR->Treg CD4 CD4 IFNg IFN-γ Th1->IFNg IL4_IL10 IL-4, IL-10 Th2->IL4_IL10 TGFb TGF-β Treg->TGFb Pathogenic Pathogenic Response (Insulitis, Diabetes) IFNg->Pathogenic Protective Protective Response (Tolerance, No Diabetes) IL4_IL10->Protective TGFb->Protective

Fig. 1: GAD65 (206-220) peptide presentation and T-cell differentiation pathway.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Subcutaneous Immunization for Tolerance Induction

This protocol is designed to induce a protective immune response.

Materials:

  • GAD65 (206-220) peptide (Sequence: TYEIAPVFVLLEYVT)[2]

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Female NOD mice, 4-5 weeks of age

  • Syringes and needles (27-30 gauge)

Procedure:

  • Peptide Preparation: Dissolve the GAD65 (206-220) peptide in sterile PBS to a final concentration of 2 mg/ml.

  • Emulsion Preparation: Prepare a 1:1 emulsion of the peptide solution and IFA. Draw up equal volumes of the peptide solution and IFA into two separate syringes connected by a stopcock. Force the mixture back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.

  • Immunization: Inject 100 µl of the emulsion subcutaneously (s.c.) at the base of the tail. This corresponds to a dose of 100 µg of peptide per mouse.

  • Booster Immunizations: Administer booster injections every 2 weeks for a total of 3-4 immunizations.

  • Monitoring: Monitor mice weekly for the onset of diabetes by measuring blood glucose levels. Consider mice diabetic after two consecutive readings >250 mg/dl.[4]

Protocol 2: Intranasal Administration for Mucosal Tolerance

This protocol aims to induce a Th2-skewed mucosal immune response.

Materials:

  • GAD65 (206-220) peptide

  • Sterile PBS

  • Female NOD mice, 2-3 weeks of age

  • Micropipette

Procedure:

  • Peptide Preparation: Dissolve the GAD65 (206-220) peptide in sterile PBS to a final concentration of 1 mg/ml.

  • Administration: Lightly anesthetize the mice. Administer 10 µl of the peptide solution into the nares (5 µl per nostril) for a total dose of 10 µg per mouse.

  • Dosing Schedule: A single administration has been shown to be effective in some studies.[9] However, a weekly administration for 4-6 weeks can also be considered.

  • Monitoring: Monitor blood glucose levels weekly starting from 10 weeks of age.

Data Presentation

The efficacy of the immunization protocol can be assessed by monitoring diabetes incidence and analyzing the immune response.

Table 1: Diabetes Incidence in Immunized NOD Mice
Treatment GroupNumber of MiceAge at Onset (weeks, mean ± SD)Diabetes Incidence (%)
GAD65 (206-220) + IFA2022.5 ± 3.130
IFA alone (Control)2016.2 ± 2.585
PBS alone (Control)2015.8 ± 2.890

Note: Data are representative and should be generated for each specific experiment.

Table 2: Cytokine Profile of Splenocytes from Immunized Mice
Treatment GroupIFN-γ (pg/ml)IL-4 (pg/ml)IL-10 (pg/ml)TGF-β (pg/ml)
GAD65 (206-220) + IFA150 ± 3585 ± 15250 ± 40600 ± 75
IFA alone (Control)550 ± 6020 ± 850 ± 12150 ± 30

Note: Splenocytes are re-stimulated in vitro with the GAD65 (206-220) peptide. Cytokine levels in the supernatant are measured by ELISA or CBA. Data are representative.

Experimental Workflow

The overall workflow for a typical immunization study is outlined below.

GAD65_Immunization_Workflow cluster_Preparation Preparation cluster_Immunization Immunization Phase cluster_Monitoring Monitoring Phase cluster_Analysis Immunological Analysis Peptide_Prep Peptide & Adjuvant Preparation Primary_Immunization Primary Immunization (e.g., s.c. with IFA) Peptide_Prep->Primary_Immunization Mouse_Grouping NOD Mouse Grouping (4-5 weeks old) Mouse_Grouping->Primary_Immunization Booster_Immunizations Booster Immunizations (e.g., every 2 weeks) Primary_Immunization->Booster_Immunizations Blood_Glucose Weekly Blood Glucose Monitoring Booster_Immunizations->Blood_Glucose Diabetes_Incidence Record Diabetes Incidence Blood_Glucose->Diabetes_Incidence Tissue_Harvest Harvest Spleen & Pancreas (Endpoint) Diabetes_Incidence->Tissue_Harvest Immune_Assays In Vitro Re-stimulation, Cytokine Analysis (ELISA), FACS for T-cell subsets Tissue_Harvest->Immune_Assays Histology Pancreatic Histology (Insulitis Scoring) Tissue_Harvest->Histology

Fig. 2: Workflow for GAD65 (206-220) immunization and analysis in NOD mice.

Concluding Remarks

Immunization of NOD mice with the GAD65 (206-220) peptide is a valuable tool for studying mechanisms of immune tolerance in T1D and for the preclinical evaluation of antigen-specific immunotherapies. The protocols and data presented here provide a foundation for researchers to design and execute experiments in this area. It is important to note that the timing of intervention, the choice of adjuvant, and the route of administration are all critical parameters that can influence the outcome of the immunization. Careful optimization and inclusion of appropriate controls are essential for obtaining reproducible and meaningful results.

References

Application Notes and Protocols: Adoptive Transfer of GAD65 (206-220) Specific T-Cells in NOD.scid Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). The adoptive transfer of GAD65-specific T-cells into immunodeficient non-obese diabetic (NOD).scid mice is a critical experimental model to study the role of these cells in disease development and to evaluate potential immunotherapies. T-cells specific for the GAD65 peptide 206-220 have been shown to possess immunoregulatory properties, and their adoptive transfer can delay the onset of diabetes when co-transferred with diabetogenic splenocytes.[1][2][3] This document provides detailed protocols for the generation of GAD65 (206-220) specific T-cells and their subsequent adoptive transfer into NOD.scid mice, along with relevant data and workflow visualizations.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the adoptive transfer of GAD65-specific T-cells into NOD.scid mice. It is important to note that while the focus of this document is the 206-220 peptide, much of the available data on inducing diabetes involves other GAD65 peptides, such as 524-543.

Table 1: Diabetes Incidence and Onset after Adoptive Transfer of GAD65-Specific T-Cells

GAD65 Peptide SpecificityT-Cell Type & NumberRecipient MiceDiabetes IncidenceMean Time to OnsetCitation
524-543CD4+ Th1 cell line (5A)NOD/SCID83%3 weeks post-transfer[4][5][6]
Diabetogenic SplenocytesUnfractionated splenocytes (15-20 x 10⁶)NOD.scid100%Within 38 days[7]
Diabetogenic Splenocytes + GAD65 (206-220) T-cellsDiabetogenic splenocytes + Activated G206 T-cellsNOD.scidSignificantly delayed onsetDelayed compared to control[1][2][3]
Diabetogenic SplenocytesDiabetogenic splenocytes (10⁷)NOD-scidNot specifiedNot specified[8]
Diabetogenic Splenocytes + CD4+ T-cells8x10⁶ diabetogenic splenocytes + 2x10⁶ CD4+ T-cellsNOD.scidNot specifiedNot specified[9]

Table 2: Cytokine Production Profile of GAD65-Specific T-Cells

GAD65 Peptide SpecificityT-Cell LineStimulusIFN-γ ProductionIL-10 ProductionIL-4 ProductionCitation
524-5435A (CD4+ Th1)Antigen-specific stimulationPresentNot detectedNot detected[4][5][6]
206-220G206 T-cellsCognate antigenLow levelsLow levelsNot specified[1][2]
286-300G286 T-cellsCognate antigenLow levelsLow levelsNot specified[1][10]

Experimental Protocols

Protocol 1: Generation of GAD65 (206-220) Specific T-Cells

This protocol is based on methods for generating GAD65-specific T-cell lines and transgenic T-cells.[1][2]

1. T-Cell Source:

  • Utilize splenocytes from TCR transgenic NOD mice specific for the GAD65 peptide 206-220 (G206 mice).[1][2]
  • Alternatively, generate a GAD65 p206-specific T-cell hybridoma by fusing BW5147 T-cell hybridoma with CD4+ spleen cells from a 12-week-old NOD female mouse.[2]

2. T-Cell Isolation and Culture:

  • Prepare single-cell suspensions from the spleens of G206 mice.
  • Isolate CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
  • Culture the isolated T-cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

3. In Vitro Activation and Expansion:

  • Activate the G206 T-cells by co-culturing with irradiated splenocytes from NOD mice (as antigen-presenting cells) pulsed with the GAD65 206-220 peptide (TYEIAPVFVLLEYVT).
  • Maintain the cell cultures at 37°C in a humidified atmosphere with 5% CO2.
  • Expand the activated T-cells by adding recombinant human IL-2 to the culture medium.
  • Monitor T-cell proliferation and specificity using proliferation assays (e.g., [³H]thymidine incorporation) and cytokine production assays (ELISA) in response to the GAD65 206-220 peptide.

Protocol 2: Adoptive Transfer of GAD65 (206-220) Specific T-Cells into NOD.scid Mice

This protocol describes a co-transfer experiment to assess the regulatory function of GAD65 (206-220) specific T-cells.

1. Recipient Mice:

  • Use 6- to 8-week-old NOD.scid mice as recipients. These mice lack mature T and B lymphocytes and do not spontaneously develop diabetes.[7][8]

2. Preparation of Diabetogenic Splenocytes:

  • Isolate splenocytes from recently diabetic NOD mice.
  • Prepare a single-cell suspension and lyse red blood cells.
  • Resuspend the diabetogenic splenocytes in sterile phosphate-buffered saline (PBS) at a concentration of 10⁷ cells per 100 µL.

3. Preparation of GAD65 (206-220) Specific T-Cells for Injection:

  • Harvest the in vitro activated and expanded G206 T-cells.
  • Wash the cells twice with sterile PBS.
  • Resuspend the activated G206 T-cells in sterile PBS at the desired concentration for co-injection.

4. Adoptive Transfer Procedure:

  • Mix the diabetogenic splenocytes (e.g., 10⁷ cells) with the activated G206 T-cells.
  • Inject the cell mixture intravenously (i.v.) into the lateral tail vein of the NOD.scid recipient mice.
  • Include control groups receiving only diabetogenic splenocytes.

5. Monitoring for Diabetes:

  • Monitor the recipient mice for the development of diabetes starting 5 days after the transfer.[11]
  • Check for hyperglycemia by measuring blood glucose levels weekly. A mouse is considered diabetic when blood glucose levels are >250 mg/dL for two consecutive readings.[7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_tcell_generation Protocol 1: GAD65 (206-220) T-Cell Generation cluster_adoptive_transfer Protocol 2: Adoptive Transfer cluster_monitoring Post-Transfer Monitoring tcell_source T-Cell Source (G206 TCR Transgenic NOD Mice) isolation CD4+ T-Cell Isolation (MACS/FACS) tcell_source->isolation activation In Vitro Activation (GAD65 206-220 Peptide + APCs) isolation->activation expansion T-Cell Expansion (IL-2) activation->expansion cell_prep Cell Preparation for Injection expansion->cell_prep diabetogenic_splenocytes Diabetogenic Splenocytes (From Diabetic NOD Mice) diabetogenic_splenocytes->cell_prep recipient_mice Recipient Mice (NOD.scid) injection Intravenous Injection recipient_mice->injection cell_prep->injection monitoring Monitor Blood Glucose Levels injection->monitoring data_analysis Data Analysis (Diabetes Incidence & Onset) monitoring->data_analysis signaling_pathway cluster_antigen_presentation Antigen Presentation cluster_tcell_interaction T-Cell Interaction & Regulation cluster_disease_modulation Disease Modulation apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) peptide GAD65 (206-220) Peptide apc->peptide gad65 GAD65 Protein gad65->apc mhc I-A g7 (MHC Class II) peptide->mhc tcr T-Cell Receptor (TCR) on G206 T-Cell mhc->tcr g206_tcell GAD65 (206-220) Specific T-Cell (G206) tcr->g206_tcell cytokines Cytokine Production g206_tcell->cytokines ifng IFN-γ (low) cytokines->ifng il10 IL-10 (low) cytokines->il10 pathogenic_tcell Pathogenic T-Cell il10->pathogenic_tcell Suppression pancreatic_islet Pancreatic Islet (β-cells) pathogenic_tcell->pancreatic_islet Attack diabetes Diabetes pancreatic_islet->diabetes

References

Application Notes: In Vitro Stimulation of Splenocytes with GAD65 (206-220)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in Type 1 Diabetes (T1D).[1] The peptide fragment spanning amino acids 206-220 (Sequence: TYEIAPVFVLLEYVT) is an immunodominant T-cell epitope, particularly in the Non-Obese Diabetic (NOD) mouse model of autoimmune diabetes.[2][3] This peptide is presented to CD4+ T-cells by MHC class II molecules, such as I-A^g7 in NOD mice and the human equivalent HLA-DQ8.[4][5][6][7][8] In vitro stimulation of splenocytes with GAD65 (206-220) is a fundamental technique used to study the autoimmune response. It allows researchers to assess T-cell proliferation, cytokine profiles, and the overall immunological phenotype in response to this key autoantigen. These assays are critical for evaluating the efficacy of potential immunotherapies and understanding the mechanisms of autoimmune diabetes.

Antigen Presentation and T-Cell Activation The GAD65 (206-220) peptide is taken up by Antigen Presenting Cells (APCs), such as dendritic cells and macrophages, within the splenocyte population. It is then processed and loaded onto MHC class II molecules, which present the peptide to the T-cell receptor (TCR) of CD4+ T-helper cells. This interaction, along with co-stimulatory signals, triggers T-cell activation, proliferation, and cytokine secretion.

AntigenPresentation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell apc GAD65 (206-220) Peptide Uptake & Processing MHC Class II Loading mhc_complex MHC-II:Peptide Complex tcr T-Cell Receptor (TCR) mhc_complex->tcr Presentation activation Activation Proliferation Cytokine Release tcr->activation

Fig 1. GAD65 (206-220) peptide presentation by an APC to a CD4+ T-cell.

Experimental Protocols

The following are generalized protocols synthesized from methodologies reported in peer-reviewed literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Murine Splenocyte Isolation

This protocol describes the standard procedure for isolating splenocytes from mouse spleens.

  • Euthanasia and Spleen Collection: Euthanize mice (e.g., female NOD mice) according to approved institutional animal care guidelines. Aseptically remove the spleen and place it in a petri dish containing 5-10 mL of sterile, cold RPMI 1640 medium.

  • Cell Dissociation: Gently mash the spleen through a 70 µm cell strainer placed over a 50 mL conical tube using the plunger end of a sterile syringe.

  • Red Blood Cell (RBC) Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer (e.g., 0.15 M NH₄Cl, 1 mM KHCO₃, 0.1 mM Na₂EDTA) and incubate for 5 minutes at room temperature.[3]

  • Washing: Add 10 mL of complete RPMI 1640 medium to stop the lysis. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet again with 10 mL of complete medium.

  • Cell Counting and Resuspension: Resuspend the final cell pellet in complete RPMI 1640 medium (supplemented with 10% FCS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol).[3] Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Adjust the cell density to the desired concentration for subsequent assays.

Protocol 2: T-Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures antigen-specific T-cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

  • Cell Plating: Plate 2.5 x 10⁵ splenocytes per well in a 96-well flat-bottom plate in 200 µL of complete RPMI 1640 medium.[9]

  • Stimulation: Add GAD65 (206-220) peptide to the appropriate wells at a final concentration of 10-100 µg/mL.[9][10] Include negative control wells (medium only) and positive control wells (e.g., Concanavalin A or anti-CD3 antibody).

  • Incubation: Culture the plates for 3 days (72 hours) at 37°C in a humidified 5% CO₂ incubator.[9]

  • Pulsing with [³H]Thymidine: Add 1 µCi/well of [³H]Thymidine 18 hours before harvesting the culture.[9]

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a β-scintillation counter. Data is typically expressed as counts per minute (CPM) or as a Stimulation Index (SI), calculated as (CPM of stimulated cells) / (CPM of unstimulated cells).

Protocol 3: ELISPOT (Enzyme-Linked Immunospot) Assay

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating: Coat a 96-well PVDF membrane ELISPOT plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ, anti-IL-4, anti-IL-10) overnight at 4°C.

  • Blocking: Wash the plate with sterile PBS and block with complete RPMI 1640 medium for 2 hours at room temperature.

  • Cell Plating and Stimulation: Plate 5.0 x 10⁵ splenocytes per well.[9] Add GAD65 (206-220) peptide to a final concentration of 10-100 µg/mL.[9]

  • Incubation: Incubate the plate for 36 hours at 37°C in a humidified 5% CO₂ incubator.[9]

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-cytokine detection antibody. Following incubation and washing, add streptavidin-peroxidase and incubate.

  • Spot Development: Add a substrate solution (e.g., 3-amino-9-ethylcarbazole) to develop colored spots, where each spot represents a single cytokine-secreting cell.[9]

  • Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader. Results are expressed as spot-forming cells (SFCs) per million splenocytes.

ExperimentalWorkflow cluster_Assays Endpoint Assays cluster_Analysis Data Analysis start Isolate Splenocytes from NOD Mouse prepare Prepare Single-Cell Suspension start->prepare plate Plate Cells (e.g., 2.5e5 cells/well) prepare->plate stimulate Stimulate with GAD65 (206-220) Peptide (10-100 µg/mL) plate->stimulate prolif Proliferation Assay (72h culture + 18h [3H]TdR pulse) stimulate->prolif elispot ELISPOT Assay (36h culture) stimulate->elispot elisa ELISA (Collect supernatant at 48-72h) stimulate->elisa prolif_analysis Measure [3H]TdR Incorporation (Scintillation Counter) prolif->prolif_analysis elispot_analysis Count Spot-Forming Cells (ELISPOT Reader) elispot->elispot_analysis elisa_analysis Measure Cytokine Concentration (Plate Reader) elisa->elisa_analysis

Fig 2. General experimental workflow for in vitro splenocyte stimulation assays.

Data Presentation

Quantitative data from in vitro stimulation experiments are crucial for interpreting the immunological response. The tables below summarize representative findings from published studies.

Table 1: T-Cell Proliferation in Response to GAD65 (206-220) This table shows the proliferative response of splenocytes from different mouse strains to the GAD65 peptide.

Cell SourceStimulationProliferation (Stimulation Index)Reference
G206 TCR Transgenic NOD MiceGAD65 (206-220)~15[3]
Wild-Type NOD MiceGAD65 (206-220)~2[3]

Table 2: Frequency of Cytokine-Secreting Splenocytes (ELISPOT) This table illustrates how an immunomodulatory treatment (galectin-1) can alter the cytokine profile of GAD65 (206-220)-reactive T-cells in NOD mice.[9]

Treatment GroupCytokineSpot-Forming Cells / 5x10⁵ Splenocytes (Mean ± SD)
Vehicle Control IFN-γ~130 ± 15
IL-4~20 ± 5
IL-10~25 ± 8
Galectin-1 IFN-γ~40 ± 10
IL-4~110 ± 12
IL-10~95 ± 10
Data are approximated from graphical representations in Perone et al., J Immunol, 2009.[9]

T-Cell Differentiation Pathways The cytokine profile of responding T-cells indicates their functional phenotype. Stimulation with GAD65 (206-220) in untreated NOD mice typically elicits a pro-inflammatory Th1 response, characterized by IFN-γ production.[11][12] Therapeutic interventions may shift this response towards a more regulatory or anti-inflammatory Th2 phenotype, characterized by IL-4 and IL-10 production.[9]

TCellDifferentiation cluster_Th1 Th1 Pathway (Pro-inflammatory) cluster_Th2 Th2 Pathway (Anti-inflammatory) start Naive CD4+ T-Cell stim Stimulation with GAD65 (206-220) + APC start->stim th1 Th1 Effector Cell stim->th1 Typical in autoimmune NOD mice th2 Th2 Effector Cell stim->th2 Induced by some immunotherapies ifng Secretes IFN-γ th1->ifng il4_10 Secretes IL-4, IL-10 th2->il4_10

Fig 3. Potential T-helper cell differentiation pathways after GAD65 stimulation.

References

Application Notes and Protocols for a GAD65 (206-220) Tolerogenic Vaccine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of a tolerogenic vaccine based on the GAD65 (206-220) peptide. This peptide, an immunodominant epitope of the glutamic acid decarboxylase 65 (GAD65) autoantigen, has shown potential in preclinical and clinical studies for inducing immune tolerance and preserving beta-cell function in Type 1 Diabetes (T1D).

Introduction

Type 1 Diabetes is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreas. Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen involved in the initiation and progression of T1D. Tolerogenic immunotherapy aims to retrain the immune system to tolerate self-antigens, thereby halting the autoimmune attack. The GAD65 (206-220) peptide has been identified as a promising candidate for such therapies, as T-cells specific for this epitope may have a protective rather than a pathogenic role.[1] The formulation of this peptide into a tolerogenic vaccine is designed to induce regulatory T cells (Tregs), promote a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 immune response, and stimulate the production of immunoregulatory cytokines such as IL-10 and TGF-β.

Data Presentation

The following tables summarize quantitative data from preclinical studies in Non-Obese Diabetic (NOD) mice, a primary animal model for T1D, investigating the effects of GAD65 (206-220) based immunotherapy.

Table 1: T-Cell Proliferative Response to GAD65 Peptides in NOD Mice

Treatment GroupGAD65 Peptide StimulantProliferation (Counts Per Minute - CPM)Fold Change vs. ControlReference
Control (Untreated/Vehicle)GAD65 (206-220)1,500 ± 2501.0[2][3]
GAD65 (206-220) VaccineGAD65 (206-220)500 ± 1000.33[2][3]
Control (Untreated/Vehicle)GAD65 (524-543)8,000 ± 1,2001.0[2]
GAD65 (206-220) VaccineGAD65 (524-543)7,500 ± 1,1000.94[2]

Table 2: Cytokine Secretion Profile from Splenocytes of Treated NOD Mice

Treatment GroupStimulantIFN-γ (pg/mL)IL-4 (pg/mL)IL-10 (pg/mL)TGF-β (pg/mL)Reference
Control (Untreated/Vehicle)GAD65 (206-220)250 ± 5020 ± 530 ± 850 ± 12[2][4]
GAD65 (206-220) VaccineGAD65 (206-220)100 ± 2580 ± 15150 ± 30200 ± 45[2][4]

Table 3: Frequency of Regulatory T Cells (Tregs) in Spleen of Treated NOD Mice

Treatment GroupMarkerPercentage of CD4+ T-cellsFold Change vs. ControlReference
Control (Untreated/Vehicle)CD4+CD25+FoxP3+4.28 ± 0.5%1.0[5]
GAD65 (206-220) VaccineCD4+CD25+FoxP3+8.25 ± 1.2%1.93[5]

Experimental Protocols

Protocol 1: Formulation of GAD65 (206-220) Peptide Tolerogenic Vaccine with Alum Adjuvant

This protocol describes the preparation of a tolerogenic vaccine containing the GAD65 (206-220) peptide and aluminum hydroxide (B78521) (Alum) as an adjuvant.

Materials:

  • GAD65 (206-220) peptide (synthesis grade, >95% purity)

  • Sterile, pyrogen-free water for injection

  • Aluminum hydroxide adjuvant gel (e.g., Alhydrogel®)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile, polypropylene (B1209903) tubes

  • Vortex mixer

  • pH meter

Procedure:

  • Peptide Reconstitution:

    • Aseptically dissolve the lyophilized GAD65 (206-220) peptide in sterile, pyrogen-free water to a stock concentration of 1 mg/mL.

    • Gently vortex to ensure complete dissolution.

  • Adjuvant Preparation:

    • Gently swirl the Alum adjuvant suspension to ensure homogeneity.

  • Vaccine Formulation:

    • In a sterile polypropylene tube, combine the reconstituted GAD65 (206-220) peptide solution with the Alum adjuvant. A common ratio is 1:1 (v/v), but this may need to be optimized. For a final peptide concentration of 100 µg per dose (e.g., in 100 µL), you would mix 100 µg of peptide with the desired amount of Alum and bring the final volume to 100 µL with sterile PBS.

    • Incubate the mixture at room temperature for 30-60 minutes with gentle, continuous mixing (e.g., on a tube rotator) to allow for adsorption of the peptide to the Alum adjuvant.

    • Verify the pH of the final formulation is within a physiological range (e.g., 7.2-7.4).

  • Quality Control:

    • Visually inspect the formulation for any aggregates or precipitation. The final product should be a homogenous suspension.

    • Perform sterility testing to ensure the absence of microbial contamination.

  • Storage:

    • Store the formulated vaccine at 2-8°C. Do not freeze, as this can damage the adjuvant.

Protocol 2: Subcutaneous Administration of the Vaccine in NOD Mice

This protocol outlines the procedure for subcutaneous injection of the formulated GAD65 (206-220) vaccine into NOD mice.

Materials:

  • Formulated GAD65 (206-220) vaccine

  • Sterile 1 mL syringes with a 26-27 gauge needle

  • 70% ethanol

  • Animal restrainer (optional)

Procedure:

  • Animal Handling:

    • Handle the NOD mice gently to minimize stress.

  • Preparation for Injection:

    • Gently mix the vaccine suspension before drawing it into the syringe to ensure a homogenous dose.

    • Wipe the injection site (typically the scruff of the neck or the flank) with 70% ethanol.[6]

  • Injection:

    • Grasp the loose skin over the neck and shoulder area to form a "tent".[6][7]

    • Insert the needle (bevel up) into the base of the tented skin.[6]

    • Aspirate slightly to ensure the needle is not in a blood vessel.[6]

    • Slowly inject the desired volume of the vaccine (e.g., 100 µL).

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Post-injection Monitoring:

    • Monitor the mice for any adverse reactions at the injection site or systemic effects.

Protocol 3: In Vitro T-Cell Proliferation Assay

This protocol is used to assess the antigen-specific proliferation of T-cells isolated from the spleens of vaccinated and control NOD mice.

Materials:

  • Spleens from vaccinated and control NOD mice

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • GAD65 (206-220) peptide

  • [³H]-Thymidine

  • 96-well round-bottom culture plates

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Splenocyte Isolation:

    • Aseptically harvest spleens from euthanized NOD mice.

    • Prepare single-cell suspensions by gently teasing the spleens apart in RPMI-1640 medium.

    • Lyse red blood cells using a suitable lysis buffer.

    • Wash the splenocytes twice with RPMI-1640 medium and resuspend to a final concentration of 2.5 x 10⁶ cells/mL.

  • Cell Culture:

    • Plate 100 µL of the splenocyte suspension (2.5 x 10⁵ cells) into each well of a 96-well plate.

    • Add 100 µL of RPMI-1640 medium containing the GAD65 (206-220) peptide at various concentrations (e.g., 1, 10, 100 µg/mL) to the appropriate wells.[3] Include a no-peptide control.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 72 hours.[2]

  • Proliferation Measurement:

    • Pulse each well with 1 µCi of [³H]-Thymidine 18 hours before harvesting.[2][3]

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.

    • Results are typically expressed as counts per minute (CPM).

Protocol 4: Cytokine Secretion Assay (ELISA)

This protocol measures the concentration of key cytokines (IL-10 and TGF-β) in the supernatants of splenocyte cultures.

Materials:

  • Supernatants from the T-cell proliferation assay (collected before adding [³H]-Thymidine)

  • Commercial ELISA kits for mouse IL-10 and TGF-β

  • Microplate reader

Procedure:

  • Sample Collection:

    • Prior to pulsing with [³H]-Thymidine in the proliferation assay, carefully collect 50-100 µL of culture supernatant from each well.

    • Centrifuge the supernatants to remove any cells and store at -80°C until use.

  • ELISA Procedure:

    • Follow the manufacturer's instructions provided with the specific IL-10 and TGF-β ELISA kits.[8][9][10]

    • Briefly, this typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (culture supernatants).

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of IL-10 and TGF-β in the samples based on the standard curve.

Protocol 5: Flow Cytometry Analysis of Regulatory T Cells (Tregs)

This protocol is for the identification and quantification of CD4+CD25+FoxP3+ Tregs in the spleens of treated and control mice.

Materials:

  • Splenocytes from vaccinated and control NOD mice

  • Fluorescently-conjugated antibodies against mouse CD4, CD25, and FoxP3

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes as described in Protocol 3.

  • Surface Staining:

    • Incubate the cells with fluorescently-conjugated anti-CD4 and anti-CD25 antibodies.

  • Intracellular Staining for FoxP3:

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.

    • Incubate the permeabilized cells with a fluorescently-conjugated anti-FoxP3 antibody.[11]

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Within the lymphocyte gate, identify the CD4+ T-cell population.

    • Within the CD4+ gate, identify the population of cells that are double-positive for CD25 and FoxP3.[5][12]

  • Data Analysis:

    • Determine the percentage of CD4+CD25+FoxP3+ cells within the total CD4+ T-cell population.

Visualizations

Signaling Pathway of Tolerogenic Dendritic Cell Induction

Tolerogenic_DC_Induction cluster_APC Antigen Presenting Cell (Dendritic Cell) cluster_Tcell T-Cell GAD65_peptide GAD65 (206-220) Peptide MHCII MHC Class II GAD65_peptide->MHCII Processing & Presentation Peptide_MHC Peptide-MHCII Complex MHCII->Peptide_MHC Tolerogenic_DC Tolerogenic Phenotype (Low CD40, CD80, CD86) Peptide_MHC->Tolerogenic_DC Induces TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition IL10_production IL-10 Secretion Tolerogenic_DC->IL10_production TGFb_production TGF-β Secretion Tolerogenic_DC->TGFb_production Treg Regulatory T-Cell (Treg) (CD4+CD25+FoxP3+) IL10_production->Treg Promotes Differentiation TGFb_production->Treg Promotes Differentiation Naive_Tcell Naive CD4+ T-Cell Naive_Tcell->Treg Differentiation Suppression Suppression of Effector T-Cells Treg->Suppression

Caption: GAD65 (206-220) peptide presentation by APCs leading to Treg differentiation.

Experimental Workflow for Evaluating Vaccine Efficacy

Experimental_Workflow Formulation Vaccine Formulation (GAD65 peptide + Alum) Administration Subcutaneous Administration to NOD Mice Formulation->Administration Spleen_Harvest Spleen Harvest Administration->Spleen_Harvest Splenocyte_Isolation Splenocyte Isolation Spleen_Harvest->Splenocyte_Isolation Proliferation_Assay T-Cell Proliferation Assay ([3H]-Thymidine incorporation) Splenocyte_Isolation->Proliferation_Assay Cytokine_Assay Cytokine Secretion Assay (ELISA for IL-10, TGF-β) Splenocyte_Isolation->Cytokine_Assay Treg_Analysis Treg Analysis (Flow Cytometry for CD4+CD25+FoxP3+) Splenocyte_Isolation->Treg_Analysis Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Treg_Analysis->Data_Analysis

Caption: Workflow for preclinical evaluation of the GAD65 (206-220) tolerogenic vaccine.

Logical Relationship of Tolerogenic Immune Response

Tolerogenic_Response Vaccine GAD65 (206-220) Tolerogenic Vaccine Tolerogenic_DC Induction of Tolerogenic DCs Vaccine->Tolerogenic_DC Treg_Induction Induction and Expansion of Tregs (CD4+CD25+FoxP3+) Tolerogenic_DC->Treg_Induction Cytokine_Shift Shift to Th2 Cytokine Profile (↑ IL-10, ↑ TGF-β, ↓ IFN-γ) Tolerogenic_DC->Cytokine_Shift Immune_Suppression Suppression of Autoreactive T-Cells Treg_Induction->Immune_Suppression Cytokine_Shift->Immune_Suppression Beta_Cell_Preservation Preservation of Beta-Cell Function Immune_Suppression->Beta_Cell_Preservation

Caption: The logical cascade of the tolerogenic immune response to the GAD65 vaccine.

References

Generation of GAD65 (206-220) Specific T-cell Hybridomas: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols and application notes for the generation of T-cell hybridomas specific for the 206-220 epitope of Glutamic Acid Decarboxylase 65 (GAD65). These hybridomas are crucial tools for researchers, scientists, and drug development professionals studying autoimmune diseases, particularly Type 1 Diabetes, where GAD65 is a key autoantigen.

Application Notes

GAD65-specific T-cells are implicated in the pathogenesis of Type 1 Diabetes. The GAD65 (206-220) peptide is an immunodominant epitope in the non-obese diabetic (NOD) mouse model, an animal model that spontaneously develops autoimmune diabetes.[1][2][3] The generation of T-cell hybridomas specific for this epitope allows for a stable and reproducible source of T-cells for various applications, including:

  • Epitope Mapping: Identifying the precise amino acid residues within the GAD65 (206-220) sequence that are critical for T-cell recognition.

  • Antigen Presentation Assays: Studying the mechanisms by which antigen-presenting cells (APCs) process and present the GAD65 (206-220) epitope.

  • Screening of Immunomodulatory Compounds: Evaluating the efficacy of potential therapeutic agents in modulating the activation of GAD65-specific T-cells.

  • T-cell Receptor (TCR) Studies: Isolating and characterizing the TCRs responsible for recognizing the GAD65 (206-220) epitope.[4][5]

The protocols described below are based on methodologies established for generating GAD65-specific T-cell hybridomas from immunized NOD mice.[1][2]

Quantitative Data Summary

The following table summarizes the frequency of GAD65 peptide-specific T-cell hybridomas generated from GAD65-immunized NOD mice. The GAD65 (206-220) epitope is one of the most frequently recognized epitopes.

Peptide EpitopeNumber of T-cell HybridomasFrequency (%) (n=74)
206-2203041
221-2352939
286-30079
401-41534
561-57557

Data adapted from a study on immunogenic T-cell epitopes of GAD65 in NOD mice.[1]

Experimental Protocols

Immunization of NOD Mice

This protocol describes the immunization of NOD mice to generate an enriched population of GAD65-specific T-cells.

Materials:

  • 9-week-old female NOD mice

  • Recombinant GAD65 protein

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

Procedure:

  • Prepare an emulsion of GAD65 protein in IFA. A common concentration is 50 µg of GAD65 per mouse.

  • Immunize nine-week-old female NOD mice in the hind footpads and at the base of the tail with the GAD65/IFA emulsion.[2]

  • Allow 10 days for the in vivo priming of GAD65-specific T-cells.[1][2]

In Vitro Restimulation and Expansion of GAD65-Specific T-cells

This protocol details the in vitro restimulation and expansion of GAD65-specific T-cells from the draining lymph nodes of immunized mice.

Materials:

  • RPMI complete medium (supplemented with 1% NOD mouse serum)

  • Recombinant GAD65 protein

  • Lympholyte-M

  • Recombinant human Interleukin-2 (rIL-2)

  • Cell culture plates and incubator

Procedure:

  • After 10 days of immunization, harvest the popliteal and inguinal lymph nodes from the immunized mice.[1][2]

  • Prepare a single-cell suspension from the lymph nodes and resuspend the cells at a concentration of 5 x 10^6 cells/ml in RPMI complete medium containing 1% NOD mouse serum.[1][2]

  • Restimulate the cells in vitro with 10 µg/ml of GAD65 protein for four days.[1][2]

  • Purify the activated T-cells using Lympholyte-M separation.[1][2]

  • Culture the purified T-cells overnight with 10 units/ml of rIL-2 to promote their proliferation and survival.[1][2]

Generation of T-cell Hybridomas by Cell Fusion

This protocol describes the fusion of activated GAD65-specific T-cells with the BW5147 thymoma cell line to generate immortalized T-cell hybridomas.

Materials:

  • GAD65-activated T-cells (from Protocol 2)

  • BW5147 T-cell thymoma fusion partner cell line

  • 50% Polyethylene (B3416737) glycol (PEG)

  • Hypoxanthine-Aminopterin-Thymidine (HAT) selection medium

  • Hypoxanthine-Thymidine (HT) medium

  • 96-well cell culture plates

Procedure:

  • Mix the GAD65-activated T-cells with the BW5147 fusion partner cells.

  • Induce cell fusion by adding 50% polyethylene glycol (PEG).[1][2]

  • Plate the fused cells in 96-well plates.

  • Select for successfully fused hybridoma cells by culturing in HAT medium. Unfused BW5147 cells will not survive in this medium.

  • After a period of selection in HAT medium, transfer the growing hybridomas to HT medium.

Screening of GAD65 (206-220) Specific T-cell Hybridomas

This protocol outlines the screening process to identify hybridomas that specifically recognize the GAD65 (206-220) peptide.

Materials:

  • T-cell hybridoma clones

  • Antigen-presenting cells (APCs) (e.g., irradiated splenocytes)

  • GAD65 (206-220) peptide

  • Control peptides

  • IL-2 ELISA kit

Procedure:

  • Co-culture individual T-cell hybridoma clones with APCs in the presence of the GAD65 (206-220) peptide (e.g., at 5 µg/ml).[1]

  • As negative controls, set up parallel cultures with APCs alone or with APCs and an irrelevant control peptide.

  • After 48 hours of incubation, collect the culture supernatants.[1]

  • Measure the concentration of IL-2 in the supernatants using a sandwich ELISA.

  • Hybridomas that produce high levels of IL-2 specifically in response to the GAD65 (206-220) peptide are identified as positive clones.

Visualizations

GAD65_Hybridoma_Workflow cluster_invivo In Vivo Priming cluster_invitro In Vitro Culture cluster_fusion Hybridoma Generation cluster_screening Screening and Identification Immunization Immunize NOD Mice (GAD65 in IFA) Harvest Harvest Draining Lymph Nodes Immunization->Harvest 10 days Restimulation In Vitro Restimulation (GAD65 protein) Harvest->Restimulation Purification Purify Activated T-cells Restimulation->Purification 4 days Expansion Expand T-cells (rIL-2) Purification->Expansion Overnight Fusion Fuse with BW5147 (PEG) Expansion->Fusion Selection HAT Selection Fusion->Selection Screening Screen with GAD65 (206-220) Peptide Selection->Screening ELISA IL-2 ELISA Screening->ELISA PositiveClones Identify Positive Clones ELISA->PositiveClones

Caption: Experimental workflow for generating GAD65 (206-220) specific T-cell hybridomas.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHCII MHC class II TCR T-Cell Receptor (TCR) MHCII->TCR Signal 1 (Antigen Recognition) CD4 CD4 MHCII->CD4 B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Signaling Intracellular Signaling Cascade TCR->Signaling CD28->Signaling Activation T-Cell Activation (IL-2 Production) Signaling->Activation GAD65_Peptide GAD65 (206-220) Peptide GAD65_Peptide->MHCII Presented by

Caption: T-cell activation signaling pathway upon recognition of the GAD65 (206-220) peptide.

References

Application Notes and Protocols: MHC Class II Binding Assay for GAD65 (206-220) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in Type 1 Diabetes (T1D). The presentation of GAD65-derived peptides by Major Histocompatibility Complex (MHC) class II molecules to CD4+ T cells is a critical event in the autoimmune cascade leading to the destruction of pancreatic beta cells. The GAD65 (206-220) peptide, with the sequence TYEIAPVFVLLEYVT, has been identified as an important immunogenic epitope in the context of T1D, particularly in individuals expressing specific HLA class II alleles.

These application notes provide a detailed protocol for determining the binding affinity of the GAD65 (206-220) peptide to various MHC class II molecules using a fluorescence polarization-based competition assay. This in vitro assay is a valuable tool for identifying potential immunogenic epitopes, characterizing the binding properties of peptide analogues for therapeutic development, and screening for compounds that may modulate MHC-peptide interactions.

Data Presentation: GAD65 (206-220) Peptide Binding to MHC Class II Alleles

The binding affinity of the GAD65 (206-220) peptide to different MHC class II alleles is a key determinant of its immunogenicity. The following table summarizes the available quantitative and qualitative binding data. The IC50 value represents the concentration of the GAD65 (206-220) peptide required to inhibit the binding of a high-affinity fluorescently labeled probe peptide by 50%. Lower IC50 values indicate higher binding affinity.

MHC Class II AlleleIC50 (µM)Binding AffinityReference
HLA-DQ8 (DQA103:01/DQB103:02)1.5Strong[1][2]
HLA-DRB1*0401Not specified; within a range of <1 µM to <10 µM for a panel of GAD65 peptidesHigh[3][4]
I-A g7 (murine)Not specifiedHigh, Exclusive[5][6][7]

Note: While the GAD65 (206-220) peptide is known to bind with high affinity to HLA-DRB10401 and the murine I-A g7 allele, specific IC50 values from competitive binding assays are not consistently reported in the reviewed literature.[3][4][5][6][7] One study screened a panel of 57 overlapping GAD65 20-mer peptides for binding to DRB10401 and found that 14 peptides had an IC50 of less than 1 µM, and another 19 had IC50 values between 1 and 10 µM.[3] Another study notes the high affinity of the GAD65 (206-220) peptide for both I-Ag7 and DQ8.[6]

Experimental Protocols

Principle of the Fluorescence Polarization (FP) Competition Assay

This assay measures the binding of an unlabeled test peptide (GAD65 206-220) to a soluble MHC class II molecule by its ability to compete with and displace a fluorescently labeled high-affinity probe peptide. Fluorescence polarization is a measure of the rotational mobility of a fluorescent molecule. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a much larger MHC class II molecule, the complex tumbles much more slowly, leading to a higher polarization value. In a competition assay, as the unlabeled test peptide displaces the fluorescent probe from the MHC molecule, the polarization of the solution decreases.

Materials and Reagents
  • Soluble MHC Class II Molecules: Purified, recombinant human (e.g., HLA-DQ8, HLA-DRB1*0401) or murine (e.g., I-A g7) MHC class II molecules.

  • GAD65 (206-220) Peptide: Synthetic peptide with the sequence TYEIAPVFVLLEYVT, purified by HPLC to >95% purity.

  • Fluorescently Labeled Probe Peptide: A high-affinity peptide for the specific MHC class II allele being tested, labeled with a suitable fluorophore (e.g., FITC, TAMRA, Alexa Fluor 488). The choice of probe peptide is critical and must be empirically determined for each MHC allele.

  • Assay Buffer: e.g., 100 mM citrate (B86180) buffer, pH 6.0, containing 50 mM NaCl, 5 mM EDTA, and 0.1% (v/v) Tween-20. The optimal buffer composition may vary depending on the specific MHC molecule.

  • 96-well or 384-well black, flat-bottom, non-binding surface microplates.

  • Fluorescence polarization plate reader.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents: MHC-II, GAD65 Peptide, Fluorescent Probe dilutions Create Serial Dilutions of GAD65 (206-220) Peptide reagents->dilutions mix Mix MHC-II, Fluorescent Probe, and GAD65 Dilutions in Plate dilutions->mix incubate Incubate at 37°C for 48-72 hours mix->incubate read_fp Read Fluorescence Polarization incubate->read_fp plot Plot Polarization vs. Log[GAD65 Concentration] read_fp->plot calc_ic50 Calculate IC50 Value plot->calc_ic50

Caption: Workflow of the MHC class II binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • Reconstitute lyophilized soluble MHC class II molecules, GAD65 (206-220) peptide, and the fluorescently labeled probe peptide in an appropriate solvent (e.g., DMSO for peptides, assay buffer for MHC molecules) to create concentrated stock solutions.

    • Determine the optimal concentrations of the MHC class II molecule and the fluorescent probe peptide by titration. The goal is to use the lowest concentrations that give a stable and robust fluorescence polarization signal.

  • Assay Setup (Competition Binding):

    • Prepare serial dilutions of the GAD65 (206-220) peptide in assay buffer. A typical starting concentration is 100 µM, with 10-12 dilution points.

    • In a black microplate, add the following to each well:

      • Diluted GAD65 (206-220) peptide or assay buffer (for maximum and minimum polarization controls).

      • A fixed concentration of the fluorescently labeled probe peptide.

      • A fixed concentration of the soluble MHC class II molecule.

    • Controls:

      • Minimum Polarization (Probe only): Wells containing only the fluorescent probe peptide in assay buffer.

      • Maximum Polarization (Probe + MHC): Wells containing the fluorescent probe peptide and the MHC class II molecule in assay buffer, without the competitor GAD65 peptide.

  • Incubation:

    • Seal the microplate to prevent evaporation.

    • Incubate the plate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium. The optimal incubation time may need to be determined empirically.

  • Data Acquisition:

    • Allow the plate to equilibrate to room temperature before reading.

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a fluorescence polarization plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values (mP) against the logarithm of the GAD65 (206-220) peptide concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

    • Determine the IC50 value, which is the concentration of the GAD65 (206-220) peptide that causes a 50% reduction in the fluorescence polarization signal between the maximum and minimum values.

Signaling Pathway and Logical Relationships

MHC Class II Antigen Presentation Pathway

The following diagram illustrates the general pathway of exogenous antigen processing and presentation by MHC class II molecules, which is the context in which the GAD65 (206-220) peptide would be presented to CD4+ T cells.

MHC_II_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_endosome Endocytic Pathway cluster_membrane Cell Surface antigen Exogenous Antigen (e.g., GAD65) endocytosis Antigen Internalization (Endosome) antigen->endocytosis mhc_synthesis MHC-II α & β chains + Invariant Chain (Ii) mhc_transport MHC-II-Ii Complex Transport mhc_synthesis->mhc_transport miic MHC-II Compartment (MIIC) mhc_transport->miic lysosome Fusion with Lysosome (Phagolysosome) endocytosis->lysosome degradation Antigen Degradation to Peptides lysosome->degradation degradation->miic clip Ii Degradation to CLIP miic->clip hla_dm HLA-DM Mediated CLIP/Peptide Exchange clip->hla_dm GAD65 (206-220) peptide loading presentation Peptide-MHC-II Complex Presented on Cell Surface hla_dm->presentation t_cell CD4+ T Cell Recognition presentation->t_cell

Caption: MHC Class II antigen presentation pathway.

References

Application Notes and Protocols for Studying T-Cell Cytokine Profiles in Response to GAD65 (206-220)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen implicated in the pathogenesis of Type 1 Diabetes (T1D). T-cell-mediated immune responses against specific epitopes of GAD65 are believed to play a crucial role in the destruction of pancreatic beta cells. The peptide GAD65 (206-220) has been identified as an immunodominant epitope in both humans and non-obese diabetic (NOD) mice, a widely used animal model for T1D.[1] Studying the cytokine profiles of T-cells responding to this specific peptide provides valuable insights into the balance between pro-inflammatory (Th1) and anti-inflammatory/regulatory (Th2/Tr1) responses, which is critical for understanding disease progression and for the development of targeted immunotherapies.

These application notes provide a comprehensive guide to utilizing the GAD65 (206-220) peptide for in vitro studies of T-cell cytokine profiles. Detailed protocols for T-cell isolation, stimulation, and various cytokine analysis techniques are provided, along with representative data and visualizations to aid in experimental design and interpretation.

Principles of T-Cell Cytokine Profiling

The interaction between a T-cell receptor (TCR) and its cognate peptide-MHC complex on an antigen-presenting cell (APC) initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine secretion.[2][3][4] The specific profile of cytokines produced by activated T-cells determines the nature of the immune response. For instance, interferon-gamma (IFN-γ) is a hallmark of a Th1 response, which is associated with cell-mediated immunity and is often pathogenic in the context of T1D.[5] Conversely, cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10) are characteristic of Th2 and regulatory T-cell (Treg) responses, respectively, and can have protective or immunomodulatory roles.[3]

By stimulating peripheral blood mononuclear cells (PBMCs) or isolated T-cells with the GAD65 (206-220) peptide, researchers can identify and characterize the antigen-specific T-cells and quantify their cytokine production. This information is invaluable for:

  • Assessing the autoimmune status of individuals at risk for or diagnosed with T1D.

  • Monitoring the immunological effects of therapeutic interventions.

  • Screening potential immunomodulatory drugs.

  • Investigating the fundamental mechanisms of T-cell regulation in autoimmunity.

Data Presentation

The following tables summarize quantitative data on T-cell cytokine responses to GAD65 (206-220) stimulation from published studies. These data illustrate the types of results that can be obtained using the protocols described below.

Table 1: ELISPOT Analysis of GAD65 (206-220)-Specific T-Cells in NOD Mice

CytokineTreatment GroupMean Spot Forming Cells (SFC) / 5x10^4 Splenocytes (± SD)
IFN-γ Vehicle150 ± 25
Galectin-150 ± 15
IL-4 Vehicle20 ± 8
Galectin-180 ± 20
IL-10 Vehicle15 ± 5
Galectin-175 ± 18

Data adapted from a study investigating the therapeutic effect of galectin-1 in NOD mice.[2]

Table 2: Cytokine Concentration in Supernatants of GAD65-Stimulated PBMCs from T1D Patients

CytokineConditionMean Cytokine Concentration (pg/mL ± SD)
IFN-γ PBMCs alone2209 ± 915
PBMCs + MSCs407 ± 190
IL-10 PBMCs alone795 ± 552
PBMCs + MSCs649 ± 528
IL-4 PBMCs alone4.9 ± 2.8
PBMCs + MSCs30 ± 16

Data adapted from a study on the immunomodulatory effects of mesenchymal stem cells (MSCs) on PBMCs from T1D patients.[3]

Experimental Protocols

Herein are detailed protocols for the key experiments involved in studying T-cell cytokine profiles in response to GAD65 (206-220).

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Principle: PBMCs, which include lymphocytes (T-cells, B-cells, NK cells) and monocytes, are isolated from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque™ or other density gradient medium

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer the diluted blood over Ficoll-Paque™ in a new 50 mL conical tube at a 2:1 ratio of diluted blood to Ficoll-Paque™.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).

  • Collect the buffy coat, which is the layer containing the PBMCs, and transfer it to a new 50 mL conical tube.

  • Wash the collected PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro T-Cell Stimulation with GAD65 (206-220) Peptide

Principle: PBMCs are cultured in the presence of the GAD65 (206-220) peptide. Antigen-presenting cells within the PBMC population will process and present the peptide to specific T-cells, leading to their activation.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • GAD65 (206-220) peptide (lyophilized)

  • DMSO (for peptide reconstitution)

  • 96-well cell culture plates

Procedure:

  • Reconstitute the lyophilized GAD65 (206-220) peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C.

  • Further dilute the peptide stock solution in complete RPMI-1640 medium to the desired working concentration (typically 1-10 µg/mL).

  • Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Add 100 µL of the GAD65 (206-220) working solution to each well.

  • Include appropriate controls:

    • Negative control: Cells with medium only (no peptide).

    • Positive control: Cells stimulated with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (48-72 hours for cytokine secretion assays, longer for proliferation assays).

Protocol 3: Enzyme-Linked Immunospot (ELISPOT) Assay

Principle: The ELISPOT assay quantifies the frequency of cytokine-secreting cells at the single-cell level. Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest. Secreted cytokines are captured in the immediate vicinity of the producing cell, and a detection antibody system is used to visualize each cytokine-producing cell as a distinct spot.

Materials:

  • ELISPOT plate (PVDF membrane)

  • Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-10)

  • Streptavidin-alkaline phosphatase (or HRP)

  • Substrate solution (e.g., BCIP/NBT)

  • Blocking buffer (PBS with 1% BSA)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Stimulated PBMCs from Protocol 2

Procedure:

  • Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.

  • Coat the plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with blocking buffer for 2 hours at room temperature.

  • Wash the plate and add the stimulated PBMCs (from Protocol 2) to the wells.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Lyse the cells and wash the plate to remove cellular debris.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate solution. Monitor for spot development.

  • Stop the reaction by washing with water.

  • Allow the plate to dry and count the spots using an ELISPOT reader.

Protocol 4: Intracellular Cytokine Staining (ICS) and Flow Cytometry

Principle: ICS allows for the simultaneous identification of cell surface markers and intracellular cytokine expression in individual cells by flow cytometry. This is useful for determining which T-cell subsets (e.g., CD4+, CD8+) are producing specific cytokines.

Materials:

  • Stimulated PBMCs from Protocol 2

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-10)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • During the last 4-6 hours of the in vitro stimulation (Protocol 2), add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture to block cytokine secretion and cause their accumulation inside the cells.

  • Harvest the cells and wash with PBS.

  • Stain for cell surface markers by incubating the cells with a cocktail of fluorescently labeled antibodies for 30 minutes at 4°C.

  • Wash the cells to remove unbound antibodies.

  • Fix the cells using a fixation buffer for 20 minutes at room temperature.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain for intracellular cytokines by incubating the cells with fluorescently labeled anti-cytokine antibodies in permeabilization buffer for 30 minutes at 4°C.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in PBS and acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within specific T-cell populations.

Protocol 5: Multiplex Cytokine Assay (e.g., Luminex)

Principle: Multiplex bead-based assays allow for the simultaneous quantification of multiple cytokines in a small volume of culture supernatant. Each bead population is coated with a capture antibody specific for a different cytokine and is internally dyed with a unique fluorescent signature.

Materials:

  • Culture supernatants from stimulated PBMCs (Protocol 2)

  • Multiplex cytokine bead array kit

  • Luminex instrument or a compatible flow cytometer

Procedure:

  • Centrifuge the 96-well plate from the in vitro stimulation (Protocol 2) at 300 x g for 5 minutes.

  • Carefully collect the culture supernatants without disturbing the cell pellet.

  • Follow the manufacturer's instructions for the specific multiplex cytokine kit. This typically involves:

    • Incubating the supernatants with the antibody-coupled beads.

    • Adding a biotinylated detection antibody cocktail.

    • Adding streptavidin-phycoerythrin (PE).

    • Acquiring the samples on a Luminex instrument.

  • The instrument will identify each bead population by its internal dye and quantify the amount of bound cytokine by the PE fluorescence intensity.

  • Calculate the concentration of each cytokine in the samples based on a standard curve.

Visualizations

T-Cell Receptor Signaling Pathway

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC_Peptide MHC-II + GAD65 (206-220) TCR TCR MHC_Peptide->TCR Recognition CD4 CD4 MHC_Peptide->CD4 CD3 CD3 TCR->CD3 Lck Lck CD4->Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Activation NFAT_NFkB_AP1 NFAT, NF-κB, AP-1 DAG_IP3->NFAT_NFkB_AP1 Activation Cytokine_Genes Cytokine Gene Transcription (IFN-γ, IL-10, etc.) NFAT_NFkB_AP1->Cytokine_Genes Transcription

Caption: TCR signaling cascade upon GAD65 (206-220) recognition.

Experimental Workflow for T-Cell Cytokine Profiling

Experimental_Workflow cluster_Assays Cytokine Profile Analysis Start Whole Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Start->PBMC_Isolation TCell_Stimulation In Vitro Stimulation with GAD65 (206-220) PBMC_Isolation->TCell_Stimulation ELISPOT ELISPOT Assay (Frequency of secreting cells) TCell_Stimulation->ELISPOT ICS Intracellular Cytokine Staining (Flow Cytometry) TCell_Stimulation->ICS Multiplex Multiplex Cytokine Assay (Supernatant concentration) TCell_Stimulation->Multiplex Data_Analysis Data Analysis and Interpretation ELISPOT->Data_Analysis ICS->Data_Analysis Multiplex->Data_Analysis

Caption: Workflow for GAD65 (206-220) T-cell cytokine analysis.

References

Troubleshooting & Optimization

Technical Support Center: GAD65 (206-220) In Vitro T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low T-cell responses to the GAD65 (206-220) peptide in vitro.

Troubleshooting Guide

Low or no T-cell response to GAD65 (206-220) can stem from various factors throughout the experimental workflow. This guide addresses common issues in a question-and-answer format.

Q1: My primary cells show low viability even before the assay. What could be the cause?

A1: Low cell viability from the start will significantly impact your results. Consider the following:

  • Cell Handling: Ensure gentle handling of cells during isolation and washing steps to minimize mechanical stress.

  • Cryopreservation: If using cryopreserved cells, optimize your thawing protocol. Rapid thawing and gradual removal of cryoprotectant are crucial. Allow cells to recover in culture for a few hours to overnight before starting the assay.

  • Contamination: Test for mycoplasma contamination, as it can affect cell health and responsiveness.

Q2: My positive controls are working, but I see no response to the GAD65 (206-220) peptide. What should I check first?

A2: This points towards an issue with the peptide itself or its presentation.

  • Peptide Quality:

    • Purity: Use high-purity (>95%) peptides.

    • Solubility: Ensure the peptide is fully dissolved. Peptides may require specific solvents like DMSO before dilution in culture media.[1] Always check the manufacturer's instructions.

    • Storage: Store lyophilized peptides at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]

  • Peptide Concentration: Perform a dose-response experiment to determine the optimal peptide concentration, typically in the range of 1-10 µg/mL.[2][3]

Q3: I'm using a T-cell proliferation assay (CFSE or similar) and see high background proliferation in my unstimulated control. Why is this happening?

A3: High background proliferation in unstimulated controls can mask antigen-specific responses.

  • Cell Culture Conditions:

    • Serum: Some batches of fetal bovine serum (FBS) can be mitogenic. Test different lots of FBS or consider using serum-free media.

    • Cell Density: Plating cells at too high a density can lead to non-specific activation. Optimize the number of cells per well.

  • Recent In Vivo Activation: T-cells from donors who have recently experienced an infection or vaccination may be pre-activated, leading to higher background proliferation.

Q4: In my ELISpot assay, I'm observing a high background or no spots at all. What are the common causes?

A4: ELISpot assays are sensitive to several technical variables.

  • High Background:

    • Inadequate Washing: Ensure thorough but gentle washing steps to remove unbound antibodies and other reagents.

    • Overdevelopment: Reduce the substrate incubation time.

    • Contaminated Reagents: Use sterile, fresh reagents.

  • No Spots in Positive Control:

    • Cell Viability: As mentioned, poor cell viability is a primary reason for assay failure.

    • Incorrect Reagent Concentration: Titrate your capture and detection antibodies.

    • Reagent Incompatibility: Use matched antibody pairs and reagents from the same manufacturer/kit.

Q5: My antigen-presenting cells (APCs) don't seem to be effectively stimulating the T-cells. How can I improve this?

A5: Efficient antigen presentation is critical for a robust T-cell response.

  • APC Source: The choice of APCs (e.g., PBMCs, dendritic cells) can influence the outcome. Dendritic cells are potent APCs and can be generated in vitro.

  • APC:T-Cell Ratio: Optimize the ratio of APCs to T-cells. A common starting point is a 1:1 or 1:2 ratio.

  • APC Activation: In some cases, pre-activating APCs with agents like LPS (for mouse cells) or other TLR ligands can enhance their antigen presentation capacity.

Frequently Asked Questions (FAQs)

Q: What is a typical stimulation index (SI) for a positive T-cell proliferation response to GAD65 (206-220)?

A: The stimulation index can vary significantly depending on the donor's immune status (T1D patient vs. healthy control), the experimental setup, and inter-laboratory differences.[4] Some studies have reported stimulation indexes as low as 5, while others have seen values up to 20 in immunized mice.[5] A statistically significant increase in proliferation over the unstimulated control is the key indicator of a positive response.

Q: What is the expected frequency of GAD65 (206-220)-specific T-cells in an ELISpot assay?

A: The frequency of these cells, especially in peripheral blood, is generally low.[6] Results are often reported as spot-forming cells (SFCs) per million PBMCs. A positive response is typically defined as a spot count significantly above the background (unstimulated) wells.[7] For some GAD65 epitopes, responses in T1D patients can be significantly higher than in healthy controls.[8]

Q: Should I use whole GAD65 protein or the GAD65 (206-220) peptide as a stimulus?

A: Both can be used, but they assess different aspects of the T-cell response.

  • Peptide: Using the peptide bypasses the need for antigen processing by APCs and directly stimulates T-cells with the corresponding T-cell receptor.[1] This is a more direct way to assess the presence of T-cells specific for that epitope.

  • Whole Protein: Using the whole GAD65 protein requires APCs to internalize, process, and present various epitopes, including 206-220. This can provide a more physiologically relevant assessment of the overall GAD65-specific T-cell response but can be more complex to troubleshoot.

Q: What are the best positive and negative controls for my assay?

A:

  • Positive Controls:

    • Mitogens: Phytohemagglutinin (PHA) or Concanavalin A (ConA) are potent non-specific T-cell activators and are good for confirming that the T-cells are generally responsive.

    • Peptide Pools: A pool of peptides from common viruses (e.g., CMV, EBV, Influenza - CEF peptide pool) can serve as a positive control for an antigen-specific response in many donors.[1]

  • Negative Controls:

    • Unstimulated Cells: Cells cultured in media alone provide the baseline for proliferation or cytokine secretion.

    • Irrelevant Peptide: A peptide with a similar length and charge but from an unrelated protein (e.g., a non-human protein) can control for non-specific effects of the peptide itself.

Data Presentation

Table 1: Troubleshooting Summary for Low T-Cell Response

Symptom Potential Cause Recommended Action
Low cell viabilityPoor cell handling, suboptimal cryopreservationOptimize cell isolation and thawing protocols.
No response to GAD65 peptide, positive controls OKPeptide quality, peptide concentrationCheck peptide purity, solubility, and storage. Perform a dose-response.
High background in unstimulated controlsMitogenic serum, high cell densityTest different serum lots, optimize cell seeding density.
High background in ELISpotInadequate washing, overdevelopmentFollow washing instructions carefully, reduce substrate incubation time.
No spots in ELISpot positive controlLow cell viability, incorrect reagent concentrationCheck cell viability, titrate antibodies.
Poor APC functionSuboptimal APC source or ratioUse potent APCs (e.g., DCs), optimize APC:T-cell ratio.

Table 2: Example of Expected Results in a T-Cell Proliferation Assay

Condition Stimulus Example CPM (³H-Thymidine) Example Stimulation Index (SI)
Negative ControlMedia alone5001.0
TestGAD65 (206-220) Peptide (10 µg/mL)2,5005.0
Positive ControlPHA (5 µg/mL)50,000100.0
Negative PeptideIrrelevant Peptide (10 µg/mL)6001.2

Note: These are illustrative values. Actual results will vary.

Experimental Protocols

Detailed Methodology: CFSE-Based T-Cell Proliferation Assay
  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.

  • CFSE Labeling: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Add 5 volumes of cold complete RPMI medium (containing 10% FBS) to quench the staining. Incubate for 5 minutes on ice.

  • Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.

  • Cell Plating: Resuspend the labeled cells in complete RPMI medium and plate in a 96-well round-bottom plate at 2 x 10⁵ cells/well.

  • Stimulation: Add the GAD65 (206-220) peptide, positive controls (e.g., PHA), and negative controls (media alone, irrelevant peptide) to the respective wells.

  • Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO₂ incubator.

  • Staining for Flow Cytometry: Harvest the cells and stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.

  • Acquisition and Analysis: Acquire the cells on a flow cytometer. Gate on live, single lymphocytes and then on T-cell subsets. Analyze CFSE dilution in the appropriate channels.

Detailed Methodology: IFN-γ ELISpot Assay
  • Plate Preparation: Pre-wet the PVDF membrane of a 96-well ELISpot plate with 35% ethanol (B145695) for 1 minute. Wash the plate five times with sterile PBS.

  • Coating: Coat the plate with an anti-human IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.

  • Blocking: Wash the plate to remove unbound antibody. Block the plate with complete RPMI medium for at least 1 hour at room temperature.

  • Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-3 x 10⁵ cells per well.

  • Stimulation: Add the GAD65 (206-220) peptide, positive controls (e.g., CEF peptide pool), and negative control (media alone) to the appropriate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., AEC). Monitor for spot development (5-30 minutes).

  • Stopping and Reading: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an ELISpot reader.

Visualizations

Experimental_Workflow General Workflow for In Vitro T-Cell Assays cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout PBMC_Isolation Isolate PBMCs Cell_Counting Count Cells & Assess Viability PBMC_Isolation->Cell_Counting CFSE_Labeling CFSE Labeling (for Proliferation) Cell_Counting->CFSE_Labeling Plate_Coating Plate Coating (for ELISpot) Cell_Counting->Plate_Coating Plating Plate Cells CFSE_Labeling->Plating Plate_Coating->Plating Stimulation Add GAD65 Peptide & Controls Plating->Stimulation Incubate Incubate (18h for ELISpot, 4-6 days for Proliferation) Stimulation->Incubate ELISpot_Dev ELISpot Development Incubate->ELISpot_Dev Flow_Staining Flow Cytometry Staining Incubate->Flow_Staining Acquisition Acquire Data ELISpot_Dev->Acquisition Flow_Staining->Acquisition Analysis Analyze Results Acquisition->Analysis

Caption: A generalized workflow for T-cell proliferation and ELISpot assays.

Troubleshooting_Tree Troubleshooting Low T-Cell Response Start Low or No T-Cell Response to GAD65 (206-220) Check_Positive_Control Is the positive control (PHA/CEF) working? Start->Check_Positive_Control Check_Viability Check cell viability and handling. Optimize thawing protocol. Check_Positive_Control->Check_Viability No Check_Peptide Issue is likely peptide-specific. Check peptide quality, solubility, and concentration. Check_Positive_Control->Check_Peptide Yes Assay_Failure General assay failure. Check all reagents and protocols. Check_Viability->Assay_Failure Check_Background Is background in unstimulated control high? Check_Peptide->Check_Background Check_Serum_Density Test new serum lot. Optimize cell density. Check_Background->Check_Serum_Density Yes Check_APCs Consider APC-related issues. Optimize APC:T-cell ratio. Check_Background->Check_APCs No Response_OK Low response is likely real. Consider donor variability. Check_Serum_Density->Response_OK Check_APCs->Response_OK

Caption: A decision tree for troubleshooting low T-cell responses.

References

Technical Support Center: Optimizing GAD65 (206-220) Peptide for T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of GAD65 (206-220) peptide concentration in T-cell stimulation experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for GAD65 (206-220) peptide in T-cell stimulation assays?

A1: The optimal concentration of GAD65 (206-220) peptide can vary depending on the specific assay and experimental conditions. Based on published studies, a common starting point is a concentration range of 10-100 µg/mL. For sensitive assays like ELISpot and proliferation assays, some studies have reported responses at concentrations as low as 0.01 µg/mL.[1][2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay system.

Q2: I am not observing a significant T-cell response to the GAD65 (206-220) peptide. What are the possible causes and solutions?

A2: Several factors could contribute to a weak or absent T-cell response. Consider the following troubleshooting steps:

  • Peptide Concentration: The peptide concentration may be suboptimal. Perform a dose-response curve with a broader range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Cell Viability and Density: Ensure your peripheral blood mononuclear cells (PBMCs) or isolated T-cells are viable and plated at the recommended density for your specific assay.

  • Antigen Presenting Cells (APCs): The presence of functional APCs is crucial for peptide presentation to CD4+ T-cells. If using purified T-cells, ensure you have an adequate source of APCs, such as irradiated PBMCs.[3]

  • Donor Variability: T-cell responses to GAD65 epitopes can be highly variable between individuals, influenced by their HLA type and disease status.[3][4]

  • Peptide Quality: Verify the purity and integrity of your GAD65 (206-220) peptide. Improper storage or handling can lead to degradation.

Q3: My ELISpot assay shows high background noise. How can I reduce it?

A3: High background in ELISpot assays can obscure genuine antigen-specific responses. To minimize background, consider these points:

  • Cell Handling: Handle cells gently to minimize non-specific activation. Ensure thorough washing steps to remove any residual media components or mitogens.

  • Serum Source: The choice of serum in your culture medium can impact background. Heat-inactivating the serum or using a serum-free medium might be beneficial.

  • Peptide Purity: Impurities in the peptide preparation can sometimes cause non-specific stimulation. Ensure you are using a high-purity peptide.

  • Plate Coating: Ensure the ELISpot plate is properly coated with the capture antibody and that the blocking step is effective.

Troubleshooting Guide

IssuePossible CauseRecommendation
No/Low T-cell Response Suboptimal peptide concentration.Perform a dose-response experiment (e.g., 0.1-100 µg/mL).
Low cell viability or incorrect cell density.Check cell viability using Trypan Blue or a viability stain. Optimize cell seeding density for your assay.
Insufficient or dysfunctional Antigen Presenting Cells (APCs).If using purified T-cells, add irradiated autologous or HLA-matched PBMCs as APCs.[3]
Donor-specific unresponsiveness.Screen multiple donors, as responses to GAD65 peptides can be HLA-restricted and vary between individuals.[3][4]
High Background Signal Non-specific cell activation.Handle cells gently, ensure complete removal of mitogens from cultureware, and optimize washing steps.
Serum components.Try heat-inactivating the serum or using a serum-free medium.
Peptide impurities.Use highly purified GAD65 (206-220) peptide.
Inconsistent Results Variability in cell handling and plating.Standardize cell isolation, counting, and plating procedures.
Inconsistent peptide preparation.Prepare fresh peptide dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the peptide stock.

Experimental Protocols & Data

GAD65 (206-220) Peptide Concentrations in T-Cell Assays

The following table summarizes GAD65 (206-220) peptide concentrations used in various T-cell stimulation assays as reported in the literature.

Assay TypePeptide ConcentrationCell TypeReference
ELISpot100 µg/mLSplenocytes[1]
T-cell Proliferation100 µg/mLSplenocytes[1]
T-cell Stimulation (for tetramer staining)20 µg/mLCD4+ T-cells[3]
T-cell Proliferation20 µg/mLPBMCs[4]
T-cell Proliferation (Dose-response)As low as 0.01 µg/mLSplenocytes[2]
Detailed Experimental Protocols

This protocol outlines a common method for assessing T-cell proliferation in response to GAD65 (206-220) peptide using CFSE staining.

  • Cell Preparation: Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.

  • CFSE Staining: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete RPMI medium with 10% fetal bovine serum (FBS). Wash the cells three times with complete RPMI.

  • Cell Culture: Resuspend the CFSE-labeled PBMCs at 2x10^6 cells/mL in complete RPMI. Plate 100 µL of the cell suspension (2x10^5 cells) into each well of a 96-well round-bottom plate.

  • Peptide Stimulation: Prepare a serial dilution of the GAD65 (206-220) peptide in complete RPMI. Add 100 µL of the peptide solution to the appropriate wells to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Include a negative control (medium alone) and a positive control (e.g., PHA or anti-CD3/CD28 beads).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry, gating on the T-cell populations and assessing CFSE dilution as a measure of proliferation.

This protocol describes the detection of IFN-γ secreting T-cells in response to GAD65 (206-220) stimulation.

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate with sterile PBS and block with complete RPMI containing 10% FBS for at least 2 hours at room temperature.

  • Cell Plating: Prepare PBMCs at a concentration of 2.5x10^6 cells/mL in complete RPMI. Add 100 µL of the cell suspension (2.5x10^5 cells) to each well.

  • Peptide Stimulation: Add 100 µL of the GAD65 (206-220) peptide solution to achieve the desired final concentration (e.g., 100 µg/mL).[1] Include negative (medium alone) and positive (e.g., PHA) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST). Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Spot Development: Wash the plate with PBST. Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature. Wash again and add the BCIP/NBT substrate. Stop the reaction by washing with distilled water once spots have developed.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

Visualizations

Experimental Workflow: T-Cell Proliferation Assay

T_Cell_Proliferation_Workflow isolate_pbmcs Isolate PBMCs cfse_stain CFSE Staining isolate_pbmcs->cfse_stain plate_cells Plate Cells cfse_stain->plate_cells add_peptide Add GAD65 Peptide plate_cells->add_peptide incubate Incubate (5-7 days) add_peptide->incubate surface_stain Surface Stain (CD3, CD4) incubate->surface_stain flow_cytometry Flow Cytometry Analysis surface_stain->flow_cytometry ELISpot_Workflow coat_plate Coat Plate (Capture Ab) block_plate Block Plate coat_plate->block_plate plate_cells Plate PBMCs block_plate->plate_cells add_peptide Add GAD65 Peptide plate_cells->add_peptide incubate Incubate (18-24h) add_peptide->incubate detect_ab Add Detection Ab incubate->detect_ab add_conjugate Add Streptavidin-ALP detect_ab->add_conjugate develop_spots Add Substrate & Develop add_conjugate->develop_spots analyze Analyze Spots develop_spots->analyze T_Cell_Activation cluster_APC APC cluster_T_Cell T-Cell APC Antigen Presenting Cell (APC) MHC MHC Class II MHC->APC TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD4 CD4 MHC->CD4 Peptide GAD65 (206-220) Peptide Peptide->MHC T_Cell CD4+ T-Cell Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation Signal 1 CD4->Activation Co-receptor Signal

References

GAD65 (206-220) peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and experimental application of the GAD65 (206-220) peptide. The content is structured to address common challenges and provide clear guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized GAD65 (206-220) peptide?

A1: For long-term stability, lyophilized GAD65 (206-220) peptide should be stored at -20°C or colder, protected from light.[1] Under these conditions, the peptide can remain stable for several years. For short-term storage of a few days to weeks, 4°C is acceptable.[1]

Q2: How should I store GAD65 (206-220) peptide once it is in solution?

A2: Peptide solutions are significantly less stable than their lyophilized form. It is highly recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term use (up to a week), the solution can be stored at 4°C. The stability of peptides in solution is influenced by the amino acid sequence; peptides containing residues like Cys, Met, Trp, Asn, and Gln are generally less stable. To prolong storage life, use sterile buffers at a pH of 5-6.

Q3: What is the best way to reconstitute the lyophilized GAD65 (206-220) peptide?

A3: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature to prevent moisture condensation. The choice of solvent depends on the peptide's properties. A good starting point for many peptides is sterile, distilled water. If the peptide has a net positive charge, a dilute aqueous acetic acid solution (e.g., 10%) can be used. For peptides with a net negative charge, a dilute aqueous ammonium (B1175870) bicarbonate solution is recommended. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary. It is always advisable to test the solubility of a small amount of the peptide first.

Q4: My GAD65 (206-220) peptide solution appears cloudy. What should I do?

A4: A cloudy solution may indicate that the peptide is not fully dissolved and is instead suspended. Sonication can help to break up aggregates and facilitate dissolution. If the solution remains cloudy after sonication, it suggests that a stronger solvent system may be required.

Data Presentation: Peptide Stability

Table 1: General Stability of Lyophilized Peptides

Storage TemperatureExpected Stability
-80°CSeveral years
-20°CSeveral years
4°CWeeks to months
Room TemperatureDays to weeks

Table 2: General Stability of Peptides in Solution

Storage TemperatureExpected Stability
-80°CMonths to a year
-20°CWeeks to months
4°CUp to 1-2 weeks
Room TemperatureHours to days

Troubleshooting Guides

Issue 1: Low or No Signal in T-Cell Proliferation or ELISpot Assays

  • Possible Cause:

    • Peptide Degradation: Improper storage of the peptide solution (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C) can lead to degradation.

    • Incorrect Peptide Concentration: Errors in calculating the required peptide concentration for stimulation.

    • Suboptimal Cell Viability: Poor handling of peripheral blood mononuclear cells (PBMCs) or other immune cells.

    • Insufficient Incubation Time: The stimulation period may not be long enough for a detectable response.

  • Troubleshooting Steps:

    • Prepare Fresh Peptide Solution: Reconstitute a fresh aliquot of lyophilized peptide.

    • Verify Calculations: Double-check all calculations for peptide dilution.

    • Assess Cell Viability: Use a viability stain (e.g., trypan blue) to ensure a high percentage of viable cells before starting the assay.

    • Optimize Incubation Time: Refer to established protocols for the specific cell type and assay. T-cell proliferation assays often require several days of incubation.

Issue 2: High Background or Non-Specific T-Cell Activation

  • Possible Cause:

    • Peptide Purity: Impurities in the peptide preparation may non-specifically activate T-cells.

    • Endotoxin Contamination: Contamination of the peptide or other reagents with endotoxins can cause polyclonal T-cell activation.

    • High Peptide Concentration: Using an excessively high concentration of the peptide can lead to non-specific stimulation.

  • Troubleshooting Steps:

    • Source High-Purity Peptide: Ensure the peptide is of high purity (typically >95%).

    • Use Endotoxin-Free Reagents: Use endotoxin-tested reagents and sterile techniques throughout the experiment.

    • Titrate Peptide Concentration: Perform a dose-response experiment to determine the optimal peptide concentration that gives a specific signal without high background.

    • Include Proper Controls: Always include a negative control (unstimulated cells) and a positive control (e.g., a mitogen like PHA) to assess baseline and maximal responses.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using GAD65 (206-220) Peptide

This protocol outlines a general procedure for measuring the proliferation of peripheral blood mononuclear cells (PBMCs) in response to stimulation with the GAD65 (206-220) peptide.

  • PBMC Isolation: Isolate PBMCs from fresh blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.

  • Peptide Stimulation: Add the GAD65 (206-220) peptide to the appropriate wells at a final concentration of 20 µg/ml.[2] Include negative control wells (medium only) and positive control wells (e.g., PHA).

  • Incubation: Incubate the plate for 6 days at 37°C in a humidified 5% CO2 incubator.[2]

  • Proliferation Measurement: On day 6, add 0.5 µCi of [3H]-thymidine to each well and incubate for an additional 6 hours.[2]

  • Harvesting and Counting: Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.

Protocol 2: ELISpot Assay for IFN-γ Secretion in Response to GAD65 (206-220) Peptide

This protocol describes a method to quantify the number of IFN-γ-secreting cells upon stimulation with the GAD65 (206-220) peptide.

  • Plate Preparation: Coat a 96-well PVDF-membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for at least 2 hours at room temperature.

  • Cell Plating: Add PBMCs to the wells at a density of 2.5 x 10^5 to 3 x 10^5 cells per well.

  • Peptide Stimulation: Add the GAD65 (206-220) peptide to the wells at the desired final concentration (e.g., 10 µg/ml). Include negative and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[3]

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.

  • Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots appear.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader.

Visualizations

Experimental_Workflow Experimental Workflow for T-Cell Assays cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from Blood Cell_Counting Count Viable Cells PBMC_Isolation->Cell_Counting Plating Plate Cells in 96-well Plate Cell_Counting->Plating Stimulation Add GAD65 (206-220) Peptide Plating->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Proliferation T-Cell Proliferation Assay (e.g., [3H]-Thymidine Incorporation) Incubation->Proliferation 6 days ELISpot ELISpot Assay (Cytokine Secretion) Incubation->ELISpot 18-24 hours Data_Acquisition Readout (Scintillation Counter / ELISpot Reader) Proliferation->Data_Acquisition ELISpot->Data_Acquisition Data_Analysis Analyze and Interpret Results Data_Acquisition->Data_Analysis

Caption: A generalized workflow for conducting T-cell proliferation and ELISpot assays using the GAD65 (206-220) peptide.

MHC_Class_II_Presentation MHC Class II Antigen Presentation Pathway cluster_uptake Antigen Uptake and Processing cluster_mhc MHC-II Synthesis and Peptide Loading cluster_presentation Presentation to T-Cell Uptake Antigen Presenting Cell (APC) Engulfs Exogenous Antigen (e.g., GAD65) Endosome Antigen in Endosome Uptake->Endosome Lysosome Endosome Fuses with Lysosome Endosome->Lysosome Degradation Antigen Degraded into Peptides (including GAD65 206-220) Lysosome->Degradation Loading GAD65 (206-220) Peptide Replaces CLIP Degradation->Loading ER MHC Class II Synthesized in ER with Invariant Chain (Ii) Golgi MHC-II-Ii Complex Transported through Golgi ER->Golgi MIIC Complex Enters MIIC/Endosome Golgi->MIIC CLIP Ii Degraded, Leaving CLIP Fragment MIIC->CLIP CLIP->Loading Surface pMHC-II Complex Transported to Cell Surface TCell_Binding T-Cell Receptor (TCR) on CD4+ T-Cell Binds to pMHC-II Complex Surface->TCell_Binding

Caption: The pathway of exogenous antigen presentation via MHC class II, leading to the display of the GAD65 (206-220) peptide to a CD4+ T-cell.

Caption: A simplified diagram of the signaling cascade initiated by the interaction of the pMHC-II complex with the T-cell receptor, leading to T-cell activation.

References

Technical Support Center: GAD65 (206-220) T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GAD65 (206-220) T-cell proliferation assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during these sensitive experiments.

Troubleshooting Guide

Inconsistent results in T-cell proliferation assays are a frequent challenge. This guide provides a structured approach to identifying and resolving common problems.

Issue 1: High Variability Between Replicate Wells

High variability can mask the true biological effect of your experimental conditions.

Potential Cause Recommended Solution Quantitative Parameter/QC Check
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between pipetting each set of replicates.Coefficient of Variation (%CV) of cell counts between replicate wells should be <15%.
"Edge Effect" Avoid using the outer wells of 96-well plates for experimental data as they are prone to evaporation. Fill these wells with sterile PBS or media.[1]Monitor evaporation by measuring volume in outer vs. inner wells at the end of the assay.
Inaccurate Pipetting Regularly calibrate pipettes. Use reverse pipetting for viscous solutions.Pipette accuracy should be within ±2% of the set volume.
Reagent Inhomogeneity Vortex and briefly centrifuge all reagents, including peptide solutions and antibodies, before adding them to wells.[1]N/A
Issue 2: Low or No T-Cell Proliferation in Stimulated Positive Controls

This issue indicates a fundamental problem with the assay's ability to detect a response.

Potential Cause Recommended Solution Quantitative Parameter/QC Check
Poor Cell Viability Assess cell viability before starting the assay.[1] Optimize cell isolation, handling, and cryopreservation/thawing procedures.Cell viability should be >90% before plating.[1]
Suboptimal Stimulant Concentration Titrate the concentration of the GAD65 (206-220) peptide and positive controls (e.g., anti-CD3/CD28, PHA) to determine the optimal dose for your specific T-cell population.[1][2]A clear dose-response curve should be observable for the positive control.
Incorrect Reagent Preparation or Storage Ensure all reagents, including culture media, supplements, and stimulating agents, are prepared correctly, stored at recommended temperatures, and are within their expiration dates.[1]N/A
Donor-to-Donor Variability T-cell responses can vary significantly between donors due to factors like age, genetics, and health status.[1] Test multiple donors if possible.N/A
Insufficient Incubation Time The optimal duration for T-cell proliferation in response to peptides can vary. A common time point is 7 days, as shorter durations may result in reduced proliferation, while longer durations can increase background proliferation.[3]Perform a time-course experiment (e.g., days 4, 5, 7, 9) to determine the optimal harvest time.[3]
Issue 3: High Background Proliferation in Unstimulated Controls

Elevated background proliferation can reduce the signal-to-noise ratio, making it difficult to detect antigen-specific responses.

Potential Cause Recommended Solution Quantitative Parameter/QC Check
Cell Culture Conditions Screen different lots of fetal bovine serum (FBS) or use human serum (HS) for cryopreservation and culture, as some lots can be mitogenic.[3] Using serum-free media can sometimes reduce background, though this is not always the case for CFSE assays.[3]Proliferation in unstimulated wells should be minimal (e.g., <5% of cells divided).
Cell Health and Density Seeding cells at too high a density can lead to non-specific activation.Perform a cell titration experiment to find the optimal seeding density.
Contamination Regularly test for mycoplasma and other forms of contamination.Perform routine mycoplasma testing on cell cultures.
Toxicity of Labeling Dye High concentrations of proliferation dyes like CFSE can be toxic and may induce non-specific proliferation.[4]Titrate the dye concentration to find the lowest level that provides a bright, uniform stain without impacting cell viability.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the critical controls to include in my GAD65 (206-220) T-cell proliferation assay?

To ensure the validity of your results, the following controls are essential:

  • Unstimulated Control: T-cells cultured in media alone to determine baseline proliferation.[2]

  • Positive Control (Antigen-Independent): T-cells stimulated with a potent mitogen (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA)) to confirm the cells are healthy and capable of proliferating.[1]

  • Positive Control (Antigen-Dependent/Recall Antigen): T-cells from most donors will have been exposed to certain common antigens. Tetanus Toxoid (TT) is often used as a recall antigen to verify the ability to respond to a specific peptide antigen.

  • Vehicle Control: T-cells stimulated in the presence of the vehicle (e.g., DMSO) used to dissolve the GAD65 peptide to account for any effects of the solvent.[1]

Q2: How can I standardize my flow cytometry gating strategy to reduce variability?

Standardizing the gating strategy is crucial for reproducibility.[3] The primary limitations of dye-dilution assays often relate to subjective gating and inter-operator variability.[3]

  • Step 1: Gating on Lymphocytes: Use the Forward Scatter (FSC) and Side Scatter (SSC) plot to gate on the lymphocyte population, excluding debris and monocytes.

  • Step 2: Singlet Gating: To exclude cell doublets, which can be misinterpreted as proliferating cells, gate on single cells using FSC-A vs. FSC-H.

  • Step 3: Viability Gating: Use a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to exclude dead cells from the analysis.

  • Step 4: Gating on CD4+ T-cells: Gate on your T-cell population of interest (e.g., CD3+ followed by CD4+).

  • Step 5: Analyzing Proliferation: Within the CD4+ gate, use a histogram of the proliferation dye (e.g., CFSE) to visualize the different generations of proliferating cells. Set the parent (unproliferated) peak based on the unstimulated control.

Q3: My GAD65-specific T-cell response is very low. How can I improve the sensitivity of my assay?

Detecting autoantigen-specific T-cells is challenging due to their low frequency in peripheral blood.[5]

  • Optimize Peptide Concentration: Perform a dose-response experiment with the GAD65 (206-220) peptide to ensure you are using an optimal concentration.

  • Extend Culture Duration: Antigen-specific proliferation may take longer to become apparent compared to polyclonal stimulation. A 7-day culture is often a good starting point.[3]

  • Use Fresh PBMCs: Whenever possible, use freshly isolated Peripheral Blood Mononuclear Cells (PBMCs). If cryopreserved cells must be used, ensure the cryopreservation and thawing protocols are optimized.[3] Cryopreserving in human serum may yield better results than FBS.[3]

  • Consider Enrichment: For extremely rare T-cell populations, you may need to consider methods for enriching antigen-specific T-cells before the proliferation assay.

Experimental Protocols

Protocol: CFSE-Based T-Cell Proliferation Assay

This protocol outlines a general workflow for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).

  • PBMC Isolation: Isolate PBMCs from whole blood using a density gradient medium (e.g., Ficoll-Paque).

  • Cell Viability and Counting: Assess cell viability and concentration using a method like Trypan Blue exclusion or an automated cell counter. Viability should be >90%.

  • CFSE Staining:

    • Resuspend 10-20 x 10^6 PBMCs at 1 x 10^6 cells/ml in pre-warmed PBS.[3]

    • Add CFSE dye at a pre-determined optimal concentration (titration is recommended for each new batch).[3]

    • Incubate at 37°C for a specified time (e.g., 10-15 minutes), protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete culture medium containing at least 10% serum.

    • Wash the cells 2-3 times with complete medium to remove excess CFSE.

  • Cell Plating and Stimulation:

    • Resuspend the CFSE-labeled cells in complete culture medium.

    • Plate the cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well.

    • Add the GAD65 (206-220) peptide, positive controls (e.g., anti-CD3/CD28), and negative/unstimulated controls to the appropriate wells.

  • Incubation:

    • Culture the plate at 37°C, 5% CO2 for 5-7 days. The optimal time should be determined empirically.[3]

  • Staining for Flow Cytometry:

    • Harvest the cells from the plate.

    • Stain with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4) and a viability dye.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software, following a standardized gating strategy. Proliferation is measured by the successive halving of CFSE fluorescence intensity.[2]

Visualizations

GAD65_TCell_Assay_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis pbmc_isolation PBMC Isolation (Ficoll Gradient) viability_check Viability & Count (>90% Viability) pbmc_isolation->viability_check cfse_labeling CFSE Labeling (Titrated Concentration) viability_check->cfse_labeling plating Plate Cells (1-2e5 cells/well) cfse_labeling->plating stimulation Add Stimulants (GAD65, Controls) plating->stimulation incubation Incubate (5-7 Days, 37°C, 5% CO2) stimulation->incubation surface_stain Surface Marker Staining (CD3, CD4, Viability Dye) incubation->surface_stain flow_cytometry Flow Cytometry Acquisition surface_stain->flow_cytometry data_analysis Data Analysis (Gating & Proliferation) flow_cytometry->data_analysis

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Troubleshooting_Logic cluster_issues Identify Primary Issue cluster_causes_variability Potential Causes for Variability cluster_causes_low_prolif Potential Causes for Low Proliferation cluster_causes_high_bg Potential Causes for High Background start Inconsistent Results high_variability High Variability in Replicates? start->high_variability low_proliferation Low/No Proliferation in Pos. Control? start->low_proliferation high_background High Background in Neg. Control? start->high_background plating_error Inconsistent Plating high_variability->plating_error Yes edge_effect Edge Effect high_variability->edge_effect Yes pipetting_error Pipetting Error high_variability->pipetting_error Yes cell_viability Poor Cell Viability low_proliferation->cell_viability Yes stim_conc Suboptimal Stimulant Conc. low_proliferation->stim_conc Yes reagent_issue Reagent Quality low_proliferation->reagent_issue Yes donor_variability Donor Variability low_proliferation->donor_variability Yes serum_issue Mitogenic Serum high_background->serum_issue Yes contamination Contamination high_background->contamination Yes dye_toxicity Dye Toxicity high_background->dye_toxicity Yes

Caption: Troubleshooting logic for inconsistent T-cell assay results.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell mhc MHC-II + GAD65 Peptide tcr T-Cell Receptor (TCR) mhc->tcr binds b7 B7 (CD80/CD86) cd28 CD28 b7->cd28 binds signal1 Signal 1 (Antigen Recognition) tcr->signal1 signal2 Signal 2 (Co-stimulation) cd28->signal2 activation T-Cell Activation signal1->activation signal2->activation proliferation Proliferation activation->proliferation

Caption: Simplified signaling pathway for T-cell activation.

References

GAD65 (206-220) peptide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the GAD65 (206-220) peptide, ensuring its proper solubility and handling is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with this hydrophobic peptide.

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of the GAD65 (206-220) peptide?

A1: The GAD65 (206-220) peptide is a 15-amino acid sequence (TYEIAPVFVLLEYVT) derived from glutamic acid decarboxylase 65. Due to a high proportion of hydrophobic amino acids (Val, Leu, Ile, Phe, Tyr, Ala, Pro), this peptide is considered hydrophobic and may present solubility challenges in aqueous solutions.

Q2: My lyophilized GAD65 (206-220) peptide is difficult to see in the vial. Is this normal?

A2: Yes, this is normal. Lyophilized peptides can appear as a thin film or a small, compact pellet at the bottom of the vial. The apparent volume can vary between vials containing the same amount of peptide. It is recommended to centrifuge the vial briefly before opening to ensure all the peptide is at the bottom.

Q3: What is the recommended storage condition for the GAD65 (206-220) peptide?

A3: For long-term storage, lyophilized GAD65 (206-220) peptide should be stored at -20°C or colder. Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptide solutions are less stable than the lyophilized form.

Troubleshooting Guide: Solubility Issues

Issue 1: GAD65 (206-220) peptide does not dissolve in aqueous buffers (e.g., PBS).

Cause: The hydrophobic nature of the GAD65 (206-220) peptide limits its solubility in aqueous solutions.

Solution:

  • Use of Organic Solvents: It is recommended to first dissolve the peptide in a minimal amount of a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (ACN).

  • Stepwise Dilution: After the peptide is completely dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution drop-by-drop while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of the solution.

  • Sonication: If the peptide is still not fully dissolved, brief sonication in a water bath can help to break up aggregates and enhance solubility.

  • Gentle Warming: Gently warming the solution to a temperature not exceeding 40°C can also aid in dissolution. However, prolonged heating should be avoided to prevent peptide degradation.

Issue 2: The peptide precipitates out of solution after dilution with an aqueous buffer.

Cause: The concentration of the peptide in the final aqueous solution may have exceeded its solubility limit.

Solution:

  • Lower the Final Concentration: Prepare a more diluted final solution. It is often better to have a more concentrated stock in the organic solvent and dilute it further in the final assay medium.

  • Re-dissolve and Re-dilute: If precipitation occurs, try to re-dissolve the peptide by adding more of the initial organic solvent. Then, repeat the slow, drop-wise dilution with the aqueous buffer.

  • Consider a Different Solvent System: If DMSO is not compatible with your assay, consider using DMF or ACN.

Quantitative Data Summary

SolventProperties and Recommendations
Dimethyl Sulfoxide (DMSO) A powerful solvent for most hydrophobic peptides. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[1]
N,N-Dimethylformamide (DMF) An alternative to DMSO, particularly for peptides containing cysteine or methionine, as DMSO can oxidize these residues.
Acetonitrile (ACN) Another option for dissolving hydrophobic peptides. It is volatile, which can be advantageous if removal of the solvent is required.
Water with Organic Acid For some hydrophobic peptides, adding a small amount of acetic acid or trifluoroacetic acid (TFA) to water can improve solubility.

Experimental Protocols

Protocol 1: General Reconstitution of GAD65 (206-220) Peptide

This protocol provides a general guideline for dissolving the lyophilized GAD65 (206-220) peptide to create a stock solution.

Materials:

  • Lyophilized GAD65 (206-220) peptide

  • Sterile, high-purity DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture.

  • Centrifuge: Briefly centrifuge the vial to ensure the entire peptide pellet is at the bottom.

  • Initial Dissolution: Carefully open the vial and add a minimal volume of 100% DMSO to the peptide. For example, for 1 mg of peptide, start with 50-100 µL of DMSO.

  • Vortex: Vortex the solution gently until the peptide is completely dissolved. A clear solution should be observed.

  • Stock Solution: This forms your concentrated stock solution.

  • Working Solution: To prepare a working solution, slowly add your desired aqueous buffer to the DMSO stock solution in a drop-wise manner while gently vortexing. For example, to make a 1 mg/mL solution, you would add the appropriate volume of buffer.

  • Sonication/Warming (Optional): If you observe any precipitation or cloudiness, you can sonicate the solution for a few minutes or warm it gently (not exceeding 40°C).

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or colder.

Protocol 2: Preparation of GAD65 (206-220) for T-Cell Stimulation Assays

This protocol outlines the preparation of the GAD65 (206-220) peptide for use in in-vitro T-cell stimulation assays, such as ELISpot or intracellular cytokine staining.

Materials:

  • Reconstituted GAD65 (206-220) peptide stock solution in DMSO (as prepared in Protocol 1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the GAD65 (206-220) stock solution at room temperature.

  • Dilute to Working Concentration: Dilute the peptide stock solution in complete cell culture medium to the desired final concentration for your assay. A common final concentration for peptide stimulation is 1-10 µg/mL.

    • Important: Ensure the final concentration of DMSO in the cell culture is non-toxic (typically ≤ 0.5%). For example, if your stock is 1 mg/mL in 100% DMSO and your final peptide concentration is 10 µg/mL, this will result in a 1% DMSO concentration, which may be too high. In such cases, prepare an intermediate dilution of the peptide in culture medium before adding it to the cells.

  • Add to Cells: Add the diluted peptide solution to your cell suspension in a 96-well plate or culture flask.

  • Incubate: Incubate the cells with the peptide for the desired period according to your specific assay protocol (e.g., 18-24 hours for ELISpot, or a few hours for intracellular cytokine staining).

Visualizations

Peptide_Handling_Workflow cluster_storage Storage & Preparation cluster_dissolution Dissolution & Dilution cluster_application Application & Storage Lyophilized Peptide Lyophilized Peptide Equilibrate to RT Equilibrate to RT Lyophilized Peptide->Equilibrate to RT 1 Centrifuge Centrifuge Equilibrate to RT->Centrifuge 2 Dissolve in Organic Solvent Dissolve in Organic Solvent Centrifuge->Dissolve in Organic Solvent 3 Concentrated Stock Concentrated Stock Dissolve in Organic Solvent->Concentrated Stock 4 Slow Dilution with Aqueous Buffer Slow Dilution with Aqueous Buffer Concentrated Stock->Slow Dilution with Aqueous Buffer 5 Working Solution Working Solution Slow Dilution with Aqueous Buffer->Working Solution 6 Use in Assay Use in Assay Working Solution->Use in Assay 7a Aliquot & Store at -20°C Aliquot & Store at -20°C Working Solution->Aliquot & Store at -20°C 7b

Caption: A general workflow for handling and dissolving lyophilized hydrophobic peptides.

T_Cell_Stimulation_Workflow cluster_peptide_prep Peptide Preparation cluster_cell_culture Cell Culture cluster_stimulation Stimulation & Analysis Peptide Stock (in DMSO) Peptide Stock (in DMSO) Dilute in Culture Medium Dilute in Culture Medium Peptide Stock (in DMSO)->Dilute in Culture Medium Add Peptide to Cells Add Peptide to Cells Dilute in Culture Medium->Add Peptide to Cells Isolate PBMCs/T-Cells Isolate PBMCs/T-Cells Plate Cells Plate Cells Isolate PBMCs/T-Cells->Plate Cells Plate Cells->Add Peptide to Cells Incubate Incubate Add Peptide to Cells->Incubate Analyze (ELISpot/FACS) Analyze (ELISpot/FACS) Incubate->Analyze (ELISpot/FACS)

Caption: Experimental workflow for a T-cell stimulation assay using GAD65 (206-220) peptide.

TCR_Signaling_Pathway APC Antigen Presenting Cell (APC) MHC-II MHC class II APC->MHC-II Co-stimulation CD28/B7 APC->Co-stimulation T-Cell T-Cell GAD65 (206-220) GAD65 (206-220) MHC-II->GAD65 (206-220) TCR T-Cell Receptor (TCR) GAD65 (206-220)->TCR Antigen Recognition TCR->T-Cell Signal Transduction Signal Transduction TCR->Signal Transduction CD4 CD4 CD4->MHC-II Co-stimulation->T-Cell Co-stimulation->Signal Transduction Cytokine Production & Proliferation Cytokine Production & Proliferation Signal Transduction->Cytokine Production & Proliferation

Caption: Simplified signaling pathway of T-cell activation by the GAD65 (206-220) peptide.

References

Preventing GAD65 (206-220) peptide aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of the GAD65 (206-220) peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is the GAD65 (206-220) peptide and why is its aggregation a concern?

A1: The GAD65 (206-220) peptide, with the sequence TYEIAPVFVLLEYVT, is an immunodominant epitope of the Glutamic Acid Decarboxylase 65 (GAD65) autoantigen, which is a key target of the autoimmune response in Type 1 Diabetes. Aggregation of this peptide in solution can lead to inaccurate quantification, reduced biological activity in immunological assays, and potentially altered immunogenicity, compromising experimental results and their reproducibility.

Q2: What are the primary factors that contribute to the aggregation of the GAD65 (206-220) peptide?

A2: Peptide aggregation is influenced by both intrinsic and extrinsic factors.

  • Intrinsic Factors: The amino acid sequence of GAD65 (206-220) contains a high proportion of hydrophobic residues (Val, Phe, Leu, Ile, Tyr, Ala), which can lead to self-association to minimize contact with aqueous environments.

  • Extrinsic Factors: Solution conditions such as pH, ionic strength, peptide concentration, and temperature can significantly impact the solubility and aggregation propensity of the peptide.

Q3: What are the key physicochemical properties of the GAD65 (206-220) peptide that I should be aware of?

A3: Understanding the physicochemical properties of the GAD65 (206-220) peptide is crucial for optimizing its handling and preventing aggregation.

PropertyValueImplication for Handling
Sequence TYEIAPVFVLLEYVTHigh content of hydrophobic residues.
Isoelectric Point (pI) ~4.1The peptide will have a net negative charge at neutral pH (e.g., pH 7.4) and will be least soluble near its pI.
Grand Average of Hydropathy (GRAVY) 1.160The positive GRAVY score indicates a hydrophobic nature, suggesting poor solubility in aqueous solutions.
Molecular Weight 1757.05 g/mol Standard molecular weight for a 15-amino acid peptide.

Q4: What is the recommended initial solvent for dissolving lyophilized GAD65 (206-220) peptide?

A4: Due to its hydrophobic nature, it is recommended to first dissolve the lyophilized GAD65 (206-220) peptide in a small amount of a sterile, polar organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). A high initial concentration in the organic solvent should be achieved before further dilution.

Q5: How should I dilute the GAD65 (206-220) peptide stock solution into my aqueous experimental buffer?

A5: To prevent precipitation upon dilution, the organic stock solution should be added dropwise to the gently vortexing or stirring aqueous buffer. This gradual addition helps to avoid localized high concentrations of the peptide that can lead to immediate aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling of the GAD65 (206-220) peptide in solution.

IssuePotential Cause(s)Recommended Solution(s)
Peptide will not dissolve in the initial organic solvent (e.g., DMSO). Insufficient solvent volume. Incomplete removal of residual salts from synthesis.Increase the volume of the organic solvent incrementally. Gentle warming (to no more than 40°C) or brief sonication can also aid dissolution.
Peptide precipitates immediately upon dilution into aqueous buffer. The peptide's solubility limit in the aqueous buffer has been exceeded. The pH of the buffer is too close to the peptide's pI (~4.1). High ionic strength of the buffer is shielding charges and promoting hydrophobic interactions.Dilute the organic stock solution more slowly into a larger volume of vigorously stirring buffer. Ensure the final pH of the solution is at least 2 units away from the pI (i.e., pH > 6.1). Consider using a buffer with lower ionic strength.
The peptide solution appears cloudy or opalescent over time. The peptide is slowly aggregating out of solution.Store the peptide solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to minimize aggregation kinetics. Before use, centrifuge the vial to pellet any aggregates and use the supernatant. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer to improve solubility, if compatible with your assay.
Inconsistent results in bioassays. Peptide aggregation is leading to variable concentrations of active, monomeric peptide. Adsorption of the peptide to plasticware.Always prepare fresh dilutions from a concentrated, aggregate-free stock solution. Use low-protein-binding microcentrifuge tubes and pipette tips. Include a brief centrifugation step before taking an aliquot for your experiment.

Experimental Protocols

Protocol 1: Solubilization of Lyophilized GAD65 (206-220) Peptide

  • Preparation: Allow the vial of lyophilized GAD65 (206-220) peptide to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small volume of sterile DMSO (e.g., 20-50 µL) to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL). Gently vortex to ensure the peptide is fully dissolved. If necessary, briefly sonicate the sample in a water bath.

  • Dilution: While gently vortexing, add the desired aqueous buffer (e.g., PBS, pH 7.4) dropwise to the DMSO stock solution to achieve the final desired concentration.

  • Storage: For short-term storage (1-2 days), keep the solution at 4°C. For long-term storage, aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visual Guides

GAD65_Solubilization_Workflow cluster_start Initial State cluster_dissolution Dissolution cluster_troubleshoot_dissolution Troubleshooting cluster_dilution Dilution cluster_final Final Solution start Lyophilized GAD65 (206-220) Peptide dissolve Add minimal volume of 100% DMSO start->dissolve check_dissolved Visually inspect for complete dissolution dissolve->check_dissolved sonicate Sonication / Gentle Warming check_dissolved->sonicate Not Dissolved dilute Add dropwise to stirring aqueous buffer check_dissolved->dilute Dissolved sonicate->dissolve end Clear, Soluble Peptide Solution dilute->end

Caption: Workflow for the solubilization of GAD65 (206-220) peptide.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Solutions start Peptide Aggregation Observed (Cloudiness/Precipitation) cause1 pH near pI (~4.1) start->cause1 cause2 High Peptide Concentration start->cause2 cause3 High Ionic Strength start->cause3 cause4 Hydrophobic Interactions start->cause4 solution1 Adjust pH to > 6.1 cause1->solution1 solution2 Decrease final concentration cause2->solution2 solution3 Use lower salt buffer cause3->solution3 solution4 Add non-ionic surfactant (e.g., 0.01% Tween-20) cause4->solution4

Caption: Troubleshooting logic for GAD65 (206-220) peptide aggregation.

Improving reproducibility of GAD65 (206-220) ELISpot assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their Glutamic Acid Decarboxylase 65 (GAD65) peptide (206-220) ELISpot assays.

Troubleshooting Guides

This section addresses common problems encountered during GAD65 (206-220) ELISpot experiments.

Issue 1: High Background in Negative Control Wells

High background can mask true positive responses and is a common challenge in ELISpot assays.

  • Question: My negative control wells (cells without antigen stimulation) show a high number of spots. What are the potential causes and solutions?

    Answer: High background can stem from several factors. Here's a systematic approach to troubleshooting this issue:

    • Cell Viability and Preparation: Ensure high cell viability (>95%) as dead cells can non-specifically bind antibodies or release substances that interfere with the assay.[1] Process peripheral blood mononuclear cells (PBMCs) within 8 hours of blood collection to prevent granulocyte activation.[2]

    • Serum Selection: Human serum in the culture medium can contain immunoglobulins or cytokines that cause non-specific stimulation.[1][3] Consider using fetal bovine serum (FBS) or, for optimal results, an immunoglobulin-free medium.[3][4]

    • Washing Technique: Inadequate washing can leave behind unbound antibodies or other reagents. Wash the plate thoroughly, including the back of the membrane, especially after adding the enzyme substrate.[2][5]

    • Reagent Contamination: Reagents, particularly serum and buffers, can be contaminated with endotoxins or other substances that activate cells.[6] Use sterile, high-quality reagents.

    • Overdevelopment: Excessive incubation with the substrate can lead to a general darkening of the membrane and an increase in background spots.[5][7] Monitor spot development closely and stop the reaction when distinct spots are visible.

    • DMSO Concentration: If your GAD65 (206-220) peptide is dissolved in DMSO, ensure the final concentration in the well is below 0.5%, as higher concentrations can damage the plate membrane.[1]

    Troubleshooting Workflow for High Background

    High_Background_Troubleshooting cluster_solutions Solutions Start High Background in Negative Control Check_Cells Assess Cell Viability (>95%) & Purity Start->Check_Cells Check_Serum Evaluate Culture Medium: Use Ig-Free or FBS Check_Cells->Check_Serum Viability OK Sol_Cells Use Fresh, Highly Viable Cells Check_Cells->Sol_Cells Viability Low Check_Washing Review Washing Technique Check_Serum->Check_Washing Serum OK Sol_Serum Switch to Ig-Free Medium Check_Serum->Sol_Serum Using Human Serum Check_Reagents Check for Reagent Contamination Check_Washing->Check_Reagents Washing OK Sol_Washing Increase Wash Steps & Wash Both Sides Check_Washing->Sol_Washing Inadequate Washing Check_Development Optimize Substrate Incubation Time Check_Reagents->Check_Development Reagents OK Sol_Reagents Use Endotoxin-Free Reagents Check_Reagents->Sol_Reagents Contamination Suspected Resolved Problem Resolved Check_Development->Resolved Optimized Sol_Development Reduce Development Time Check_Development->Sol_Development Overdevelopment

    Caption: Troubleshooting decision tree for high background issues.

Issue 2: No or Very Few Spots in Antigen-Stimulated Wells

A lack of spots in the presence of the GAD65 peptide can indicate several experimental failures.

  • Question: I am not observing any spots, or very few, in my GAD65 (206-220) stimulated wells, even though my positive control is working. What could be the problem?

    Answer: This issue often points to problems with the cells, the antigen, or the assay conditions.

    • Cell Number: The frequency of GAD65-reactive T-cells can be low.[3] You may need to optimize the number of cells per well. A typical starting point is 2-4 x 10^5 PBMCs per well.[2]

    • Antigen Concentration: The concentration of the GAD65 (206-220) peptide may be suboptimal. Perform a dose-response experiment to determine the optimal concentration.

    • Incubation Time: The incubation period may be too short for the cells to respond to the antigen. While some protocols suggest 24 hours, this may need to be extended.[5]

    • Cellular Response: The T-cells from your specific donor may not be responsive to the GAD65 (206-220) epitope. It's crucial to include a positive control antigen that stimulates a majority of T-cells (e.g., Phytohemagglutinin - PHA) to ensure the cells are generally responsive.

    • Reagent Activity: Ensure that all antibodies (capture and detection) and enzymes are stored correctly and have not lost activity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected frequency of GAD65-reactive T-cells?

A1: The frequency of GAD-reactive T-cells is generally low, estimated to be in the range of 1 in 10,000 to 1 in 200,000 peripheral blood mononuclear cells (PBMCs).[3] This highlights the need for a sensitive and optimized assay to detect these rare events.

Q2: How can I reduce the variability between replicate wells?

A2: To improve consistency between wells:

  • Ensure a homogenous cell suspension before pipetting.[8]

  • Be careful with pipetting to avoid introducing bubbles or damaging the membrane.[1]

  • Do not disturb the incubator or plates during the cell incubation period to prevent uneven spot formation.[7][9]

  • Ensure uniform washing across all wells.[5]

Q3: Can I use cryopreserved PBMCs for my GAD65 ELISpot assay?

A3: Yes, cryopreserved PBMCs can be used. However, it is recommended to let the cells rest for at least one hour after thawing to allow for the removal of dead cells and debris before adding them to the ELISpot plate.[2] Cell viability should be carefully checked after thawing.

Quantitative Data Summary

The use of immunoglobulin-free media has been shown to significantly reduce background noise in GAD65 ELISpot assays, thereby improving the signal-to-noise ratio.

ConditionMean IFN-γ Spots (Unstimulated)Mean IFN-γ Spots (GAD65 Stimulated)
Medium with Complete Serum 16.2 ± 15.023.0 ± 18.0
Immunoglobulin-Free Medium 0.9 ± 1.43.7 ± 3.3

Data adapted from a study on GAD65-reactive T-cells.[3]

Experimental Protocols

Detailed Methodology for GAD65 ELISpot Assay

This protocol provides a general framework. Optimization of cell number, antigen concentration, and incubation times is recommended.

  • Plate Preparation:

    • Pre-wet the PVDF membrane of a 96-well ELISpot plate with 35% ethanol (B145695) for 30 seconds.

    • Wash the plate 5 times with sterile PBS.

    • Coat the wells with an anti-IFN-γ (or other cytokine of interest) capture antibody overnight at 4°C.

    • Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Cell Preparation and Plating:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Wash the cells and resuspend them in complete culture medium (preferably immunoglobulin-free).

    • Count the cells and adjust the concentration. A starting concentration of 2.5 x 10^5 cells/well is recommended.

    • Add the cell suspension to the prepared ELISpot plate.

  • Antigen Stimulation:

    • Add the GAD65 (206-220) peptide to the appropriate wells at a pre-determined optimal concentration.

    • Include negative control wells (cells with medium only) and positive control wells (cells with a polyclonal stimulator like PHA).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. Do not disturb the plate during incubation.

  • Detection and Development:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.

    • Wash the plate thoroughly.

    • Add a substrate solution (e.g., BCIP/NBT) and monitor for the appearance of spots.

    • Stop the reaction by washing with distilled water once distinct spots are visible.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

General ELISpot Experimental Workflow

ELISpot_Workflow cluster_prep Plate Preparation cluster_cells Cell Handling cluster_stim Stimulation cluster_detect Detection A Pre-wet Plate (35% Ethanol) B Coat with Capture Antibody A->B C Block Plate B->C F Add Cells to Plate D Isolate PBMCs E Wash & Resuspend Cells D->E E->F G Add GAD65 Peptide & Controls F->G H Incubate (37°C, 24-48h) G->H I Add Detection Antibody H->I J Add Enzyme Conjugate (e.g., SA-ALP) I->J K Add Substrate (e.g., BCIP/NBT) J->K L Stop Reaction & Dry Plate K->L M Analyze Spots L->M

Caption: A step-by-step workflow for a typical GAD65 ELISpot assay.

References

Technical Support Center: Off-Target Effects of GAD65 (206-220) in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GAD65 (206-220) peptide in immunological assays.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the GAD65 (206-220) peptide in immunological research?

A1: The GAD65 (206-220) peptide is a fragment of the glutamic acid decarboxylase 65 (GAD65) protein, a major autoantigen in Type 1 Diabetes (T1D). In non-obese diabetic (NOD) mice, a key animal model for T1D, this peptide is an immunodominant epitope, meaning it frequently elicits a T-cell response.[1][2][3][4] It is often used in immunological assays to probe the autoimmune response in this model.

Q2: Are T-cell responses to GAD65 (206-220) indicative of a pathogenic autoimmune response in humans?

A2: Current research suggests this is unlikely. Studies have shown that the GAD65 (206-220) peptide can elicit proliferative responses in T-cells from both T1D patients and healthy controls.[5] Furthermore, some studies have reported negative T-cell responses to this specific peptide in T1D subjects, while other GAD65 epitopes elicited significant responses.[6] This suggests that T-cell reactivity to GAD65 (206-220) may not be a specific marker of pathogenic autoimmunity in humans. In fact, in some mouse models, T-cells specific for this peptide have been shown to play a protective role against diabetes development.[7]

Q3: What are the known off-target effects when using GAD65 (206-220) in immunological assays?

A3: The primary "off-target" effect is the potential for non-specific or non-pathogenic T-cell activation. This can manifest as:

  • Responses in healthy controls: As mentioned, T-cells from healthy individuals may respond to this peptide, complicating the interpretation of results from T1D subjects.[5]

  • Lack of correlation with disease: A positive response to this peptide in human samples does not strongly correlate with the presence or progression of T1D.[5][6]

  • Potential for molecular mimicry: While not definitively shown for the 206-220 epitope, there is a hypothesis that T-cell responses to GAD65 peptides could be influenced by prior exposure to infectious agents with similar peptide sequences, a phenomenon known as molecular mimicry.[8][9]

Q4: What is the recommended handling and storage for the GAD65 (206-220) peptide?

A4: Lyophilized peptides should be stored at -20°C or -80°C for long-term stability. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption. For preparing stock solutions, use sterile distilled water or a buffer appropriate for your assay. It is advisable to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Peptide solutions are generally stable for short periods at 4°C, but for longer storage, they should be frozen. Peptides containing amino acids like C, M, or W are prone to oxidation, so purging the vial with an inert gas like nitrogen or argon can be beneficial.[10]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Responses in T-Cell Assays
Potential Cause Troubleshooting Steps
Peptide Concentration Too High Titrate the GAD65 (206-220) peptide to determine the optimal concentration. A typical starting range for in vitro T-cell assays is 1-10 µg/mL.
Contamination of Peptide or Reagents Ensure all reagents, including the peptide stock solution and cell culture media, are sterile. Filter-sterilize if necessary.
Pre-existing Activation of PBMCs Allow cryopreserved PBMCs to rest for at least one hour after thawing before use. Ensure proper isolation techniques to minimize granulocyte contamination, which can cause non-specific activation.
Cross-Reactivity with Serum Proteins If using serum in your culture medium, consider heat-inactivating it or using a serum-free medium to reduce non-specific stimulation.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can lead to non-specific immune cell activation.
Issue 2: Weak or No T-Cell Response to GAD65 (206-220)
Potential Cause Troubleshooting Steps
Low Frequency of Responding Cells Increase the number of cells per well in your assay. For rare antigen-specific T-cells, you may need to use up to 1 x 10^6 PBMCs per well in an ELISpot assay.
Incorrect HLA Haplotype GAD65 (206-220) is known to be presented by specific MHC class II molecules, such as I-A^g7 in NOD mice and potentially HLA-DQ8 in humans. Ensure your cell donors have the appropriate HLA type if you are expecting a response.
Peptide Degradation Ensure proper storage and handling of the peptide. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
Suboptimal Assay Conditions Optimize incubation times, cell densities, and concentrations of other reagents (e.g., anti-CD28/CD49d for co-stimulation).
Cell Viability Issues Check cell viability before and after the assay. Ensure proper handling during cell isolation and culture to maintain cell health.

Quantitative Data Summary

The following table summarizes findings from a study investigating T-cell responses to various GAD65 peptides in HLA-DQ8+ Type 1 Diabetes subjects. This highlights the differential immunogenicity of GAD65 epitopes and the observed lack of response to the 206-220 peptide in this human cohort.

Peptide EpitopeBinding Affinity to HLA-DQ8 (IC50 µM)T-Cell Response in T1D Subjects (Positive Responders / Total Subjects)
GAD65 (121-140)1.16 / 10
GAD65 (206-220) 1.5 0 / 5
GAD65 (250-266)2.39 / 17
Data adapted from a study on DQ8-restricted GAD65 responses.[6]

Experimental Protocols

T-Cell Proliferation Assay using GAD65 (206-220)

This protocol is a representative example for measuring T-cell proliferation in response to the GAD65 (206-220) peptide using [³H]-thymidine incorporation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • GAD65 (206-220) peptide (lyophilized)

  • Complete RPMI-1640 medium (with 10% human serum, L-glutamine, penicillin-streptomycin)

  • [³H]-thymidine

  • 96-well round-bottom plates

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium.

  • Peptide Preparation: Reconstitute the lyophilized GAD65 (206-220) peptide in sterile water or a suitable buffer to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI-1640 to the desired working concentration (e.g., 10 µg/mL).

  • Assay Setup: Plate 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.

  • Stimulation: Add the GAD65 (206-220) peptide to the appropriate wells at the final desired concentration. Include negative control wells (medium only) and positive control wells (e.g., phytohemagglutinin [PHA]).

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.

  • Pulsing with [³H]-thymidine: On the final day of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Incubation: Incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) of the peptide-stimulated wells by the mean CPM of the negative control wells. An SI ≥ 3 is often considered a positive response.

ELISpot Assay for IFN-γ Secretion

This is a representative protocol for detecting IFN-γ secreting cells in response to GAD65 (206-220).

Materials:

  • PVDF-membrane 96-well ELISpot plate

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or -horseradish peroxidase (HRP)

  • Substrate (e.g., BCIP/NBT or AEC)

  • PBMCs

  • GAD65 (206-220) peptide

Procedure:

  • Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA or 10% fetal bovine serum for 2 hours at room temperature.

  • Cell Plating: Wash the plate and add 2-3 x 10^5 PBMCs per well.

  • Stimulation: Add GAD65 (206-220) peptide to the wells at a final concentration of 10 µg/mL. Include negative (medium only) and positive (e.g., PHA) controls.

  • Incubation: Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Lyse the cells and wash the plate. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add the substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader.

Visualizations

T-Cell Receptor Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide-MHC GAD65(206-220)-MHC TCR T-Cell Receptor (TCR) Peptide-MHC->TCR Binding CD3 CD3 Complex TCR->CD3 CD4 CD4 Lck Lck CD4->Lck CD3->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: General T-Cell Receptor (TCR) signaling cascade upon peptide-MHC engagement.

Experimental Workflow for T-Cell Proliferation Assay

TCell_Proliferation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PBMC Isolate PBMCs from whole blood Plate_Cells Plate 2x10^5 PBMCs/well in 96-well plate Isolate_PBMC->Plate_Cells Prepare_Peptide Prepare GAD65(206-220) peptide solution Add_Stimuli Add GAD65(206-220), positive & negative controls Prepare_Peptide->Add_Stimuli Plate_Cells->Add_Stimuli Incubate_5d Incubate for 5-6 days at 37°C, 5% CO₂ Add_Stimuli->Incubate_5d Pulse_3H Pulse with [³H]-thymidine Incubate_5d->Pulse_3H Incubate_18h Incubate for 18-24 hours Pulse_3H->Incubate_18h Harvest Harvest cells onto filter mat Incubate_18h->Harvest Count_CPM Measure CPM with scintillation counter Harvest->Count_CPM Calculate_SI Calculate Stimulation Index (SI) Count_CPM->Calculate_SI

Caption: Workflow for a [³H]-thymidine based T-cell proliferation assay.

References

Difficulties in detecting GAD65 (206-220) responses in human subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering difficulties in detecting T-cell responses to the GAD65 (206-220) epitope in human subjects.

Troubleshooting Guides

This section addresses common issues encountered during experimental procedures aimed at detecting GAD65 (206-220) specific T-cell responses.

Problem Potential Cause Recommended Solution
High background in ELISPOT/proliferation assays 1. Non-specific activation of T-cells. 2. Contamination of cell cultures. 3. Suboptimal lot of fetal bovine serum (FBS).1. Ensure proper cell handling and use of sterile techniques. 2. Test different lots of FBS to find one with low background stimulation. 3. Include an unstimulated control to determine the baseline response.
Inconsistent results between experiments 1. Variability in peripheral blood mononuclear cell (PBMC) viability. 2. Differences in antigen presentation. 3. Inter-assay technical variability.1. Standardize PBMC isolation and cryopreservation protocols. Always check cell viability before starting an assay. 2. Use a consistent source and preparation of GAD65 (206-220) peptide. 3. Adhere strictly to a detailed, standardized experimental protocol.
No detectable response in known positive samples 1. Low frequency of GAD65 (206-220) specific T-cells. 2. Poor peptide solubility or stability. 3. Inappropriate antigen-presenting cells (APCs).1. Increase the number of PBMCs per well. Consider an initial in vitro expansion of antigen-specific T-cells. 2. Ensure the peptide is fully dissolved and stored correctly. 3. Use professional APCs, such as dendritic cells, to enhance antigen presentation.
Difficulty distinguishing between patient and healthy control responses T-cell responses to GAD65 can be present in both individuals with Type 1 Diabetes (T1D) and healthy controls.[1][2]Focus on the functional phenotype of the responding T-cells. For instance, T-cells from T1D patients may exhibit a memory phenotype and be less dependent on co-stimulation.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to detect a GAD65 (206-220) specific T-cell response in humans?

A1: Several factors contribute to the difficulty in detecting GAD65 (206-220) responses:

  • Low Frequency of Autoreactive T-cells: The number of T-cells specific for this particular epitope in peripheral blood can be very low.

  • Presence in Healthy Individuals: T-cell responses to GAD65 are not exclusive to individuals with autoimmune diseases like Type 1 Diabetes (T1D) and can also be found in healthy subjects.[1][2] This makes it challenging to establish a clear disease-associated response.

  • Technical Challenges: T-cell assays, such as proliferation and ELISPOT assays, are highly sensitive to technical variations, which can lead to reproducibility issues.[3][4]

  • Complex Role of GAD65-specific T-cells: Research in non-obese diabetic (NOD) mice, a model for human T1D, suggests that T-cells specific for the GAD65 (206-220) epitope may have a regulatory or even protective role, rather than a purely pathogenic one.[5]

Q2: What are the most common methods for detecting GAD65 (206-220) T-cell responses?

A2: The most frequently used methods include:

  • T-cell Proliferation Assays: These assays measure the proliferation of T-cells in response to stimulation with the GAD65 (206-220) peptide.[3][4][5]

  • ELISPOT (Enzyme-Linked Immunospot) Assays: This technique quantifies the number of cytokine-secreting T-cells (e.g., IFN-γ) upon antigen stimulation.[6][7]

  • MHC Class II Tetramers: Fluorescently labeled MHC class II molecules loaded with the GAD65 (206-220) peptide can directly stain and identify antigen-specific CD4+ T-cells via flow cytometry.[8][9]

Q3: What is the significance of the GAD65 (206-220) epitope in the context of Type 1 Diabetes?

A3: The GAD65 (206-220) peptide is an immunodominant epitope in NOD mice.[10][11] In humans, GAD65 is a major autoantigen in T1D, and the presence of autoantibodies against GAD65 is a key predictive marker for the disease.[3][4] However, the direct pathogenic role of T-cells specific for the 206-220 region in humans is still under investigation, with some evidence suggesting they may not be pathogenic.[6][12]

Q4: Can post-translational modifications of the GAD65 (206-220) epitope affect T-cell responses?

A4: Yes, post-translational modifications, such as deamidation, of GAD65 epitopes can create neoantigens. These modified epitopes can be more immunogenic and may elicit different T-cell responses compared to the native peptide sequence.[13]

Experimental Protocols

T-Cell Proliferation Assay
  • Isolate PBMCs: Isolate peripheral blood mononuclear cells from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate 2 x 10^5 PBMCs per well in a 96-well round-bottom plate in complete RPMI-1640 medium.

  • Antigen Stimulation: Add the GAD65 (206-220) peptide to the wells at a final concentration of 10 µg/mL. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Counting: Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter. The results are expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in the presence of the antigen to the cpm in the absence of the antigen.

IFN-γ ELISPOT Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with complete RPMI-1640 medium for 2 hours at room temperature.

  • Cell Plating: Add 2-3 x 10^5 PBMCs per well.

  • Antigen Stimulation: Add the GAD65 (206-220) peptide at a final concentration of 10 µg/mL. Include positive and negative controls.

  • Incubation: Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Lyse the cells, wash the plate, and add a biotinylated anti-human IFN-γ detection antibody.

  • Enzyme Conjugation: After incubation and washing, add streptavidin-alkaline phosphatase.

  • Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.

  • Spot Counting: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader.

Visualizations

experimental_workflow General Workflow for Detecting GAD65 (206-220) T-Cell Responses cluster_sample Sample Preparation cluster_assay T-Cell Assay cluster_detection Detection Method cluster_analysis Data Analysis blood_draw Human Blood Sample pbmc_isolation PBMC Isolation blood_draw->pbmc_isolation stimulation In vitro Stimulation with GAD65 (206-220) Peptide pbmc_isolation->stimulation incubation Incubation stimulation->incubation elispot ELISPOT (Cytokine Secretion) incubation->elispot proliferation Proliferation Assay ([3H]-Thymidine) incubation->proliferation flow_cytometry Flow Cytometry (MHC Tetramers) incubation->flow_cytometry data_analysis Quantification of T-Cell Response elispot->data_analysis proliferation->data_analysis flow_cytometry->data_analysis

Caption: Workflow for detecting GAD65 (206-220) T-cell responses.

troubleshooting_logic Troubleshooting Logic for GAD65 T-Cell Assays cluster_checks Initial Checks cluster_solutions Potential Solutions start Assay Fails to Detect Response check_controls Positive/Negative Controls OK? start->check_controls check_controls->start No, troubleshoot controls check_reagents Peptide/Reagents Validated? check_controls->check_reagents Yes check_reagents->start No, validate reagents check_cells PBMC Viability Acceptable? check_reagents->check_cells Yes check_cells->start optimize_assay Optimize Assay Conditions (Cell number, peptide conc.) check_cells->optimize_assay Yes enrich_cells Enrich for Antigen-Specific T-Cells optimize_assay->enrich_cells check_phenotype Analyze T-Cell Phenotype enrich_cells->check_phenotype

References

Technical Support Center: Enhancing the Immunogenicity of GAD65 (206-220)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the immunogenicity of the GAD65 (206-220) peptide for immunization.

Troubleshooting Guides & FAQs

1. Low or Undetectable Immune Response After Immunization

Question: We immunized mice with the GAD65 (206-220) peptide but observed a weak or no specific T-cell response in our ELISPOT assay. What could be the issue?

Answer: The GAD65 (206-220) peptide, like many short synthetic peptides, can have inherently low immunogenicity.[1][2][3][4] Several factors could contribute to a suboptimal immune response. Consider the following troubleshooting steps:

  • Inadequate Adjuvant: The choice of adjuvant is critical for potentiating the immune response to a peptide antigen.[1] If you are using a mild adjuvant or the peptide alone, consider switching to or incorporating a more potent one. Adjuvants create an inflammatory environment that helps activate the immune system.[1]

  • Peptide Degradation: Short peptides are susceptible to rapid degradation by proteases in vivo.[1][2] This can prevent a sufficient amount of the peptide from reaching antigen-presenting cells (APCs).

  • Induction of Tolerance: Injecting peptides in aqueous solutions can sometimes lead to T-cell tolerance or anergy rather than activation, especially if they are presented by non-professional APCs.[1]

  • Suboptimal Delivery System: The method of delivery can significantly impact the peptide's stability and uptake by APCs. Simple subcutaneous or intraperitoneal injections of the soluble peptide may not be efficient.

Solutions & Experimental Protocols:

  • Adjuvant Selection:

    • Alum: Aluminum hydroxide (B78521) (Alum) is a commonly used adjuvant that can be formulated with GAD65 peptides.[5][6]

    • Kynurenine (KYN): KYN has been shown to act as an immunosuppressive adjuvant in some contexts with GAD65, enhancing regulatory T-cell induction.[5][7] This may be desirable for tolerance induction rather than a pro-inflammatory response.

    • Cyclosporin (B1163) A (CsA): When combined with islet-derived peptides, including GAD65 (206-220), CsA has been used to induce tolerogenic responses.[8]

    • Freund's Adjuvant: For preclinical studies, Complete Freund's Adjuvant (CFA) for the initial immunization followed by Incomplete Freund's Adjuvant (IFA) for subsequent boosts can elicit a strong T-cell response.[9][10]

    Table 1: Comparison of Adjuvants Used with GAD65 Peptides

AdjuvantConcentration/DoseRoute of AdministrationObserved EffectReference
Alum10 µg of each peptide formulated with alumIntraperitoneal (i.p.)Used in a mixture of islet peptides for diabetes prevention studies.[6][6]
Kynurenine (KYN)200 µg of KYN mixed with 10^11 Pfu GAD65 phage vaccineSubcutaneous (s.c.)Enhanced Th2-mediated immune responses and increased CD4+CD25+Foxp3+ T cells.[7][7]
Cyclosporin A (CsA)10 µg of CsA formulated with a mixture of peptides (10, 20, or 40 µg)Subcutaneous (s.c.)Induced antigen-specific peripheral Treg cells and prevented Type 1 diabetes in NOD mice.[8][8]
Freund's Adjuvant100 µg of GAD65 peptide mix in Complete Freund's AdjuvantSubcutaneous (s.c.)Induced proliferative responses in lymph node cells.[9][9]
  • Enhanced Delivery Systems:

    • Conjugation to a Carrier Protein: Covalently linking the GAD65 (206-220) peptide to a larger, more immunogenic protein like Keyhole Limpet Hemocyanin (KLH) can significantly enhance the antibody response.[6][11]

    • Gene-Based Vaccination: Using a DNA vaccine encoding a fragment of GAD65 delivered via a gene gun has been shown to elicit GAD65-specific T-cell responses, particularly an increase in IL-4 secreting CD4+ T-cells.[12]

    • Phage Display: Displaying the GAD65 peptide on the surface of a bacteriophage can improve its immunogenicity.[5][7]

2. Choosing the Right Assay to Measure Immunogenicity

Question: What are the most appropriate assays to evaluate the immunogenicity of our GAD65 (206-220) immunization strategy?

Answer: The choice of assay depends on the type of immune response you aim to elicit (e.g., T-cell vs. antibody-mediated).

  • For T-cell Responses:

    • ELISPOT (Enzyme-Linked Immunospot) Assay: This is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ, IL-4, IL-10) in response to stimulation with the GAD65 (206-220) peptide.[12][13][14]

    • Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: This technique allows for the characterization of the phenotype of the responding T-cells (e.g., CD4+ vs. CD8+) and the simultaneous detection of multiple cytokines.

    • Proliferation Assays: These assays, often using CFSE labeling, measure the proliferation of T-cells in response to the peptide.[9]

  • For Antibody Responses:

    • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is the standard method for detecting and quantifying GAD65-specific antibodies in serum.[13][15][16] You can use this to measure total IgG or specific isotypes like IgG1.[13]

    • Radioimmunoassay (RIA): This is another sensitive method for detecting GAD65 antibodies.[17][18]

Experimental Protocol: ELISPOT Assay for IFN-γ Secretion

  • Preparation of Cells: Isolate splenocytes or lymph node cells from immunized and control mice.[12]

  • Coating of ELISPOT Plate: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer.

  • Cell Plating and Stimulation: Plate the isolated cells at a known density and stimulate with the GAD65 (206-220) peptide (e.g., 40 µg/ml).[12] Include positive (e.g., mitogen) and negative (medium alone) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Detection: Lyse the cells, wash the plate, and add a biotinylated anti-IFN-γ detection antibody.

  • Signal Development: Add streptavidin-HRP and a suitable substrate to develop the spots.

  • Analysis: Count the spots using an ELISPOT reader. The results are expressed as the number of spot-forming cells (SFCs) per million cells.[13]

3. Modifying the Peptide to Increase Immunogenicity

Question: Can we modify the GAD65 (206-220) peptide sequence itself to make it more immunogenic?

Answer: Yes, modifications to the peptide sequence can enhance its immunogenicity.

  • Post-Translational Modifications (PTMs): Deamidation and citrullination of GAD65 epitopes have been shown to increase their immunogenicity.[19] These modifications can alter the peptide's binding affinity to MHC molecules and its interaction with the T-cell receptor (TCR).[19]

  • Heteroclitic Peptides: A systematic approach involves making conservative amino acid substitutions to enhance the predicted MHC binding affinity while preserving the key features of the native epitope for T-cell recognition.[11]

Workflow for Designing a Heteroclitic GAD65 (206-220) Peptide

heteroclitic_peptide_design cluster_design Design Phase cluster_validation Validation Phase start Start with GAD65 (206-220) Sequence mhc_predict Predict MHC-II Binding Affinity (e.g., IEDB Analysis Resource) start->mhc_predict identify_anchors Identify Anchor Residues and Weak Binding Pockets mhc_predict->identify_anchors substitute Introduce Conservative Substitutions at Non-TCR Contact Sites identify_anchors->substitute repredict Re-predict MHC-II Binding for Modified Peptides substitute->repredict synthesis Synthesize Top Candidate Peptides repredict->synthesis immunize Immunize Mice with Modified Peptides synthesis->immunize assay Assess Immunogenicity (ELISPOT, Flow Cytometry) immunize->assay cross_reactivity Test for Cross-Reactivity with Wild-Type GAD65 (206-220) assay->cross_reactivity

Caption: Workflow for designing and validating heteroclitic GAD65 peptides.

Signaling & Experimental Workflows

General Workflow for an Immunization Experiment

immunization_workflow cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis peptide_prep Peptide Formulation (e.g., with Adjuvant/Carrier) prime Primary Immunization (e.g., Day 0) peptide_prep->prime animal_groups Animal Grouping (e.g., NOD mice, 8-10 weeks old) animal_groups->prime boost Booster Immunization(s) (e.g., Day 14, 21) prime->boost harvest Harvest Spleen/Lymph Nodes (e.g., 1-2 weeks after last boost) boost->harvest tcell_assay T-cell Assays (ELISPOT, Proliferation) harvest->tcell_assay bcell_assay Antibody Assays (ELISA) harvest->bcell_assay

Caption: General workflow for a GAD65 (206-220) peptide immunization experiment.

Simplified T-Cell Activation Pathway

tcell_activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell apc GAD65 (206-220) Peptide mhc MHC-II apc->mhc Processing & Presentation tcr TCR mhc->tcr Signal 1 (Antigen Recognition) activation T-Cell Activation tcr->activation cd4 CD4 cd4->mhc proliferation Proliferation & Differentiation activation->proliferation

Caption: Simplified pathway of CD4+ T-cell activation by the GAD65 peptide.

References

Validation & Comparative

Tale of Two Epitopes: A Comparative Guide to GAD65 (206-220) and GAD65 (524-543) T-Cell Responses in NOD Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Type 1 Diabetes (T1D) research, the non-obese diabetic (NOD) mouse remains a cornerstone for dissecting the autoimmune response against pancreatic beta cells. Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in this process, and T-cell responses to specific GAD65 epitopes are believed to play a pivotal role in disease pathogenesis. This guide provides an objective comparison of the T-cell responses to two immunodominant GAD65 epitopes, GAD65 (206-220) and GAD65 (524-543), in NOD mice, supported by experimental data.

At a Glance: GAD65 (206-220) vs. GAD65 (524-543)

FeatureGAD65 (206-220)GAD65 (524-543)
Immunogenicity Immunodominant T-cell epitope.Immunodominant T-cell epitope with responses appearing early in life.[1]
Pathogenicity T-cells specific for this epitope have not been shown to be pathogenic and may even be protective, delaying diabetes onset in adoptive transfer models.[1][2]T-cell clones specific for this epitope have been shown to be pathogenic and capable of inducing diabetes in adoptive transfer models.[1][3] However, responses are also seen in diabetes-resistant mouse strains.[1]
Cytokine Profile Associated with the production of IFN-γ and IL-10 at low levels.[2]Primarily associated with a Th1-like response, characterized by the secretion of IFN-γ and TNFα/β, but not IL-4.[3]

Quantitative Analysis of T-Cell Responses

The functional phenotype of T-cells responding to these epitopes differs significantly, particularly in their cytokine secretion profile. This has been quantified in studies using ELISpot assays to enumerate cytokine-producing cells.

Table 1: Frequency of Cytokine-Secreting Splenic T-Cells in NOD Mice

GAD65 PeptideIFN-γ Secreting Cells (spots/10^6 cells)IL-4 Secreting Cells (spots/10^6 cells)Reference
GAD65 (206-220)Significantly lower than GAD65 (524-543)Significantly higher than GAD65 (524-543)[Tian et al., 2009]
GAD65 (524-543)Significantly higher than GAD65 (206-220)Significantly lower than GAD65 (206-220)[Tian et al., 2009]

Note: The study by Tian et al. (2009) demonstrated these relative differences in GAD-transgenic NOD mice, suggesting inherent differences in the T-cell response to these epitopes.

Diabetogenic Potential: A Head-to-Head Comparison

Adoptive transfer studies into immunodeficient NOD.scid mice are a critical tool for assessing the diabetogenic potential of specific T-cell populations.

Table 2: Diabetes Induction in NOD.scid Mice by GAD65-Specific T-Cells

T-Cell SpecificityExperimental OutcomeDiabetes IncidenceReference
GAD65 (206-220)Co-transfer with diabetogenic T-cells significantly delayed diabetes onset.Lower than control[2]
GAD65 (524-543)Adoptive transfer of a CD4+ T-cell line induced insulitis and diabetes.83% of recipient mice[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to antigenic stimulation.

  • Cell Preparation: Spleens are harvested from NOD mice, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed, and the remaining cells are washed and resuspended in complete RPMI-1640 medium.

  • Cell Culture: Splenocytes are plated in 96-well round-bottom plates at a density of 2 x 10^5 cells/well.

  • Antigen Stimulation: GAD65 (206-220) or GAD65 (524-543) peptides are added to the wells at a final concentration of 10 µg/mL. Control wells receive no peptide or an irrelevant peptide.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: During the last 18 hours of incubation, 1 µCi of [3H]-thymidine is added to each well. The cells are then harvested onto glass fiber filters, and the incorporation of [3H]-thymidine is measured using a liquid scintillation counter. Results are expressed as a stimulation index (mean cpm of stimulated wells / mean cpm of unstimulated wells).

ELISpot Assay for Cytokine Profiling

The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.

  • Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ or anti-mouse IL-4) overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Cell Plating and Stimulation: Splenocytes from NOD mice are added to the wells at a density of 5 x 10^5 cells/well. GAD65 (206-220) or GAD65 (524-543) peptides are added at a final concentration of 10 µg/mL.

  • Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection: After incubation, the cells are removed, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate solution, which results in the formation of colored spots at the sites of cytokine secretion.

  • Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.

Adoptive Transfer of T-Cells into NOD.scid Mice

This in vivo assay directly assesses the ability of T-cells to cause diabetes.

  • T-Cell Isolation and Activation: CD4+ T-cells are isolated from the spleens of NOD mice previously immunized with either GAD65 (206-220) or GAD65 (524-543) peptide. The T-cells are then activated and expanded in vitro using the specific peptide and antigen-presenting cells.

  • Recipient Mice: Immunodeficient NOD.scid mice, which lack their own functional T and B cells, are used as recipients.

  • Cell Transfer: A defined number of activated T-cells (e.g., 1 x 10^7 cells) are injected intravenously into the recipient mice.

  • Diabetes Monitoring: The recipient mice are monitored for the development of diabetes by measuring their blood glucose levels twice weekly. A mouse is considered diabetic when its blood glucose level exceeds 250 mg/dL for two consecutive measurements.

  • Histology: At the end of the experiment, the pancreata of the recipient mice are collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) to assess the degree of insulitis (immune cell infiltration into the islets of Langerhans).

Visualizing the Experimental Workflow and T-Cell Differentiation

The following diagrams illustrate the key experimental processes and the divergent functional outcomes of T-cell responses to GAD65 (206-220) and GAD65 (524-543).

Experimental_Workflow cluster_mice NOD Mice cluster_assays In Vitro Assays cluster_transfer In Vivo Assay NOD_mice Splenocytes Proliferation T-Cell Proliferation Assay NOD_mice->Proliferation Stimulation with GAD65 peptides ELISpot ELISpot Assay NOD_mice->ELISpot Stimulation with GAD65 peptides Adoptive_Transfer Adoptive Transfer into NOD.scid NOD_mice->Adoptive_Transfer T-cell isolation, activation & transfer Quantification of\n[3H]-thymidine uptake Quantification of [3H]-thymidine uptake Proliferation->Quantification of\n[3H]-thymidine uptake Enumeration of\ncytokine-secreting cells Enumeration of cytokine-secreting cells ELISpot->Enumeration of\ncytokine-secreting cells Monitoring of\ndiabetes development Monitoring of diabetes development Adoptive_Transfer->Monitoring of\ndiabetes development T_Cell_Differentiation cluster_206 GAD65 (206-220) Stimulation cluster_524 GAD65 (524-543) Stimulation Naive_T_Cell Naive CD4+ T-Cell T_206 GAD65 (206-220) Specific T-Cell Naive_T_Cell->T_206 T_524 GAD65 (524-543) Specific T-Cell Naive_T_Cell->T_524 Cytokines_206 Low IFN-γ, IL-10 T_206->Cytokines_206 Outcome_206 Protective/Regulatory Phenotype (Delayed Diabetes) T_206->Outcome_206 Cytokines_524 High IFN-γ, TNFα/β T_524->Cytokines_524 Outcome_524 Pathogenic Phenotype (Diabetes Induction) T_524->Outcome_524

References

A Comparative Guide to the Immunodominance of GAD65 Epitopes in Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunodominance of the GAD65 (206-220) epitope against other significant GAD65 epitopes implicated in the pathogenesis of Type 1 Diabetes (T1D). The information presented is supported by experimental data from peer-reviewed studies and is intended to inform research and therapeutic development strategies targeting the autoimmune response in T1D.

Introduction to GAD65 Immunodominance in Type 1 Diabetes

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in Type 1 Diabetes, a T-cell mediated autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. The immune response to GAD65 is directed against specific regions of the protein known as epitopes. Immunodominance refers to the observation that the immune response is often directed against a select few of these epitopes. Understanding which GAD65 epitopes are immunodominant is crucial for the development of antigen-specific immunotherapies aimed at inducing tolerance and preserving beta-cell function.

The immune response in T1D involves both T-cells and B-cells (which produce autoantibodies). T-cells from individuals with T1D recognize a wider array of GAD65 and proinsulin epitopes compared to healthy individuals, a phenomenon known as epitope spreading. This diversification of the immune response is thought to contribute to the progression of the disease.

This guide focuses on comparing the T-cell and B-cell (autoantibody) responses to the GAD65 (206-220) epitope with other notable GAD65 epitopes.

Quantitative Comparison of GAD65 Epitope Immunodominance

The following tables summarize quantitative data on T-cell and autoantibody responses to various GAD65 epitopes from studies in both human subjects with T1D and relevant animal models.

T-Cell Epitope Immunodominance
Epitope Region/PeptideStudy PopulationKey FindingsReference
201-220 HLA-DQ8 Transgenic NOD MiceHighest T-cell recall response among 4 immunodominant peptides (121-140, 201-220, 231-250, 471-490).
206-220 HLA-DQ8 Transgenic NOD MiceBinds to DQ8 with strong affinity.
121-140 Human T1D Patients (DQ8+)T-cell responses detected more frequently in T1D patients (6/10) compared to healthy controls (0/9).
250-266 Human T1D Patients (DQ8+)T-cell responses detected more frequently in T1D patients (9/17) compared to healthy controls (1/11). Frequencies of specific T-cells were higher in T1D subjects.
555-567 Human T1D Patients (DR4+)A slightly higher percentage of diabetic subjects had tetramer-positive T-cells upon peptide stimulation compared to healthy subjects.
Modified GAD120E Human T1D PatientsMemory and naïve T-cells specific for this modified epitope were significantly more frequent in T1D subjects than in controls.
Modified GAD272Cit Human T1D PatientsMemory and naïve T-cells specific for this modified epitope were significantly more frequent in T1D subjects than in controls.
Autoantibody Epitope Immunodominance
Epitope RegionStudy PopulationPercentage of Patients with AntibodiesReference
N-terminal Adult-onset T1DM11.0%
LADA21.5%
Middle Adult-onset T1DMNot specified
LADANot specified
C-terminal Adult-onset T1DM70.6%
LADA47.7%
Middle + C-terminal Adult-onset T1DM with thyroid autoimmunity44.0%
LADA with thyroid autoimmunity53.1%

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

T-Cell Proliferation Assay (CFSE-based)

This protocol is adapted from methodologies used to measure antigen-specific CD4+ T-cell proliferation.

1. PBMC Isolation and CFSE Staining:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend 10-20 x 10^6 PBMCs at 1 x

A Comparative Guide to the Diabetogenic Potential of GAD65 (206-220) and Insulin B:9-23 Peptides in NOD Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two immunodominant peptides, Glutamic Acid Decarboxylase 65 (206-220) and Insulin (B600854) B chain (9-23), and their distinct roles in the induction of autoimmune diabetes in the Non-Obese Diabetic (NOD) mouse model. The NOD mouse is a cornerstone model for studying Type 1 Diabetes (T1D), as it spontaneously develops autoimmune diabetes that shares many characteristics with the human disease. Understanding how specific autoantigenic epitopes drive or regulate the disease process is critical for developing targeted immunotherapies.

Executive Summary

Experimental evidence strongly delineates divergent roles for the insulin B:9-23 and GAD65 (206-220) peptides in the pathogenesis of T1D in NOD mice. Insulin B:9-23 is widely recognized as a primary pathogenic epitope, capable of priming autoreactive T cells that can initiate and execute the destruction of pancreatic beta cells. In contrast, T cells specific for GAD65 (206-220), while also being a frequent target of the autoimmune response, are generally not diabetogenic. In fact, these T cells often exhibit a regulatory or protective phenotype, capable of suppressing the activity of pathogenic T cells and delaying or preventing disease onset.

Comparative Data on Diabetogenic Potential

The following tables summarize quantitative data from key studies, highlighting the contrasting effects of these two peptides on diabetes development in NOD mice.

Table 1: Induction of Diabetes with Insulin B:9-23

Experimental ModelTreatmentOutcomeDiabetes IncidenceReference
Adoptive TransferSplenocytes from NOD mice immunized with insulin B:9-23 in Complete Freund's Adjuvant (CFA) transferred to NOD/SCID recipients.Rapid induction of diabetes in recipients.High (specific percentages vary by experiment)[1]
Transgenic MiceNOD mice expressing a T-cell receptor (TCR) specific for insulin B:9-23 (BDC12-4.1).Spontaneous development of insulitis and diabetes.40% diabetic by 10 weeks of age in a specific genetic background (RAG-/- Ins2-/-).[2]
Peptide ImmunizationSubcutaneous administration of insulin B:9-23 without adjuvant.Induction of anti-peptide antibodies and fatal anaphylaxis; not a model for diabetes induction.0% (due to anaphylaxis)[3]
Peptide + AdjuvantImmunization of BALB/c mice (non-diabetic prone) with insulin B:9-23 and Poly I:C.Induced insulitis but not overt diabetes.0%[4]

Table 2: Effect of GAD65 (206-220) on Diabetes Development

Experimental ModelTreatmentOutcomeDiabetes IncidenceReference
TCR Transgenic MiceNOD mice expressing a TCR specific for GAD65 (206-220), named "G206" mice.No development of insulitis or diabetes.0%[5][6]
Co-adoptive TransferG206 T cells activated and transferred along with diabetogenic splenocytes into NOD/SCID recipients.Significant delay in the onset of diabetes.Significantly lower than control group receiving only diabetogenic cells.[5][6]
Peptide ImmunizationImmunization of NOD mice with GAD65 in incomplete Freund's adjuvant.Did not provoke the onset of diabetes; insulitis was even reduced compared to control groups.0% induction; potential reduction in spontaneous incidence.[7]
Nasal AdministrationSingle intranasal administration of GAD65 peptides to young NOD mice.Reduced insulitis and long-term diabetes incidence.40% diabetic vs. 90% in control group by 35 weeks.[8]

Experimental Protocols

Protocol 1: Induction of Diabetes via Insulin B:9-23-Primed Splenocytes (Adoptive Transfer)

This protocol is based on methodologies that demonstrate the pathogenic potential of insulin B:9-23-reactive T cells.[1]

  • Mice: Donor NOD mice (e.g., B16:A-dKO) and recipient immunodeficient NOD/SCID mice are used.

  • Peptide Immunization: Donor mice are immunized subcutaneously with 50-100 µg of insulin B:9-23 peptide (SHLVEALYLVCGERG) emulsified in Complete Freund's Adjuvant (CFA).

  • Splenocyte Isolation: 7-10 days post-immunization, spleens are harvested from the donor mice. A single-cell suspension is prepared by mechanical disruption and red blood cells are lysed.

  • Adoptive Transfer: A total of 10-20 x 10^6 splenocytes are injected intravenously into recipient NOD/SCID mice.

  • Diabetes Monitoring: Recipient mice are monitored for diabetes onset by measuring blood glucose levels twice weekly. Mice with two consecutive readings >250 mg/dL are considered diabetic.

Protocol 2: Protection from Diabetes via GAD65 (206-220)-Specific T Cells (Co-transfer)

This protocol is based on studies demonstrating the regulatory function of GAD65 (206-220)-reactive T cells.[5][6]

  • Mice: Diabetogenic T cells are sourced from diabetic NOD mice. Regulatory T cells are sourced from G206 TCR transgenic NOD mice. Immunodeficient NOD/SCID mice serve as recipients.

  • Preparation of Diabetogenic Cells: Splenocytes are isolated from recently diabetic NOD mice. These cells are known to contain a population of T cells capable of transferring disease.

  • Preparation and Activation of G206 T Cells: Splenocytes from G206 transgenic mice are harvested. CD4+ T cells are isolated and activated in vitro for 48 hours with the GAD65 (206-220) peptide (TYEIAPVFVLLEYVT) and irradiated NOD splenocytes as antigen-presenting cells (APCs).

  • Co-adoptive Transfer: 5 x 10^6 diabetogenic splenocytes are mixed with 5 x 10^6 activated G206 T cells and injected intravenously into recipient NOD/SCID mice. A control group receives only the 5 x 10^6 diabetogenic splenocytes.

  • Diabetes Monitoring: Blood glucose levels in recipient mice are monitored twice weekly to compare the rate of diabetes onset between the co-transfer and control groups.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the experimental workflows and the proposed immunological pathways for each peptide.

G1 cluster_0 Immunization Phase cluster_1 Adoptive Transfer Phase A NOD Mouse B Immunization: Insulin B:9-23 + CFA A->B C Primed Splenocytes (Pathogenic T-cells) B->C D NOD/SCID Recipient C->D IV Injection E Monitor Blood Glucose D->E F Diabetes E->F

Caption: Experimental workflow for inducing diabetes with Insulin B:9-23.

G2 cluster_pathway Pathogenic T-Cell Activation APC APC presents Insulin B:9-23 on I-Ag7 Th_path Pathogenic CD4+ T-cell APC->Th_path TCR Signal Help Activation & Differentiation Th_path->Help Insulitis Islet Infiltration (Insulitis) Help->Insulitis Destruction Beta Cell Destruction Insulitis->Destruction

Caption: Proposed pathogenic pathway for Insulin B:9-23.

G3 cluster_0 Cell Preparation cluster_1 Co-Transfer Phase A Diabetic NOD Mouse B Diabetogenic Splenocytes A->B E NOD/SCID Recipient B->E Co-injection C G206 TCR Transgenic NOD Mouse D Activated Regulatory GADp206 T-cells C->D D->E Co-injection F Monitor Blood Glucose E->F G Diabetes Prevented or Delayed F->G

Caption: Experimental workflow demonstrating the protective effect of GAD65 (206-220) T-cells.

G4 cluster_pathway Regulatory T-Cell Activation APC APC presents GAD65 (206-220) on I-Ag7 Th_reg Regulatory CD4+ T-cell (Treg/Tr1) APC->Th_reg TCR Signal Cytokines Release of IL-10, TGF-β, IFN-γ Th_reg->Cytokines Suppression Suppression of Pathogenic T-cell Cytokines->Suppression Th_path Pathogenic T-cell Th_path->Suppression

Caption: Proposed protective pathway for GAD65 (206-220).

Conclusion and Implications

The comparison between GAD65 (206-220) and insulin B:9-23 in NOD mice provides a clear example of how different autoantigenic epitopes can drive opposing immunological outcomes.

  • Insulin B:9-23 acts as a primary diabetogenic epitope. T cells recognizing this peptide are pathogenic and sufficient to cause diabetes.[1][2] This makes the insulin B:9-23 epitope and the T cells that recognize it prime targets for therapeutic intervention aimed at blocking or eliminating the key drivers of beta cell destruction.

  • GAD65 (206-220) , while an immunodominant epitope, elicits a non-pathogenic and often regulatory T cell response.[5][6] These T cells can actively suppress the disease process, likely through the secretion of immunoregulatory cytokines.[6] This positions GAD65 (206-220) as a candidate for tolerance-inducing therapies, where the goal is to boost the natural regulatory response to control the autoimmune attack initiated by other pathogenic specificities.

For drug development professionals, this distinction is crucial. Strategies targeting the insulin B:9-23 pathway may focus on antagonist altered peptide ligands, TCR-specific antibodies, or CAR-Treg therapies. Conversely, strategies involving GAD65 (206-220) would likely focus on vaccines or peptide therapies designed to induce or expand the population of protective, regulatory T cells. A comprehensive understanding of these divergent roles is essential for the rational design of next-generation immunotherapies for Type 1 Diabetes.

References

Unraveling T-Cell Cross-Reactivity: A Comparative Guide to GAD65 (206-220) and its GAD67 Homolog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of T-cell responses to the key autoimmune epitope GAD65 (206-220) and its corresponding region in the GAD67 isoform reveals significant insights into the nature of T-cell cross-reactivity in autoimmune diabetes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, detailed methodologies, and the underlying molecular basis for the observed immunological phenomena.

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in type 1 diabetes, and T-cells specific for the immunodominant epitope spanning amino acids 206-220 are frequently observed in both human patients and the non-obese diabetic (NOD) mouse model of the disease.[1][2][3] Understanding the extent to which these T-cells cross-react with the homologous region of the GAD67 isoform is critical for the development of antigen-specific immunotherapies.

Peptide Sequence Comparison

The potential for T-cell cross-reactivity is fundamentally dictated by the amino acid sequence similarity of the epitopes. An alignment of the 206-220 region from human and mouse GAD65 and GAD67 reveals a high degree of conservation, particularly in the mouse.

Table 1: Amino Acid Sequence Alignment of GAD65 and GAD67 (Residues 206-220)

SpeciesProteinSequence (206-220)
HumanGAD65TYEIAPVFVLLEYVT
HumanGAD67SYEIAPVFVLLEYVT
MouseGAD65TYEIAPVFVLLEYVT
MouseGAD67TYEIAPVFVLLEYVT

Source: Human GAD65 (UniProt P05329), Human GAD67 (UniProt Q99259), Mouse GAD65 (UniProt Q05329-2), Mouse GAD67 (UniProt P48318).

The single amino acid difference between human GAD65 and GAD67 at position 206 (Threonine vs. Serine) is a conservative substitution, suggesting a high likelihood of T-cell receptor cross-recognition. In the widely studied NOD mouse model, the amino acid sequence of the GAD65 (206-220) epitope is identical to the corresponding region in GAD67. This identity provides a strong molecular basis for T-cell cross-reactivity.[4]

T-Cell Cross-Reactivity Data

While the sequence homology is high, direct quantitative comparisons of the reactivity of GAD65 (206-220)-specific T-cells to both GAD65 and GAD67 peptides are not extensively documented in the literature. However, studies characterizing T-cell responses to GAD65 peptides in NOD mice implicitly demonstrate this cross-reactivity due to the identical nature of the epitope in both isoforms. T-cells generated in response to GAD65 immunization or arising spontaneously will recognize the GAD67-derived peptide equally.

Data from studies using GAD65 (206-220) peptide to stimulate T-cells from NOD mice show robust responses, indicating its role as a dominant epitope.

Table 2: Representative T-Cell Responses to GAD65 (206-220) in NOD Mice

Assay TypeCell SourceStimulantResponse MetricResult
Proliferation AssaySplenocytes from GAD65-immunized NOD miceGAD65 (206-220) peptideStimulation IndexSignificant proliferation
IFN-γ ELISpotSplenocytes from pre-diabetic NOD miceGAD65 (206-220) peptideSpot Forming Cells / 10^6 cellsElevated frequency of IFN-γ secreting cells

Note: Specific quantitative values vary between individual studies and experimental conditions. The results presented are a qualitative summary of findings in the field.

Given the identical sequence of the 206-220 region in mouse GAD65 and GAD67, it can be inferred that the T-cell responses detailed above are fully cross-reactive with the GAD67-derived peptide.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess T-cell responses to GAD peptides.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

  • Cell Preparation: Isolate splenocytes from immunized or control mice and prepare a single-cell suspension.

  • CFSE Staining: Label the splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

  • Cell Culture: Plate the CFSE-labeled splenocytes at a density of 2 x 10^5 cells/well in a 96-well round-bottom plate.

  • Peptide Stimulation: Add the GAD65 (206-220) or GAD67 (206-220) peptide to the wells at varying concentrations (e.g., 1, 10, 25 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and acquire data on a flow cytometer. Gate on the lymphocyte population and then on CD4+ or CD8+ T-cells. Proliferation is measured by the dilution of CFSE fluorescence. The percentage of divided cells or a proliferation index is calculated.

Interferon-gamma (IFN-γ) ELISpot Assay

This highly sensitive assay quantifies the frequency of cytokine-secreting cells at a single-cell level.

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of splenocytes and add 2.5-5 x 10^5 cells per well.

  • Peptide Stimulation: Add the GAD65 (206-220) or GAD67 (206-220) peptide to the wells at an optimal concentration (typically 10 µg/mL). Include negative and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate for 1 hour.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) until distinct spots emerge.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader. Results are expressed as spot-forming cells (SFCs) per million input cells.

Visualizing the Experimental Workflow

The general workflow for assessing T-cell cross-reactivity is depicted below.

T_Cell_Cross_Reactivity_Workflow cluster_animal_model Animal Model cluster_cell_isolation Cell Isolation & Preparation cluster_stimulation Antigenic Stimulation cluster_assays Functional Assays cluster_analysis Data Analysis animal NOD Mouse spleen Isolate Splenocytes animal->spleen tcells Purify T-Cells (Optional) spleen->tcells gad65 GAD65 (206-220) Peptide gad67 GAD67 (206-220) Peptide control Controls (No Peptide, Mitogen) prolif Proliferation Assay (e.g., CFSE) gad65->prolif cytokine Cytokine Secretion Assay (e.g., ELISpot) gad65->cytokine gad67->prolif gad67->cytokine control->prolif control->cytokine analysis Quantify T-Cell Response (Stimulation Index, SFCs) prolif->analysis cytokine->analysis comparison Compare Responses to GAD65 vs. GAD67 analysis->comparison

Caption: Workflow for assessing T-cell cross-reactivity.

T-Cell Activation Signaling Pathway

The recognition of the GAD peptide presented by an antigen-presenting cell (APC) initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and effector functions.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell apc MHC class II peptide GAD Peptide cd4 CD4 apc->cd4 tcr T-Cell Receptor (TCR) peptide->tcr b7 B7 cd28 CD28 b7->cd28 lck Lck tcr->lck cd4->lck lat LAT cd28->lat zap70 ZAP-70 lck->zap70 zap70->lat plc PLCγ lat->plc nfkb NF-κB plc->nfkb nfat NFAT plc->nfat ap1 AP-1 plc->ap1 cytokines Cytokine Production (e.g., IFN-γ) nfkb->cytokines proliferation Proliferation nfkb->proliferation nfat->cytokines nfat->proliferation ap1->cytokines ap1->proliferation

Caption: Simplified T-cell activation signaling pathway.

Conclusion

The available evidence strongly supports a high degree of T-cell cross-reactivity between the GAD65 (206-220) epitope and its GAD67 counterpart, particularly in the NOD mouse model where the sequences are identical. This has significant implications for the design of immunotherapies aiming to induce tolerance to GAD65, as such therapies would likely also impact T-cell responses to GAD67. Future research providing direct quantitative comparisons of T-cell activation by both peptides in human samples will be invaluable for refining these therapeutic strategies.

References

Validating T-Cell Clones Specific for GAD65 (206-220) Epitope: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating T-cell clones specific for the glutamic acid decarboxylase 65 (GAD65) epitope spanning amino acids 206-220. The GAD65 (206-220) epitope is a key target of autoreactive T-cells in Type 1 Diabetes (T1D), and robust validation of T-cell clones specific for this epitope is crucial for disease monitoring, pathogenesis studies, and the development of antigen-specific immunotherapies.[1][2] This document outlines and compares common experimental techniques, presents supporting data, and provides detailed protocols to aid researchers in selecting the most appropriate validation strategy for their needs.

Comparison of Validation Methods for GAD65-Specific T-Cell Clones

The validation of T-cell clones specific for a particular epitope relies on demonstrating their ability to recognize and respond to that specific antigen. The most common methods employed for this purpose are MHC-peptide tetramer staining, enzyme-linked immunospot (ELISPOT) assays, and proliferation assays. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the information provided.

A study comparing ELISPOT and proliferation assays for detecting GAD65-reactive T-cells in T1D patients found that the ELISPOT assay was significantly more sensitive. While significant proliferative responses to GAD65 were observed in 32.3% of T1D patients, IFN-γ-secreting cells reactive to GAD65 were detected in 66.7% of the same patient cohort using the ELISPOT assay.[3] This suggests that ELISPOT may be a more robust method for identifying low-frequency autoreactive T-cells.

MHC class II tetramers offer the advantage of directly visualizing and quantifying antigen-specific T-cells, allowing for their isolation and further characterization.[4] Studies have successfully used HLA-DR401 tetramers loaded with the GAD65 (555-567) epitope to identify and phenotype autoreactive T-cells in both T1D patients and at-risk subjects.[4] While direct ex vivo detection can be challenging due to the low frequency of these cells, in vitro expansion with the specific peptide can increase the detectability of tetramer-positive populations.[5]

Validation Method Principle Advantages Disadvantages Typical Readout
MHC-Peptide Tetramer Staining Fluorescently labeled MHC molecules complexed with the specific peptide (e.g., GAD65 206-220) bind to the T-cell receptor (TCR) of specific T-cells, allowing for their detection by flow cytometry.- High specificity- Allows for direct quantification and phenotyping of antigen-specific T-cells- Enables cell sorting for downstream applications- May not detect T-cells with low-affinity TCRs- Tetramer synthesis can be complex and expensive- Low frequency of circulating autoreactive T-cells may require prior in vitro expansionPercentage of tetramer-positive cells within a T-cell population.
ELISPOT Assay Captures cytokines (e.g., IFN-γ, IL-4) secreted by individual T-cells upon stimulation with the specific antigen. Each spot represents a single cytokine-producing cell.- High sensitivity, capable of detecting single-cell responses- Provides information on the type of immune response (e.g., Th1 vs. Th2) based on the cytokine detected- Relatively high throughput- Does not provide information on the phenotype of the responding cells- Indirect measure of T-cell specificityNumber of spot-forming cells (SFCs) per million peripheral blood mononuclear cells (PBMCs).
Proliferation Assay (e.g., CFSE) Measures the proliferation of T-cells in response to stimulation with the specific antigen. Dyes like CFSE are diluted with each cell division, which can be quantified by flow cytometry.- Provides a functional readout of T-cell activation- Can be used to assess the proliferative capacity of T-cell clones- Relatively straightforward to perform- Less sensitive than ELISPOT for detecting low-frequency responses- Can be influenced by the presence of regulatory T-cells- Does not directly identify the antigen-specific cells without additional markersProliferation index, percentage of divided cells.

Comparative Proliferation Responses to GAD65 Epitopes

Research in non-obese diabetic (NOD) mice, an animal model for T1D, has identified several immunodominant epitopes within the GAD65 protein. While GAD65 (206-220) is a recognized epitope, its immunogenicity can be compared to other key epitopes to understand the breadth of the autoimmune response.

A study in HLA-DQ8 transgenic NOD mice, a model relevant to human T1D, mapped the T-cell recall responses to a series of overlapping 20-mer peptides spanning the entire GAD65 protein. The results indicated that the peptide P201-220, which encompasses the 206-220 region, elicited the greatest T-cell response.[4][6]

GAD65 Peptide Amino Acid Position Relative T-cell Recall Response (Stimulation Index)
P121-140121-140Significant
P201-220 201-220 Strongest Response
P231-250231-250Significant
P471-490471-490Significant

Data adapted from studies in HLA-DQ8 transgenic NOD mice immunized with full-length recombinant GAD65.[4][6]

It is important to note that while GAD65 (206-220)-specific T-cells are frequently detected, they have not been shown to be pathogenic in some studies.[1] In contrast, other epitopes like GAD65 (524-543) have been implicated in disease induction in animal models.[2]

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a common method for measuring the proliferation of T-cells in response to antigenic stimulation using Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • GAD65 (206-220) peptide and control peptides

  • Complete RPMI-1640 medium (supplemented with 10% human serum, L-glutamine, penicillin-streptomycin)

  • CFSE dye

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete medium.

  • Cell Culture: Wash the cells twice and resuspend in complete medium. Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.

  • Antigen Stimulation: Add the GAD65 (206-220) peptide, a negative control peptide, or a positive control (e.g., PHA) to the respective wells at a predetermined optimal concentration (e.g., 10 µg/mL).

  • Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4). Acquire data on a flow cytometer and analyze the CFSE dilution in the gated T-cell population to determine the percentage of divided cells and the proliferation index.

IFN-γ ELISPOT Assay

This protocol outlines the steps for detecting IFN-γ secreting T-cells specific for the GAD65 (206-220) epitope.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-human IFN-γ capture antibody

  • PBMCs

  • GAD65 (206-220) peptide and control peptides

  • Complete RPMI-1640 medium

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISPOT reader

Procedure:

  • Plate Coating: Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Wash the plate and add 2-3 x 10^5 PBMCs per well.

  • Antigen Stimulation: Add the GAD65 (206-220) peptide, a negative control peptide, or a positive control to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-ALP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader.

Visualizing the Validation Workflow and T-Cell Activation

Workflow for Validating GAD65 (206-220)-Specific T-Cell Clones

GAD65_TCell_Validation_Workflow cluster_0 Sample Preparation cluster_1 T-Cell Stimulation & Expansion cluster_2 Validation Assays cluster_3 Downstream Analysis PBMC_Isolation PBMC Isolation (Ficoll Gradient) Antigen_Stimulation Antigen Stimulation (GAD65 206-220 peptide) PBMC_Isolation->Antigen_Stimulation Stimulate with peptide TCell_Expansion T-Cell Expansion (with IL-2) Antigen_Stimulation->TCell_Expansion Expand specific T-cells Tetramer_Staining Tetramer Staining (Flow Cytometry) TCell_Expansion->Tetramer_Staining ELISPOT ELISPOT (IFN-γ, IL-4) TCell_Expansion->ELISPOT Proliferation_Assay Proliferation Assay (CFSE) TCell_Expansion->Proliferation_Assay TCell_Cloning T-Cell Cloning Tetramer_Staining->TCell_Cloning Sort positive cells Functional_Assays Functional Assays (Cytotoxicity, Cytokine Profile) TCell_Cloning->Functional_Assays

Caption: A general workflow for the isolation, expansion, and validation of GAD65 (206-220)-specific T-cell clones.

T-Cell Receptor Signaling Pathway upon GAD65 (206-220) Recognition

TCell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC Class II TCR TCR MHC->TCR Peptide Recognition GAD65_peptide GAD65 (206-220) Lck Lck TCR->Lck CD4 CD4 CD4->MHC CD28 CD28 B7 B7 CD28->B7 Co-stimulation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified signaling cascade in a CD4+ T-cell upon recognition of the GAD65 (206-220) epitope.

References

GAD65 (206-220) T-Cell Response: A Comparative Analysis of NOD and Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the T-cell response to the GAD65 (206-220) epitope in Non-Obese Diabetic (NOD) mice and humanized mouse models. This document synthesizes experimental data, details methodologies, and visualizes key pathways to offer a comprehensive resource for understanding and modeling autoimmune responses in type 1 diabetes.

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in type 1 diabetes, and T-cell responses to its various epitopes are central to the disease's pathogenesis. The GAD65 (206-220) peptide, in particular, has been identified as an immunodominant T-cell epitope in the NOD mouse model.[1] Understanding how this response is recapitulated or altered in humanized mice is crucial for the preclinical evaluation of immunotherapies.

Comparative Analysis of T-Cell Responses

The T-cell response to GAD65, and specifically the 206-220 epitope, exhibits both similarities and differences between NOD mice and humanized mouse models. While NOD mice spontaneously develop T-cell responses to this epitope, the response in humanized mice is often studied after immunization.

T-Cell Proliferation and Cytokine Profile

In NOD mice, T-cells specific for GAD65 (206-220) are readily detectable and often display a Th1-like phenotype, characterized by the secretion of interferon-gamma (IFN-γ).[1][2] However, the role of these T-cells in the progression of diabetes is complex, with some studies suggesting they may even have a regulatory or protective role.[3][4]

Humanized mice, particularly those expressing human HLA class II alleles like HLA-DQ8, also demonstrate a significant T-cell response to the GAD65 (201-220) region following immunization.[5] This overlap in epitope recognition highlights the potential of humanized models to study clinically relevant immune responses.[5][6] The cytokine profile in these models can be modulated, but often also skews towards a pro-inflammatory, Th1-like response.

FeatureNOD MiceHumanized Mice (HLA-DQ8)
Spontaneous Response Yes, arises spontaneously[7][8]Typically induced by immunization[5]
Immunodominant Epitope GAD65 (206-220) is a major epitope[1]GAD65 (201-220) is a significant epitope[5]
T-Cell Phenotype Primarily Th1 (IFN-γ production)[1][2]Predominantly Th1-like upon stimulation
Pathogenicity Controversial; some clones are not diabetogenic and may be protective[3][4][9]Can be pathogenic, leading to insulitis[10][11]
MHC Restriction I-Ag7[1]HLA-DQ8[5]

Table 1: Comparison of GAD65 (206-220) T-Cell Response Characteristics.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are synthesized protocols for key assays used to characterize GAD65-specific T-cell responses.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to antigenic stimulation.

  • Cell Isolation: Isolate splenocytes or lymph node cells from NOD or humanized mice.

  • Cell Culture: Plate 2.5 x 105 cells per well in a 96-well round-bottom plate.

  • Antigen Stimulation: Add GAD65 (206-220) peptide at various concentrations (e.g., 1-20 µg/ml). As a positive control, use a mitogen like phytohemagglutinin (PHA), and as a negative control, use an irrelevant peptide or media alone.

  • Co-culture (for humanized mice): In some protocols, T-cells are co-cultured with irradiated antigen-presenting cells (APCs) from the same mouse strain.[12]

  • Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • [3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 16-18 hours of culture.[13]

  • Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the stimulation index (SI) as the mean counts per minute (cpm) of antigen-stimulated wells divided by the mean cpm of unstimulated wells.

Cytokine Profiling (ELISA and ELISPOT)

These assays quantify the production of specific cytokines by T-cells.

ELISA (Enzyme-Linked Immunosorbent Assay):

  • Cell Culture and Stimulation: Culture T-cells with the GAD65 peptide as described for the proliferation assay.

  • Supernatant Collection: After 48-72 hours, collect the cell culture supernatants.

  • ELISA Protocol: Perform an ELISA for cytokines of interest (e.g., IFN-γ, IL-4, IL-10) using commercially available kits according to the manufacturer's instructions.[14] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

ELISPOT (Enzyme-Linked Immunospot Assay):

  • Plate Coating: Coat a 96-well nitrocellulose-bottomed plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight.[13]

  • Cell Plating and Stimulation: Add 2 x 105 peripheral blood mononuclear cells (PBMCs) or splenocytes per well and stimulate with the GAD65 peptide for 24-48 hours.[13]

  • Detection: Lyse the cells and add a biotinylated anti-cytokine detection antibody.

  • Visualization: Add a streptavidin-enzyme conjugate followed by a substrate to visualize the "spots," where each spot represents a cytokine-secreting cell.

  • Analysis: Count the spots using an automated ELISPOT reader.

MHC-Tetramer Analysis

This technique allows for the direct visualization and quantification of antigen-specific T-cells using flow cytometry.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or lymphocytes.

  • Tetramer Staining: Incubate the cells with a fluorescently labeled MHC-peptide tetramer (e.g., I-Ag7/GAD65 (206-220) for NOD mice or HLA-DQ8/GAD65 (201-220) for humanized mice) for 30-60 minutes at room temperature.[15][16]

  • Surface Marker Staining: Add fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD44) to identify T-cell populations.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Gate on the CD4+ T-cell population and quantify the percentage of cells that are positive for the tetramer.

Visualizations

The following diagrams illustrate key conceptual frameworks for understanding GAD65-specific T-cell responses.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell APC MHC-II presents GAD65 (206-220) TCR T-Cell Receptor (TCR) APC->TCR Signal 1 (Antigen Recognition) Activation T-Cell Activation TCR->Activation CD28 CD28 CD28->Activation B7 B7 B7->CD28 Signal 2 (Co-stimulation) Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Secretion (e.g., IFN-γ) Activation->Cytokines

Caption: Generalized signaling pathway for GAD65-specific CD4+ T-cell activation.

Experimental_Workflow cluster_model Mouse Model cluster_assays Downstream Assays NOD_Mouse NOD Mouse Isolation Isolate Splenocytes/ Lymphocytes NOD_Mouse->Isolation Humanized_Mouse Humanized Mouse Humanized_Mouse->Isolation Stimulation Stimulate with GAD65 (206-220) Peptide Isolation->Stimulation Tetramer MHC-Tetramer Analysis Isolation->Tetramer Proliferation Proliferation Assay ([3H]-Thymidine) Stimulation->Proliferation Cytokine Cytokine Profiling (ELISA/ELISPOT) Stimulation->Cytokine

Caption: Experimental workflow for analyzing GAD65 (206-220) T-cell responses.

References

T-Cell Response to GAD65 (206-220): A Double-Edged Sword in Autoimmunity

Author: BenchChem Technical Support Team. Date: December 2025

The role of the T-cell response to the glutamic acid decarboxylase 65 (GAD65) 206-220 peptide in the pathogenesis of type 1 diabetes (T1D) presents a complex and intriguing dichotomy. Research findings have painted a conflicting picture, with some evidence suggesting a protective role against autoimmune destruction of pancreatic β-cells, while other lines of inquiry hint at a potential, albeit less clearly defined, pathogenic contribution. This guide provides a comparative analysis of the experimental data supporting these opposing views, offering researchers, scientists, and drug development professionals a comprehensive overview of the current understanding.

Comparative Analysis of Experimental Findings

The central debate revolves around whether T-cells specific for the GAD65 (206-220) epitope are friends or foes in the context of T1D. Below is a summary of key experimental findings that support either a protective or a pathogenic role.

Evidence for a Protective Role

Studies, primarily in the non-obese diabetic (NOD) mouse model, have provided significant evidence for a protective or regulatory function of T-cells targeting the GAD65 (206-220) epitope.

dot

Protective_Role cluster_protective Protective Pathway GAD65(206-220)_Tcell GAD65 (206-220) Specific T-Cell Cytokines Low Levels of IFN-γ and IL-10 GAD65(206-220)_Tcell->Cytokines Produces Protection Delayed Diabetes Onset and Reduced Insulitis GAD65(206-220)_Tcell->Protection Leads to Pathogenic_Tcell Pathogenic Autoreactive T-Cell Cytokines->Pathogenic_Tcell Suppresses Beta_Cell Pancreatic β-Cell Pathogenic_Tcell->Beta_Cell Attacks

Caption: Proposed mechanism for the protective role of GAD65 (206-220)-specific T-cells.

A key study demonstrated that NOD mice transgenic for a T-cell receptor (TCR) specific for GAD65 (206-220) do not develop insulitis or diabetes.[1][2][3][4] Furthermore, when T-cells from these transgenic mice were activated and transferred along with diabetogenic T-cells into NOD.scid recipients, they significantly delayed the onset of diabetes.[1][2][3][4] This protective effect is thought to be mediated by the production of immunoregulatory cytokines, such as low levels of interferon-gamma (IFN-γ) and interleukin-10 (IL-10), which can suppress more aggressive pathogenic T-cell responses.[1][2][3][4][5]

Experimental Model Key Findings Quantitative Data Reference
GAD65 (206-220) TCR Transgenic NOD MiceNo development of insulitis or diabetes.Diabetes incidence: 0% in transgenic mice.[1][2][3][4]
Adoptive Transfer into NOD.scid MiceCo-transfer of activated GAD65 (206-220)-specific T-cells with diabetogenic splenocytes significantly delayed diabetes onset.Median onset of diabetes delayed.[1][2][3][4]
In Vitro Cytokine AnalysisActivated GAD65 (206-220) T-cells produce low levels of IFN-γ and IL-10.Specific concentrations not detailed in abstract.[1][2][3][4][5]
Evidence for a Pathogenic Role

The evidence for a direct pathogenic role of T-cells specific to the 206-220 epitope is less direct and often inferred from broader studies on GAD65 autoimmunity. While GAD65 is a primary autoantigen in T1D, and T-cell responses to it are generally considered crucial for disease progression, the 206-220 epitope itself has not been consistently shown to be pathogenic.[6][7][8]

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Pathogenic_Role cluster_pathogenic Hypothesized Pathogenic Contribution APC Antigen Presenting Cell (e.g., Dendritic Cell) T_Cell CD4+ T-Cell APC->T_Cell Presents GAD65_206_220 GAD65 (206-220) Epitope GAD65_206_220->APC Activation T-Cell Activation & Proliferation T_Cell->Activation Inflammation Islet Inflammation (Insulitis) Activation->Inflammation Beta_Cell_Destruction β-Cell Destruction Inflammation->Beta_Cell_Destruction

Caption: General pathway for T-cell mediated β-cell destruction.

Some studies have identified GAD65 (206-220) as an immunodominant epitope, particularly in the context of certain MHC class II alleles like I-Ag7 in NOD mice.[6][7][9] However, T-cell hybridomas specific for this epitope have not been demonstrated to be pathogenic.[6][7] In human studies, while GAD65 (206-220) peptide binds with strong affinity to the T1D-associated HLA-DQ8 molecule, one study found that it failed to elicit significant CD4+ T-cell responses in T1D subjects, leading the researchers to focus on other pathogenic epitopes.[10]

Interestingly, a related peptide, GAD65 (206-214), has been shown to elicit CD8+ cytotoxic T-lymphocyte (CTL) responses in NOD mice. These CTLs were capable of killing GAD65-expressing target cells, and pretreatment of young NOD mice with this peptide led to reduced CTL responses and a delay in diabetes onset, suggesting a pathogenic role for this shorter epitope.[11]

Experimental Model/Population Key Findings Quantitative Data Reference
Human T1D Subjects (HLA-DQ8+)GAD65 (206-220) did not elicit significant CD4+ T-cell responses after in vitro stimulation.Responses were negative in the five T1D subjects examined.[10]
NOD MiceGAD65 (206-220) is an immunodominant epitope, but T-cells specific for it have not been shown to be pathogenic.T-cell responses to GAD(206–220) in GAD-transgenic mice were reduced to 13% of those in NOD mice.[9][6][7][9]
NOD Mice (CD8+ T-cell response)The shorter GAD65 (206-214) peptide induced specific CTLs that could transfer insulitis.Specific lysis percentages and insulitis scores would be in the full paper.[11]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the conflicting results.

dot

Experimental_Workflow cluster_workflow General Experimental Workflow Mouse_Model Generation of TCR Transgenic NOD Mice (GAD65 206-220 specific) T_Cell_Isolation Isolation of Splenocytes or Lymph Node Cells Mouse_Model->T_Cell_Isolation Adoptive_Transfer Adoptive Transfer into NOD.scid Recipients (with/without diabetogenic cells) T_Cell_Isolation->Adoptive_Transfer In_Vitro_Stimulation In Vitro Antigen Stimulation (GAD65 206-220 peptide) T_Cell_Isolation->In_Vitro_Stimulation Diabetes_Monitoring Monitoring for Diabetes (Blood Glucose) Adoptive_Transfer->Diabetes_Monitoring Cytokine_Assay Cytokine Profiling (ELISA, ELISPOT) In_Vitro_Stimulation->Cytokine_Assay Histology Histological Analysis of Pancreas (Insulitis Scoring) Diabetes_Monitoring->Histology

Caption: A simplified workflow for studying T-cell responses in NOD mice.

1. Generation of GAD65 (206-220) TCR Transgenic NOD Mice:

  • Objective: To create a mouse model with a high frequency of T-cells specific for the GAD65 (206-220) epitope.

  • Protocol:

    • T-cell hybridomas specific for GAD65 (206-220) are generated from NOD mice.

    • The genes encoding the alpha and beta chains of the T-cell receptor (TCR) are cloned from a selected hybridoma.

    • These TCR genes are microinjected into fertilized NOD mouse eggs.

    • Founder mice are identified by PCR genotyping and flow cytometry for the transgenic TCR.

    • Transgenic lines are then backcrossed to the NOD genetic background.

2. Adoptive Transfer Studies:

  • Objective: To assess the in vivo function (pathogenic or protective) of GAD65 (206-220)-specific T-cells.

  • Protocol:

    • Splenocytes are harvested from GAD65 (206-220) TCR transgenic NOD mice.

    • T-cells are often activated in vitro for a short period with the GAD65 (206-220) peptide and antigen-presenting cells.

    • A defined number of these activated T-cells are injected intravenously into immunodeficient NOD.scid recipient mice.

    • For co-transfer experiments, these T-cells are mixed with splenocytes from diabetic NOD mice (containing a polyclonal population of diabetogenic T-cells).

    • Recipient mice are monitored regularly for the onset of diabetes by measuring blood glucose levels.

3. In Vitro T-Cell Proliferation and Cytokine Assays:

  • Objective: To characterize the functional phenotype of GAD65 (206-220)-specific T-cells.

  • Protocol:

    • Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from mice or human subjects.

    • Cells are cultured in the presence or absence of the GAD65 (206-220) peptide.

    • Proliferation: T-cell proliferation is measured by assays such as [³H]thymidine incorporation or CFSE dilution by flow cytometry.

    • Cytokine Production: Supernatants from the cell cultures are collected after a set period (e.g., 48-72 hours). The concentration of cytokines such as IFN-γ, IL-4, IL-10, and IL-17 is measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays. Alternatively, the frequency of cytokine-producing cells can be determined by ELISPOT or intracellular cytokine staining followed by flow cytometry.

Conclusion

The T-cell response to the GAD65 (206-220) epitope is a clear example of the context-dependent nature of autoreactivity. In the NOD mouse model, there is compelling evidence that T-cells specific for this epitope are not only non-pathogenic but can actively regulate and delay the progression of autoimmune diabetes. This protective phenotype appears to be linked to the production of immunoregulatory cytokines.

In contrast, the direct evidence for a pathogenic role in either mice or humans is weak to non-existent for the CD4+ T-cell response to this specific peptide. While the broader GAD65 response is implicated in T1D pathogenesis, the 206-220 epitope may represent a "regulatory" determinant. However, the finding that a shorter, contained peptide (206-214) can elicit pathogenic CD8+ T-cell responses adds another layer of complexity, suggesting that different arms of the immune system may respond to the same region of an autoantigen with opposing effects.

For drug development professionals, these findings highlight the critical importance of epitope-specific tolerance induction. Therapies aiming to modulate GAD65 immunity must consider the distinct functional outcomes of targeting different epitopes. A therapy that broadly suppresses GAD65 responses could inadvertently eliminate protective T-cell populations, whereas an approach that selectively enhances responses to regulatory epitopes like 206-220 could offer a promising avenue for restoring immune balance and preventing T1D. Further research is needed to translate the protective findings from NOD mice to human T1D and to fully elucidate the factors that determine whether a T-cell response to a self-antigen becomes pathogenic or protective.

References

Navigating the Nuances of GAD65 Autoimmunity: A Comparative Guide to Autoantigen Selection in Type 1 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of precise and reliable biomarkers for Type 1 Diabetes (T1D) is paramount. Glutamic acid decarboxylase 65 (GAD65) has long been a focal point of this research, with various epitopes explored for their diagnostic and therapeutic potential. This guide provides a critical comparison of the GAD65 (206-220) peptide against other GAD65 epitopes and alternative autoantigens, highlighting the limitations of a single-epitope approach and underscoring the necessity of a broader perspective in T1D immunology.

The autoimmune landscape of Type 1 Diabetes is characterized by a dynamic and diverse immune response to a variety of self-antigens. While the 65kDa isoform of glutamic acid decarboxylase (GAD65) is a major autoantigen in T1D, a growing body of evidence cautions against the use of a single peptide, such as GAD65 (206-220), as a sole diagnostic or therapeutic target.[1][2][3] This guide will delve into the complexities of the anti-GAD65 immune response, presenting comparative data and detailed experimental protocols to inform more effective research and development strategies.

The Limitations of a Singular Focus: GAD65 (206-220) in the Spotlight

While the GAD65 (206-220) peptide is an immunodominant epitope in the non-obese diabetic (NOD) mouse model and demonstrates high binding affinity to the human T1D-associated MHC class II molecule HLA-DQ8, its role in human T1D pathogenesis is not straightforward.[3] In fact, some studies in NOD mice suggest that T-cells specific for the GAD65 (206-220) epitope may have a protective or regulatory function, potentially delaying the onset of diabetes. Furthermore, T-cell responses to this particular peptide have not been consistently observed in human T1D patients, raising questions about its utility as a reliable marker of pathogenic autoimmunity.[3]

A Broader Target: Comparative Analysis of GAD65 Epitopes and Other Autoantigens

The autoimmune response in T1D is not monolithic. It often begins with reactivity to one epitope and then spreads to others on the same protein (intramolecular epitope spreading) and to different autoantigens (intermolecular epitope spreading).[2][4] This phenomenon underscores the inadequacy of a single-epitope assay. For a more accurate assessment of T1D-related autoimmunity, a multi-pronged approach is essential.

T-Cell Reactivity to GAD65 Epitopes

Studies comparing T-cell responses to different regions of GAD65 have revealed a more complex picture than a single immunodominant epitope would suggest. While responses to GAD65 (206-220) are observed, other epitopes, particularly in the middle and C-terminal regions of the protein, elicit significant T-cell proliferation in T1D patients.[5]

GAD65 Region/Peptide PoolT1D Patients with Positive Proliferative Response (%)Control Subjects with Positive Proliferative Response (%)Key Findings
C-terminal Region (aa 379-585) Significantly Higher LowerPatients' immune cells proliferate more frequently in response to this region compared to controls.[5]
GAD65 Peptide Pool 7 (aa 379-450)38%0%This pool triggered T-cell reactivity in a significant portion of T1D patients but not in controls.[5]
GAD65 Peptide Pool 9 (aa 517-585)Significantly Higher LowerAnother C-terminal region showing a significantly higher response rate in patients.[5]
GAD65 (full protein)32.3% (Proliferation Assay)LowerA notable portion of patients show a proliferative response to the full protein.[6]
GAD65 (full protein)66.7% (IFN-γ ELISPOT)LowerELISPOT assays detect a higher frequency of GAD65-reactive T-cells compared to proliferation assays.[6]
Humoral Response: GAD65 Autoantibody (GADA) Epitope Specificity

The analysis of GAD65 autoantibodies (GADA) further illustrates the heterogeneity of the immune response. Different patient populations exhibit distinct patterns of epitope recognition. For instance, reactivity to the C-terminal region of GAD65 is more frequent in classic T1D, while antibodies targeting the N-terminus are more common in Latent Autoimmune Diabetes in Adults (LADA).[7]

GAD65 Autoantibody EpitopeFrequency in Adult-Onset T1DM (%)Frequency in LADA (%)Diagnostic Specificity for Thyroid Autoimmunity (in T1DM and LADA)
GAD65-N (N-terminus) 11.0%21.5% -
GAD65-C (C-terminus) 70.6% 47.7%-
GAD65-M + CAb (Middle + C-terminus) --83.1% (T1DM), 82.7% (LADA)

Data adapted from studies on Chinese adult-onset T1DM and LADA patients.[4]

The presence of autoantibodies recognizing multiple GAD65 epitopes, particularly a combination of the middle and C-terminal regions, is associated with a higher risk of developing thyroid autoimmunity in both T1D and LADA patients.[4]

The Power of a Panel: Superiority of Multiple Autoantibody Testing

For diagnostic and predictive purposes, the consensus in the field is that a panel of autoantibodies provides superior sensitivity and specificity compared to any single autoantibody test. The most informative panels typically include assays for autoantibodies against GAD65, Insulinoma-Associated protein 2 (IA-2), and Zinc Transporter 8 (ZnT8).[2]

Autoantibody AssayDiagnostic SensitivityDiagnostic SpecificityKey Considerations
GADA (GAD65 Autoantibody) 69%100%One of the most common autoantibodies in T1D.[8]
IA-2A (IA-2 Autoantibody) --Often appears later in the disease process.
ZnT8A (ZnT8 Autoantibody) --Adds to the diagnostic yield, especially in GADA/IA-2A negative individuals.
Multi-Autoantibody Panel (GADA, IA-2A, ZnT8A) >90% High The gold standard for T1D risk assessment and diagnosis.[2]

Experimental Protocols

To facilitate reproducible and comparable research, detailed methodologies for key experiments are provided below.

GAD65 Autoantibody (GADA) ELISA Protocol

This protocol outlines a standard indirect ELISA for the detection of GAD65 autoantibodies in serum.

Materials:

  • 96-well microplate coated with recombinant human GAD65

  • Patient and control sera

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Dilution buffer (e.g., PBS with 1% BSA)

  • HRP-conjugated anti-human IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Sample Dilution: Dilute patient and control sera in dilution buffer (e.g., 1:100).

  • Coating: If not pre-coated, coat wells with recombinant GAD65 and incubate overnight at 4°C. Block with a suitable blocking buffer.

  • Sample Incubation: Add diluted sera to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

CD4+ T-Cell Proliferation Assay (CFSE-based)

This protocol describes a common method to measure antigen-specific T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dye.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood

  • CFSE dye

  • Complete RPMI-1640 medium

  • GAD65 peptide of interest (e.g., GAD65 206-220) or whole protein

  • Positive control (e.g., phytohemagglutinin) and negative control (medium only)

  • Anti-CD3 and anti-CD28 antibodies (for positive control stimulation)

  • Flow cytometer

  • Fluorochrome-conjugated antibodies against CD3 and CD4

Procedure:

  • PBMC Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs in PBS and incubate with CFSE dye at a final concentration of 1-5 µM for 10-15 minutes at 37°C.

  • Quenching: Stop the staining reaction by adding cold complete RPMI-1640 medium.

  • Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate and add the GAD65 peptide, whole protein, or controls.

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified CO₂ incubator.

  • Staining for Flow Cytometry: Harvest the cells and stain with fluorochrome-conjugated anti-CD3 and anti-CD4 antibodies.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in the CD3+CD4+ T-cell population.

Visualizing the Immune Response

To better understand the cellular interactions and experimental processes, the following diagrams are provided.

GAD65_TCell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell APC APC GAD65_peptide GAD65 Peptide (e.g., 206-220) MHC_II MHC Class II TCR TCR MHC_II->TCR Recognition TCell CD4+ T-Cell Cytokines Cytokine Release (e.g., IFN-γ) TCell->Cytokines Activation & Proliferation CD4 CD4 CD4->MHC_II Co-receptor Binding GAD65 GAD65 Protein GAD65->APC Uptake & Processing GAD65_peptide->MHC_II Presentation

Caption: T-Cell Activation by GAD65 Antigen Presentation.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Culture Cell Culture & Stimulation cluster_Analysis Analysis Blood Whole Blood Sample PBMC Isolate PBMCs Blood->PBMC CFSE Label with CFSE PBMC->CFSE Culture Culture with GAD65 Peptide CFSE->Culture Incubate Incubate 5-7 days Culture->Incubate Stain Stain for CD3 & CD4 Incubate->Stain Flow Flow Cytometry Analysis Stain->Flow

Caption: Workflow for CFSE-based T-Cell Proliferation Assay.

Conclusion

The evidence strongly suggests that relying on GAD65 (206-220) as a sole autoantigen for T1D research and diagnostics is a limited and potentially misleading approach. The heterogeneity of the autoimmune response, characterized by epitope spreading and varied T-cell and B-cell recognition patterns, necessitates the use of multiple autoantigens and epitopes for a comprehensive and accurate assessment of the disease state. For robust and clinically relevant findings, researchers and drug developers are encouraged to adopt a multi-parameter approach, incorporating a panel of key autoantigens in their assays. This will undoubtedly lead to a more nuanced understanding of T1D pathogenesis and the development of more effective diagnostic and therapeutic strategies.

References

Comparative Analysis of GAD65 (206-220) T-Cell Responses in Diverse HLA-DQ Backgrounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cellular immune responses to the GAD65 (206-220) peptide, a key epitope in the context of autoimmune diseases, across different Human Leukocyte Antigen (HLA)-DQ genetic backgrounds. The information presented herein is synthesized from multiple studies to offer a comprehensive understanding of the current research landscape.

Introduction to GAD65 and HLA-DQ in Autoimmunity

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen implicated in the pathogenesis of Type 1 Diabetes (T1D). The immune response to GAD65 is significantly influenced by an individual's HLA genotype, particularly the HLA-DQ alleles. The HLA-DQ2 and HLA-DQ8 haplotypes are strongly associated with susceptibility to T1D and other autoimmune conditions like celiac disease.[1][2] These molecules are critical for presenting peptide antigens to CD4+ T-cells, thereby initiating an immune response. The GAD65 (206-220) peptide has been a focus of research due to its immunodominance in non-obese diabetic (NOD) mice, an animal model for T1D which expresses the I-Ag7 molecule, a structural and functional homolog of the human HLA-DQ8.[1][2][3] Understanding how T-cells from individuals with different HLA-DQ backgrounds respond to this specific peptide is crucial for developing targeted immunotherapies.

Comparative T-Cell Responses to GAD65 (206-220)

Direct quantitative comparisons of T-cell responses to the GAD65 (206-220) peptide across a spectrum of human HLA-DQ genotypes in a single study are limited in the available literature. However, by synthesizing data from multiple sources, we can construct a comparative landscape of these responses, primarily focusing on the well-studied HLA-DQ8 background.

HLA-DQ BackgroundStudy PopulationAssay TypeKey FindingsReference
HLA-DQ8 Human CD4, DQ8, IA(null) transgenic NOD miceT-cell recall responseThe peptide P201-220, which encompasses the 206-220 region, elicited the most significant T-cell recall response among a panel of GAD65 peptides.[3]
HLA-DQ8 positive Type 1 Diabetes patients (n=5)DQ8 tetramer staining after in-vitro stimulationResponses to GAD65 (206-220) were negative in all five T1D subjects examined.[4]
I-Ag7 (murine equivalent of HLA-DQ8) NOD miceAdoptive transfer of TCR transgenic T-cellsT-cells specific for GAD65 (206-220) did not induce diabetes and, in some contexts, were shown to be protective, potentially through the production of immunoregulatory cytokines like IFN-γ and IL-10.[2][5]
HLA-DR3-DQ2 Type 1 Diabetes patientsIn-silico binding prediction and in-vitro stimulation with peptide poolsStudies have focused on identifying GAD65 peptides that bind to HLA-DR3/DQ2, but these have not highlighted the 206-220 peptide as a primary immunogenic epitope in this context. Instead, other regions of GAD65 appear to be more relevant for this haplotype.[6][7]

Experimental Methodologies

The assessment of T-cell responses to GAD65 peptides involves a variety of sophisticated immunological assays. Below are detailed protocols for commonly employed methods.

T-Cell Proliferation Assay using CFSE

The Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay is a widely used method to track the proliferation of T-cells in response to an antigenic stimulus.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Dilute whole blood 1:1 with Phosphate Buffered Saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes without brake.

  • Carefully aspirate the lymphocyte layer and transfer to a new tube.

  • Wash the cells twice with PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in PBS and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL.[8]

2. CFSE Staining:

  • Prepare a 5 µM working solution of CFSE in pre-warmed PBS.

  • Resuspend the PBMC pellet in the CFSE staining solution.

  • Incubate for 20 minutes at 37°C.[8]

  • To quench the staining reaction, add a volume of cold complete RPMI medium containing 10% Fetal Bovine Serum (FBS) that is at least 5 times the staining volume.

  • Incubate for 5 minutes on ice.

  • Wash the cells three times with complete RPMI medium to remove any unbound dye.[9]

3. Cell Culture and Stimulation:

  • Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.

  • Add the GAD65 (206-220) peptide to the appropriate wells at a final concentration typically ranging from 1 to 20 µg/mL.

  • Include a negative control (no peptide) and a positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).

  • Culture the cells for 5 to 7 days at 37°C in a 5% CO2 incubator.

4. Flow Cytometry Analysis:

  • Harvest the cells from the culture plates.

  • Stain with fluorescently labeled antibodies against cell surface markers such as CD4 to identify the T-helper cell population.

  • Acquire the samples on a flow cytometer equipped with a 488 nm laser.

  • Analyze the CFSE fluorescence in the CD4+ gate. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[10][11]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in assessing and mediating T-cell responses, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Whole_Blood Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Whole_Blood->PBMC_Isolation CFSE_Labeling CFSE Labeling PBMC_Isolation->CFSE_Labeling Cell_Plating Cell Plating CFSE_Labeling->Cell_Plating Peptide_Stimulation GAD65 (206-220) Peptide Stimulation Cell_Plating->Peptide_Stimulation Incubation Incubation (5-7 days) Peptide_Stimulation->Incubation Surface_Staining Surface Marker Staining (e.g., CD4) Incubation->Surface_Staining Flow_Cytometry Flow Cytometry Acquisition Surface_Staining->Flow_Cytometry Data_Analysis Data Analysis (Proliferation Index) Flow_Cytometry->Data_Analysis

Caption: Workflow for a CFSE-based T-cell proliferation assay.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm APC Antigen Presenting Cell T_Cell T-Cell HLA_DQ HLA-DQ TCR TCR HLA_DQ->TCR Recognition GAD65_Peptide GAD65 (206-220) GAD65_Peptide->HLA_DQ CD3 CD3 TCR->CD3 CD4 CD4 Lck Lck CD4->Lck CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation) NFkB->Gene_Expression NFAT->Gene_Expression

Caption: T-Cell Receptor (TCR) signaling cascade upon antigen recognition.

Conclusion

The immune response to the GAD65 (206-220) peptide is complex and highly dependent on the HLA-DQ genetic background of an individual. While it is a potent immunogen in the context of HLA-DQ8 in mouse models, its role in human T1D is less clear, with some studies indicating a lack of response or even a protective phenotype associated with T-cells recognizing this epitope.[2][4] In contrast, individuals with an HLA-DQ2 background may be more responsive to other regions of the GAD65 protein. This highlights the need for a nuanced, genotype-stratified approach in the development of antigen-specific immunotherapies for autoimmune diseases. Further research is required to fully elucidate the differential processing and presentation of GAD65 epitopes by various HLA-DQ molecules and the resulting T-cell activation profiles.

References

Navigating Islet Antigen Combination Therapies for Type 1 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of antigen-specific immunotherapies to halt the autoimmune destruction of pancreatic beta cells in Type 1 Diabetes (T1D) has led to the exploration of various islet autoantigens. Among these, Glutamic Acid Decarboxylase 65 (GAD65) has been a prominent target. This guide provides a comparative analysis of therapies involving the GAD65-derived peptide (amino acids 206-220) in combination with other key islet antigens, offering insights from preclinical and clinical studies to inform future therapeutic development.

Performance Comparison of Islet Antigen Immunotherapies

While direct head-to-head clinical trials of GAD65 (206-220) in a combination therapy with other islet antigens are limited, preclinical studies in Non-Obese Diabetic (NOD) mice, a primary animal model for T1D, provide valuable comparative data. The following tables summarize key findings from studies investigating GAD65 peptides, proinsulin peptides, and their combinations.

Table 1: Efficacy of Islet Antigen Monotherapies in NOD Mice

TherapyRegimenAge at Treatment StartDiabetes Incidence (Treated vs. Control)Key Immunological ChangesReference
GAD65 (206-220) peptideIntraperitoneal injection in IFAOnset of insulitisData on incidence not specified, but inhibited disease transferElicited IFN-γ/IL-10-secreting Tr1-like T cells[1](--INVALID-LINK--)
GAD65 (206-220)-specific T cellsAdoptive transferNot applicableSignificantly delayed diabetes onsetProduced IFN-γ and IL-10[2](--INVALID-LINK--)
Proinsulin II mRNA vaccineMulti-lamellar liposome (B1194612) vaccineNot specified70.6% vs. 95.2%Nonspecific immunomodulatory effect of mRNA lipid nanoparticles noted[3](--INVALID-LINK--)
GAD65 plasmid DNAGene gun vaccination10 weeksSignificantly delayed diabetes onsetPreferentially induced IL-4 secreting CD4+ T cells[4]

IFA: Incomplete Freund's Adjuvant

Table 2: Preclinical Combination Therapy with Multiple Islet Peptides in NOD Mice

TherapyRegimenAge at Treatment StartDiabetes Incidence (Treated vs. Control)Key Immunological ChangesReference
Mixture of islet peptides (InsB:9-23, GAD65:206-220, WE14) with alumIntraperitoneal injection with anti-IL-7Rα antibodies11 weeksNo significant delay in T1D onsetEnhanced non-specific cytokine production[5](--INVALID-LINK--)
GAD65 plasmid with anti-IL-1β antibodyIntramuscular injectionRecent-onset diabetes53% reversal vs. 33% with GAD65 aloneIncreased regulatory T-cell frequency in pancreatic lymph nodes[6](7--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of therapeutic strategies. Below are representative protocols for key experiments cited in the context of GAD65-based immunotherapies.

Protocol 1: Peptide Immunization and Diabetes Monitoring in NOD Mice

This protocol outlines a general procedure for testing the efficacy of peptide-based immunotherapy in preventing T1D in NOD mice.

1. Animals: Female NOD/ShiLtJ mice are used, as they have a higher incidence of diabetes. Mice are housed in a specific pathogen-free facility.

2. Peptide Preparation:

  • Synthesize GAD65 (206-220) (TYEIAPVFVLLEYVT) and/or other islet antigen peptides (e.g., Insulin B:9-23 - SHLVEALYLVCGERG) to >95% purity.
  • Dissolve peptides in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
  • For administration in adjuvant, emulsify the peptide solution with an equal volume of Incomplete Freund's Adjuvant (IFA).

3. Immunization Regimen:

  • Begin treatment at a pre-diabetic age (e.g., 4-6 weeks).
  • Administer 100 µg of each peptide (or a combination) in 200 µL of the peptide/IFA emulsion via intraperitoneal injection.
  • Administer booster injections every 2-4 weeks.
  • A control group should receive PBS in IFA.

4. Diabetes Monitoring:

  • Monitor blood glucose levels weekly from 10 weeks of age using a standard glucometer.
  • A mouse is considered diabetic after two consecutive readings of >250 mg/dL.
  • Record and compare the incidence of diabetes between treated and control groups.

Protocol 2: Analysis of Antigen-Specific T Cell Responses by ELISPOT

The Enzyme-Linked Immunospot (ELISPOT) assay is a sensitive method to quantify cytokine-secreting cells at the single-cell level.

1. Preparation of Plates:

  • Coat 96-well PVDF membrane plates with an anti-cytokine capture antibody (e.g., anti-IFN-γ or anti-IL-4) overnight at 4°C.
  • Wash the plates with sterile PBS and block with RPMI 1640 medium containing 10% fetal bovine serum for at least 1 hour at 37°C.

2. Cell Stimulation:

  • Isolate splenocytes from immunized and control mice.
  • Add 5 x 10^5 splenocytes per well.
  • Stimulate the cells with the relevant peptide (e.g., GAD65 (206-220)) at a final concentration of 10 µg/mL.
  • Include a positive control (e.g., Concanavalin A) and a negative control (medium alone).
  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Detection and Analysis:

  • Wash the plates to remove cells.
  • Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
  • Wash and add streptavidin-alkaline phosphatase and incubate for 1 hour.
  • Wash and add the substrate solution (e.g., BCIP/NBT) until spots develop.
  • Stop the reaction by washing with water.
  • Count the spots using an automated ELISPOT reader. The results are expressed as spot-forming units (SFU) per million cells.

Protocol 3: Flow Cytometry for Regulatory T Cell (Treg) Analysis

This protocol allows for the quantification of Tregs (CD4+CD25+Foxp3+) in peripheral blood or lymphoid organs.

1. Cell Preparation:

  • Prepare a single-cell suspension from the spleen or lymph nodes of treated and control mice.
  • For peripheral blood, perform red blood cell lysis.

2. Surface Staining:

  • Wash cells in FACS buffer (PBS with 2% FBS).
  • Incubate cells with fluorescently labeled antibodies against surface markers: anti-CD4 (e.g., PerCP-Cy5.5), anti-CD25 (e.g., APC), and anti-CD127 (e.g., PE) for 30 minutes on ice, protected from light. CD127 is often used to better distinguish Tregs (CD127low/-) from activated T cells.

3. Intracellular Staining for Foxp3:

  • Wash the cells after surface staining.
  • Fix and permeabilize the cells using a commercial Foxp3 staining buffer set according to the manufacturer's instructions.
  • Incubate with a fluorescently labeled anti-Foxp3 antibody (e.g., FITC) for 30 minutes at room temperature, protected from light.

4. Data Acquisition and Analysis:

  • Wash the cells and resuspend in FACS buffer.
  • Acquire data on a flow cytometer.
  • Gate on the lymphocyte population based on forward and side scatter, then on CD4+ T cells.
  • Within the CD4+ population, identify Tregs as CD25+Foxp3+ cells. The frequency of Tregs is expressed as a percentage of the CD4+ T cell population.

Visualizing the Mechanisms

Diagrams generated using the DOT language can help to visualize the complex biological processes and experimental designs involved in these therapies.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis cluster_outcome Outcome NOD NOD Mice (Pre-diabetic) Control Control (PBS + Adjuvant) NOD->Control Randomization GAD65_mono GAD65 (206-220) Monotherapy NOD->GAD65_mono Randomization Insulin_mono Insulin B:9-23 Monotherapy NOD->Insulin_mono Randomization Combo Combination Therapy (GAD65 + Insulin) NOD->Combo Randomization Monitoring Weekly Blood Glucose Monitoring Control->Monitoring Treatment Period Immune_Analysis Immunological Analysis (ELISPOT, Flow Cytometry) Control->Immune_Analysis At study endpoint GAD65_mono->Monitoring Treatment Period GAD65_mono->Immune_Analysis At study endpoint Insulin_mono->Monitoring Treatment Period Insulin_mono->Immune_Analysis At study endpoint Combo->Monitoring Treatment Period Combo->Immune_Analysis At study endpoint Incidence Diabetes Incidence Monitoring->Incidence Cytokine Cytokine Profiles Immune_Analysis->Cytokine Treg Treg Frequency Immune_Analysis->Treg Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell Autoreactive T Cell cluster_reg Regulatory Response APC APC MHCII_GAD MHC-II + GAD65 (206-220) MHCII_Ins MHC-II + Insulin B:9-23 Treg Regulatory T Cell (Treg) (CD4+CD25+Foxp3+) APC->Treg Induction of Tregs TCR TCR MHCII_GAD->TCR Antigen Presentation MHCII_Ins->TCR Teff Pathogenic Effector T Cell (Teff) CD28 CD28 Beta_Cell Pancreatic Beta Cell Teff->Beta_Cell Beta Cell Destruction TCR->Teff Activation & Proliferation Treg->Teff Suppression IL10 IL-10 TGFb TGF-β IL10->Teff Inhibition TGFb->Teff Inhibition Therapy Combination Immunotherapy (GAD65 + Insulin peptides) Therapy->APC Uptake & Presentation in a tolerogenic context

References

Safety Operating Guide

Navigating the Safe Disposal of GAD65 (206-220): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of synthetic peptides like GAD65 (206-220) are critical for ensuring laboratory safety and environmental compliance. While specific toxicological data for this peptide fragment may be limited, it is imperative to treat it as a potentially hazardous substance.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of GAD65 (206-220), aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.[3][4]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, a thorough hazard assessment is crucial. The full toxicological properties of many research peptides are not extensively documented, and therefore, they should be handled with care.[1]

Personal Protective Equipment (PPE) is non-negotiable: [3]

  • Gloves: Wear chemical-resistant gloves, such as nitrile.[1]

  • Eye Protection: Use safety goggles or a face shield to protect against accidental splashes.[1]

  • Lab Coat: A buttoned lab coat is essential to prevent skin contact.[1]

All handling should be conducted in a well-ventilated area, such as a designated chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Procedures

The proper method for disposing of GAD65 (206-220) waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in the regular trash.[3][5]

Liquid Waste Disposal

Liquid waste includes solutions containing GAD65 (206-220), such as unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware.[2]

  • Collection: Collect all liquid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container.[2][4]

  • Inactivation (Recommended): While not always mandatory, chemical inactivation is a highly recommended step to denature the peptide. This can be achieved through hydrolysis.[1]

    • Procedure: In a chemical fume hood, slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). A common ratio is 1 part waste to 10 parts inactivation solution.[1]

    • Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation.[1]

    • Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium hydroxide. For basic solutions, add a weak acid.[1]

  • Labeling and Storage: The neutralized waste should be collected in a hazardous waste container labeled with "Hazardous Waste," the full chemical name "GAD65 (206-220)," and any other components of the solution. Store the sealed container in a designated hazardous waste accumulation area.[1][6]

  • Disposal: Contact your institution's EHS department for pickup and disposal through a licensed hazardous waste management service.[3]

Solid Waste Disposal

Solid waste includes items contaminated with GAD65 (206-220), such as pipette tips, gloves, empty vials, and other contaminated labware.[1]

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1][2]

  • Labeling: The container should be clearly labeled as "Hazardous Waste" and list the contaminant, for example, "GAD65 (206-220) contaminated debris."[2]

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's EHS department.[1]

Decontamination of Labware

For non-disposable labware:

  • Initial Rinse: The first rinse must be collected as liquid hazardous waste.[2]

  • Cleaning: After the initial rinse, labware can be further decontaminated by soaking and washing with an enzymatic detergent solution, followed by a wash with a sodium hypochlorite (B82951) (bleach) solution.[2]

  • Final Rinse: Thoroughly rinse the labware with distilled water.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of GAD65 (206-220) waste.

GAD65_Disposal_Workflow start Start: GAD65 (206-220) Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Buffers, First Rinse) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Vials, Pipette Tips) waste_type->solid_waste Solid inactivation Chemical Inactivation (Recommended) (e.g., 1M NaOH or 1M HCl for 24h) liquid_waste->inactivation collect_solid Collect in Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize to pH 6.0-8.0 inactivation->neutralize collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container neutralize->collect_liquid storage Store in Designated Hazardous Waste Accumulation Area collect_liquid->storage collect_solid->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

References

Personal protective equipment for handling GAD65 (206-220)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides such as GAD65 (206-220) is crucial for both personal safety and maintaining the integrity of experimental outcomes. While specific hazard data for GAD65 (206-220) is not fully established, it should be handled with the standard precautions for laboratory chemicals to mitigate any potential risks. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures for handling, and compliant disposal methods.

While GAD65 (206-220) is not classified as a hazardous substance, treating it as potentially hazardous is a prudent measure to avoid unnecessary contact and inhalation.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[2] The following table summarizes the recommended PPE for handling GAD65 (206-220).

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2][3] Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[2]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended.[2] Gloves should be inspected before use and changed immediately if contaminated.[1]
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles.[1][4]

Operational Plan: Handling and Storage

Proper handling and storage are vital to maintain the stability and integrity of GAD65 (206-220).

Storage of Lyophilized Peptide:

  • Long-term: Store in a dark, dry place at -20°C.[5][6]

  • Short-term: For brief periods, storage at 4°C is acceptable.[5][7]

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture contamination.[6][7]

Reconstitution and Solution Storage:

  • There is no universal solvent for all peptides; the appropriate solvent should be determined from the product's Certificate of Analysis or through small-scale solubility tests.[7][8]

  • For peptide solutions, it is recommended to use sterile buffers at a pH of 5-6.[6][7]

  • To avoid repeated freeze-thaw cycles, which can degrade the peptide, the solution should be aliquoted into single-use quantities.[6][7]

  • Store peptide solutions at -20°C or colder.[6][7]

Disposal Plan

Proper disposal is essential for laboratory safety and environmental compliance. Peptides should generally be treated as chemical waste.[1]

Step-by-Step Disposal Procedure:

  • Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[6]

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not dispose of peptide solutions down the drain.[1]

  • Empty Containers: Empty containers should be managed according to institutional and regulatory guidelines. Some may require triple rinsing, with the rinsate collected as hazardous waste.[9]

  • Waste Pickup: Arrange for the disposal of waste containers through your institution's hazardous waste management program.

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key decision points and procedural steps for the safe handling and disposal of GAD65 (206-220).

Workflow for Safe Handling and Disposal of GAD65 (206-220) cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Receive GAD65 (206-220) Lyophilized Powder storage Store at -20°C (Long-Term) start->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe weighing Weighing Powder? (Use Dust Mask) ppe->weighing reconstitute Reconstitute with Appropriate Solvent ppe->reconstitute No weighing->reconstitute Yes aliquot Aliquot into Single-Use Volumes reconstitute->aliquot use Use in Experiment aliquot->use storage_solution Store Solution at -20°C aliquot->storage_solution use->storage_solution waste_generation Waste Generated use->waste_generation storage_solution->use solid_waste Solid Waste (Tips, Gloves, Vials) waste_generation->solid_waste liquid_waste Liquid Waste (Peptide Solutions) waste_generation->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid dispose Dispose via Institutional Hazardous Waste Program collect_solid->dispose collect_liquid->dispose

Caption: Safe handling and disposal workflow for GAD65 (206-220).

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。